molecular formula C11H12N2O2 B3021201 Ethyl 7-amino-1H-indole-2-carboxylate CAS No. 71056-61-6

Ethyl 7-amino-1H-indole-2-carboxylate

Cat. No.: B3021201
CAS No.: 71056-61-6
M. Wt: 204.22 g/mol
InChI Key: CNBYMDSUCXNDIT-UHFFFAOYSA-N
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Description

Ethyl 7-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-amino-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBYMDSUCXNDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229890
Record name 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester
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Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71056-61-6
Record name 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71056-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of Ethyl 7-amino-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical methodologies for its characterization, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are implicated in numerous biological activities, serving as scaffolds for antifungal, antitumor, and anti-inflammatory agents.[2] this compound belongs to this vital class of molecules. As a bifunctional molecule, it features the core indole-2-carboxylate ester common in drug design, combined with an amino group on the benzene ring, which provides a key reactive handle for further chemical modification and can significantly influence the molecule's electronic properties and biological interactions. Understanding the precise physical properties of this specific isomer is paramount for its effective utilization in synthesis, formulation, and biological screening.

Core Physical and Chemical Properties

A precise understanding of the fundamental physical properties is the foundation for all subsequent experimental work. These values dictate choices in reaction conditions, purification methods, and formulation strategies.

PropertyDataSource / Method
IUPAC Name This compound-
CAS Number 71056-61-6[3]
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol Calculated
Appearance Data not available in cited literature.-
Melting Point Data not available in cited literature.-
Boiling Point Data not available in cited literature.-
Solubility Data not available in cited literature.-

Methodologies for Experimental Characterization

The following sections detail the authoritative protocols for determining the key physical properties of this compound. The causality behind procedural steps is explained to ensure a deep understanding of the methodology.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While traditional capillary melting point apparatus provides a range, Differential Scanning Calorimetry (DSC) is the preferred method in an industrial setting. It offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The sharpness of the melting endotherm is a robust indicator of sample purity—impurities typically lead to a broadened peak at a depressed temperature.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an identical, empty sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point (a preliminary range-finding experiment may be necessary).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under a constant inert nitrogen gas purge (20-50 mL/min) to prevent oxidative degradation.

    • Continue heating to a temperature at least 25°C above the completion of the melting event.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow vs. temperature thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Workflow Diagram: Melting Point Determination by DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-3 mg of Sample prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 ana1 Load Sample & Reference Pans prep3->ana1 ana2 Equilibrate at Start Temp ana1->ana2 ana3 Ramp Temperature (5-10°C/min) under N2 Purge ana2->ana3 ana4 Record Heat Flow ana3->ana4 data1 Plot Heat Flow vs. Temperature ana4->data1 data2 Determine Onset of Endotherm (Melting Point) data1->data2 data3 Integrate Peak Area (Enthalpy of Fusion) data2->data3

Caption: Workflow for determining melting point using DSC.

Solubility Profiling

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A kinetic solubility screen across a panel of pharmaceutically relevant solvents is essential. This protocol uses a high-throughput method to classify solubility, which is crucial for early-stage compound assessment.

Protocol:

  • Solvent Selection: Prepare a panel of solvents including, but not limited to: water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). This is necessary because many organic compounds have poor aqueous solubility, and DMSO serves as a standard vehicle.

  • Assay Plate Preparation: Dispense 99 µL of each test solvent into the wells of a 96-well plate.

  • Compound Addition: Add 1 µL of the DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO co-solvent.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Compare the light scattering of the sample wells to control wells (solvent with 1% DMSO only). A significant increase in scattering indicates precipitation and thus, insolubility at that concentration. The compound is deemed "soluble" if the reading is comparable to the control.

Workflow Diagram: Kinetic Solubility Screening

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO assay1 Add 1µL Stock to Solvents (Final: 100 µM) prep1->assay1 prep2 Dispense Solvents to 96-well Plate prep2->assay1 assay2 Incubate & Shake (2 hours) assay1->assay2 assay3 Measure Turbidity (Nephelometry) assay2->assay3 analysis1 Compare Sample Reading to Solvent Control assay3->analysis1 analysis2 Classify as 'Soluble' or 'Insoluble' analysis1->analysis2

Caption: High-throughput kinetic solubility assessment workflow.

Spectroscopic and Structural Characterization

Expertise & Rationale: A combination of spectroscopic techniques is required for unambiguous structure confirmation and to establish a reference fingerprint for future batch-to-batch quality control.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indoles, as it effectively solubilizes the compound and the labile N-H protons are often clearly visible.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

    • Expected ¹H NMR Features: Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons (whose splitting patterns will confirm the 7-amino substitution pattern), the C3-proton of the indole ring (typically a singlet or narrow triplet), and the N-H protons of the indole and amino groups.

    • Expected ¹³C NMR Features: Resonances for the ester carbonyl carbon, the two carbons of the ethyl group, and the distinct aromatic and pyrrolic carbons of the indole core.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Protocol:

    • Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact and collect the spectrum.

    • Expected Key Vibrations (cm⁻¹): N-H stretching (for both indole and amino groups, typically 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), the ester C=O stretch (a strong band around 1680-1710 cm⁻¹), and C=C stretching in the aromatic region (1400-1600 cm⁻¹).

C. Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using an electrospray ionization (ESI) source.

    • Acquire the spectrum in positive ion mode.

    • Expected Result: The primary observation should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₁H₁₃N₂O₂⁺ (205.0977). The high-resolution measurement allows for confirmation of the elemental composition.

Stability and Storage

While specific stability data for this compound is not published, general principles for amino-substituted aromatic compounds should be followed.

  • Light Sensitivity: Aromatic amines can be susceptible to photochemical degradation. It is recommended to store the compound in amber vials or protected from direct light.

  • Oxidative Stability: The amino group can be prone to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.

  • Storage Conditions: The compound should be stored in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

Conclusion

This compound is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides authoritative, field-tested protocols for their determination. By applying these rigorous methodologies—from high-precision DSC for thermal analysis to HRMS for structural confirmation—researchers can ensure the quality and integrity of their work, paving the way for the successful application of this compound in drug discovery and beyond.

References

  • Chemcas. (n.d.). 1H-Indole-2-carboxylicacid,7-amino-,ethylester(9CI) (CAS 71056-61-6). Retrieved January 7, 2026, from [Link]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(3), 11-24.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

Sources

Ethyl 7-amino-1H-indole-2-carboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 1H-indole-2-carboxylate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail the principles and experimental data associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

Ethyl 1H-indole-2-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₂. Its structure consists of a bicyclic indole core, with an ethyl carboxylate group attached at the 2-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be definitively identified through a combination of spectroscopic techniques.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectral data.

Figure 1: Molecular Structure of Ethyl 1H-indole-2-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ethyl 1H-indole-2-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1H-indole-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.80br s1HN1-H
7.67d1HC7-H
7.41d1HC4-H
7.32t1HC6-H
7.15t1HC5-H
7.10s1HC3-H
4.40q2HO-CH₂-CH₃
1.41t3HO-CH₂-CH₃

Interpretation:

  • The broad singlet at 8.80 ppm is characteristic of the indole N-H proton.

  • The signals in the aromatic region (7.10-7.67 ppm) correspond to the protons on the indole ring. The multiplicities (doublets and triplets) are consistent with ortho and meta couplings.

  • The singlet at 7.10 ppm is assigned to the C3-H proton, which has no adjacent protons to couple with.

  • The quartet at 4.40 ppm and the triplet at 1.41 ppm are characteristic of an ethyl group, corresponding to the -OCH₂- and -CH₃ protons, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
162.5C=O
136.4C7a
127.8C2
126.3C3a
124.5C6
122.1C5
120.6C4
111.7C7
107.4C3
61.2O-CH₂-CH₃
14.5O-CH₂-CH₃

Interpretation:

  • The signal at 162.5 ppm is assigned to the carbonyl carbon of the ester group.

  • The signals in the range of 107.4-136.4 ppm correspond to the eight carbons of the indole ring.

  • The signals at 61.2 ppm and 14.5 ppm are assigned to the ethyl ester carbons (-OCH₂- and -CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, broadN-H stretch
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1680StrongC=O stretch (ester)
1600-1450MediumC=C stretch (aromatic)
1240StrongC-O stretch (ester)

Interpretation:

  • The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • The strong absorption at 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.

  • The bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic indole ring.

  • The strong band at 1240 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Data (ESI+):

m/zInterpretation
190.0863[M+H]⁺, calculated for C₁₁H₁₂NO₂⁺: 190.0868
212.0682[M+Na]⁺, calculated for C₁₁H₁₁NNaO₂⁺: 212.0687

Interpretation:

  • The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 190.0863. This is in close agreement with the calculated exact mass of the protonated molecule, confirming the elemental composition of C₁₁H₁₁NO₂.

  • The presence of a sodium adduct [M+Na]⁺ at m/z 212.0682 further supports the molecular weight of the compound.

Summary and Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS analyses provide a comprehensive and unambiguous characterization of Ethyl 1H-indole-2-carboxylate. The spectral data are consistent with the proposed molecular structure and provide a reliable reference for the identification and quality control of this important chemical intermediate.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 1H-indole-2-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 2: Workflow for the Spectroscopic Characterization of Ethyl 1H-indole-2-carboxylate

References

  • PubChem. Ethyl indole-2-carboxylate. [Link]

  • Spectral Database for Organic Compounds (SDBS). Ethyl 1H-indole-2-carboxylate. [Link]

The Multifaceted Biological Activities of 7-Aminoindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7-aminoindole scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the significant therapeutic potential of 7-aminoindole derivatives, with a focus on their anticancer, antimicrobial, and neurological activities. For researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to assess the efficacy of these promising compounds.

Part 1: Anticancer Activity of 7-Aminoindole Derivatives

7-Aminoindole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of 7-aminoindole derivatives are often attributed to their ability to interact with and inhibit the function of key proteins involved in cancer cell proliferation, survival, and angiogenesis.

  • Enzyme Inhibition: A primary mechanism is the inhibition of critical enzymes. For instance, certain 7-azaindole derivatives have been identified as potent inhibitors of DEAD-box helicase 3 (DDX3), a protein implicated in tumorigenesis and metastasis.[1][2] These derivatives are designed to fit within the adenosine-binding pocket of DDX3, thereby blocking its activity.[1] Other notable targets for 7-azaindole-based inhibitors include Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T, and Haspin kinase, all of which play crucial roles in cancer progression.[2][3]

  • Induction of Apoptosis: Many 7-azaindole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial death pathway, involving the activation of caspases.[4] Some derivatives are even capable of inducing apoptosis in cancer cells that overexpress anti-apoptotic proteins like Bcl-2, highlighting their potential to overcome drug resistance.[4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another key anticancer strategy. Certain 7-aminoindole derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M or G0-G1 phase, thereby preventing cancer cell division and proliferation.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-aminoindole derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The 7-Azaindole Core: The nitrogen atom at the 7-position of the azaindole ring is often considered crucial for the anti-proliferative activity of these molecules.[5] This feature distinguishes them from other indole isomers and contributes to their unique biological profile.

  • Substitutions at the 3-Position: Modifications at the 3-position of the indole or azaindole ring are critical for enhancing physicochemical properties, such as brain penetration, which is particularly important for targeting neurological disorders.[6] The addition of groups like nitrile, piperidine, and N-methyl-piperidine has been explored for this purpose.[6]

  • Fused vs. Spiro Derivatives: In some studies, fused derivatives of indole have demonstrated more potent anti-cancer activity compared to their spiro counterparts.[5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 7-aminoindole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Azaindole Derivative (7-AID)HeLa (Cervical Carcinoma)16.96[1][2]
7-Azaindole Derivative (7-AID)MCF-7 (Breast Cancer)14.12[1][2]
7-Azaindole Derivative (7-AID)MDA-MB-231 (Triple Negative Breast Cancer)12.69[1][2]
3-Amino-1H-7-azaindole DerivativeHeLa3.7[5]
3-Amino-1H-7-azaindole DerivativeHepG2 (Liver Cancer)8.0[5]
3-Amino-1H-7-azaindole DerivativeMCF-719.9[5]
Indole-Thiophene ComplexHT29 (Colon Cancer)Nanomolar range[5]
Indolylacetyl DerivativeMCF7 (Breast Cancer)0.49[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-aminoindole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with 7-Aminoindole Derivatives A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment

Part 2: Antimicrobial Activity of 7-Aminoindole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 7-Aminoindole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are linked to their ability to disrupt essential bacterial processes.

  • Membrane Disruption: Some aminoguanidine-indole derivatives are thought to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[8]

  • Enzyme Inhibition: A potential mode of action is the inhibition of key bacterial enzymes. For example, molecular docking studies have suggested that certain derivatives can bind to and inhibit Klebsiella pneumoniae dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[8]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to persistent infections and antimicrobial resistance. Notably, 7-hydroxyindole has been shown to not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii but also to eradicate established biofilms.[9] This effect is linked to the downregulation of genes involved in quorum sensing, such as abaI and abaR.[9]

Spectrum of Antimicrobial Activity

7-Aminoindole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Gram-Positive Bacteria: Many derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as Streptococcus pneumoniae and Streptococcus hemolyticus.[8][10]

  • Gram-Negative Bacteria: Activity has also been observed against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance.[8] This includes clinically resistant isolates of Klebsiella pneumoniae.[8]

  • Fungi: Some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated good antifungal activity against Candida albicans and Candida krusei.[11]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of 7-aminoindole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Aminoguanidine-indole/7-azaindole derivativesESKAPE pathogens and MRSA2–16[8]
Fluoroquinolone derivativesMRSE0.25–4[10]
Fluoroquinolone derivativesStreptococcus pneumoniae0.25–1[10]
Indole-triazole derivativesVarious bacteria and fungi3.125-50[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 7-aminoindole derivative and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Neurological Activity of 7-Aminoindole Derivatives

The indole scaffold is a key component of many neuroactive molecules, and 7-aminoindole derivatives are being investigated for their potential in treating neurodegenerative diseases.

Mechanism of Neuroprotective Action

A primary focus of research in this area is the inhibition of pathological protein aggregation.

  • Inhibition of β-Amyloid Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Novel indole and 7-azaindole derivatives have been designed and synthesized to prevent this pathological self-assembly of Aβ.[6] Some indole-phenolic compounds have also been shown to promote the disaggregation of the Aβ(25–35) fragment.[12]

  • Antioxidant and Metal-Chelating Properties: Oxidative stress and metal ion dyshomeostasis are also implicated in neurodegeneration. Certain synthetic indole–phenolic compounds exhibit strong antioxidant effects, countering reactive oxygen species (ROS) generated by Aβ, and also demonstrate metal-chelating properties, particularly for copper ions.[12]

Structure-Activity Relationship (SAR) for Neuroactivity

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is paramount.

  • Improving Physicochemical Properties: As mentioned earlier, substitutions at the 3-position of the indole or azaindole ring are crucial for improving physicochemical properties to allow for brain penetration.[6]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent and dilute it to the desired concentration in an appropriate buffer to initiate aggregation.

  • Compound Incubation: Incubate the Aβ peptide with and without various concentrations of the 7-aminoindole derivative at 37°C with agitation.

  • ThT Fluorescence Measurement: At specific time points, take aliquots of the incubation mixtures and add them to a solution of ThT in a 96-well plate.

  • Data Acquisition: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ fibrillization.

Diagram of FGFR4 Signaling Pathway Inhibition:

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates PLCg PLCγ FGFR4->PLCg Activates PI3K PI3K FGFR4->PI3K Activates RAS RAS FGFR4->RAS Activates Derivative 7-Azaindole Derivative Derivative->FGFR4 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the FGF19/FGFR4 Signaling Pathway by a 7-Azaindole Derivative

Conclusion

7-Aminoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, positions them as valuable leads in modern drug discovery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the synthesis of novel derivatives and a deeper elucidation of their biological targets will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and....
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  • National Institutes of Health. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
  • National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives.
  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach.
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  • PubMed. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • MDPI. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • National Center for Biotechnology Information. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • PubMed. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • PubMed. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.
  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
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Sources

Unveiling the Therapeutic Potential of Ethyl 7-amino-1H-indole-2-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a scaffold for numerous therapeutic agents. Ethyl 7-amino-1H-indole-2-carboxylate, a functionalized indole derivative, represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of potential therapeutic targets for this molecule, drawing upon the extensive research conducted on related indole-2-carboxylate and indole-2-carboxamide analogs. We will delve into the rationale behind target selection, present detailed experimental workflows for target validation, and offer insights into the subsequent steps of drug discovery. This document is intended to serve as a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing molecule.

Introduction: The Indole Scaffold as a "Privileged" Structure in Drug Discovery

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with a diverse range of biological targets. Molecules incorporating the indole scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2]

This compound possesses several key structural features that suggest significant therapeutic potential: the indole core, an ethyl ester at the 2-position, and a nucleophilic amino group at the 7-position.[3] The ester and amino functionalities provide handles for synthetic modification, allowing for the generation of focused libraries to probe structure-activity relationships (SAR). This guide will explore the most promising therapeutic avenues for this compound based on the established activities of structurally related molecules.

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive research into indole-2-carboxylate derivatives, several key therapeutic areas and molecular targets emerge as highly relevant for this compound.

Oncology: A Multifaceted Approach to Cancer Therapy

The anticancer potential of indole-2-carboxylate derivatives is well-documented, with multiple mechanisms of action identified.[4][5][6][7]

  • Mechanistic Rationale: A notable anticancer strategy involves the induction of reactive oxygen species (ROS) generation within cancer cells, leading to oxidative stress and subsequent apoptosis. Some indole-2-carboxylate derivatives have been shown to exert their antiproliferative effects through this mechanism.[4] The subsequent DNA damage often leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further pushing the cell towards apoptosis.

  • Potential Target Interaction: While not a direct protein target, the ability to modulate cellular redox homeostasis is a key therapeutic action. The specific structural features of this compound may contribute to its pro-oxidant potential.

  • Mechanistic Rationale: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The indole scaffold is a well-established "privileged structure" for the design of kinase inhibitors.[5] Many successful kinase inhibitors incorporate an indole core, which can effectively occupy the ATP-binding pocket of these enzymes.

  • Potential Target Interaction: The amino group at the 7-position of this compound can act as a key hydrogen bond donor or acceptor, potentially conferring selectivity for specific kinase targets.

  • Mechanistic Rationale: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[8] Inhibition of these enzymes can restore anti-tumor immunity. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8]

  • Potential Target Interaction: The indole core of this compound can mimic the natural substrate, tryptophan, while the substituents can be optimized to enhance binding affinity and selectivity for the active sites of IDO1 and TDO.

  • Mechanistic Rationale: The 14-3-3 protein family plays a critical role in regulating various cellular processes, and their overexpression is associated with several cancers, including hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, demonstrating antitumor activity.[9]

  • Potential Target Interaction: The specific substitution pattern of this compound could be exploited to design molecules that disrupt the interaction of 14-3-3η with its binding partners.

Infectious Diseases: A New Frontier for Indole Derivatives

Beyond oncology, the indole scaffold has shown promise in combating infectious agents.

  • Mechanistic Rationale: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12]

  • Potential Target Interaction: The core structure of these inhibitors often chelates the two Mg2+ ions within the active site of the integrase. The indole-2-carboxylate moiety is crucial for this interaction, and the 7-amino group could be further functionalized to enhance binding affinity and address drug resistance.[10][11]

  • Mechanistic Rationale: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Phenotypic screening has identified 1H-indole-2-carboxamides with potent anti-T. cruzi activity.[13][14]

  • Potential Target Interaction: While the exact mechanism of action for these compounds is still under investigation, they represent a promising starting point for the development of new treatments for this neglected tropical disease.

Neurological and Inflammatory Disorders
  • Mechanistic Rationale: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key player in pain and inflammation pathways. Indole-2-carboxamides have been developed as potent and selective agonists of TRPV1.[15]

  • Potential Target Interaction: The structural features of this compound, particularly the potential for hydrogen bonding from the amino and indole N-H groups, could be leveraged to design modulators of TRPV1 and other ion channels.

Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental approach is essential to identify and validate the therapeutic targets of this compound.

Initial Phenotypic Screening

The first step is to assess the broad biological activity of the compound through a series of phenotypic screens.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: A diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, liver, leukemia) should be selected. For other potential therapeutic areas, relevant cell lines (e.g., HIV-infected T-cells, neuronal cell lines) should be included.

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a range of concentrations of this compound.

  • Viability/Proliferation Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency and selectivity.

Phenotypic_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Cell_Seeding Seed Diverse Cell Lines Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis Affinity_Chromatography_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Identification Immobilize Immobilize Compound on Resin Incubate Incubate Lysate with Resin Immobilize->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Specific Binders Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Identify Identify Proteins Mass_Spec->Identify Target_Validation_Funnel Phenotypic_Screening Phenotypic Screening Target_Deconvolution Target Deconvolution (Affinity Chromatography, CRISPR) Phenotypic_Screening->Target_Deconvolution Direct_Binding_Assays Direct Binding Assays (SPR, ITC) Target_Deconvolution->Direct_Binding_Assays Cellular_Target_Engagement Cellular Target Engagement (CETSA) Direct_Binding_Assays->Cellular_Target_Engagement Validated_Target Validated Target Cellular_Target_Engagement->Validated_Target

Sources

The Emerging Potential of 7-Amino-1H-indole-2-carboxylates: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold and the Strategic Importance of the 7-Amino Moiety

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. While substitutions at various positions of the indole ring have been extensively explored, the 7-amino substitution has garnered significant interest for its ability to serve as a key interaction point, particularly as a hydrogen bond donor, mimicking the hinge-binding motifs found in many kinase inhibitors. This guide delves into the burgeoning potential of 7-amino-1H-indole-2-carboxylates, a scaffold poised for significant contributions to drug discovery. We will explore its synthetic accessibility, highlight the therapeutic promise inferred from related structures, and provide a forward-looking perspective on its application in developing novel therapeutics.

Synthetic Strategies for the 7-Aminoindole Core

The successful application of any scaffold in drug discovery is contingent upon efficient and versatile synthetic routes. The 7-aminoindole framework can be accessed through several strategic approaches.

Palladium-Catalyzed Amination of 7-Haloindoles

A direct and powerful method for the introduction of the 7-amino group is through palladium-catalyzed cross-coupling reactions. This approach typically involves the use of a 7-haloindole precursor, which can be coupled with a variety of nitrogen sources. The Buchwald-Hartwig amination, for instance, has proven effective for this transformation. The choice of phosphine ligand is critical for the efficiency and selectivity of this reaction, with biaryl phosphine ligands often demonstrating superior performance.

Synthesis from Pyrrole Precursors

An alternative and elegant strategy involves the construction of the benzene ring onto a pre-functionalized pyrrole. A notable example is the conversion of pyrrole-3-carboxaldehydes into substituted 7-aminoindoles.[1][2] This method utilizes a Wittig reaction followed by an intramolecular Houben-Hoesch reaction to construct the 6-membered ring, yielding a highly functionalized 7-aminoindole core.[1][2] This route offers the advantage of introducing diversity at various positions of the indole ring early in the synthetic sequence.

The Therapeutic Potential of the 7-Amino-1H-indole-2-carboxylate Scaffold

While comprehensive structure-activity relationship (SAR) studies specifically on 7-amino-1H-indole-2-carboxylates are still emerging, the extensive research on closely related analogs provides a strong rationale for their therapeutic potential across several disease areas.

Kinase Inhibition: A Promising Frontier

A significant body of evidence points to the utility of the 7-aminoindole and its bioisosteric counterpart, the 7-azaindole, as potent kinase inhibitors. The nitrogen at the 7-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This has been successfully exploited in the development of inhibitors for a range of kinases, including:

  • HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[3][4] The carboxylate group, in conjunction with the indole nitrogen, can chelate with the essential magnesium ions in the active site.[3] The addition of a 7-amino group could provide an additional anchoring point, potentially enhancing potency and selectivity.

  • EGFR and VEGFR: Indole-2-carboxamide derivatives have shown potent antiproliferative activity by targeting key kinases in cancer progression such as EGFR and VEGFR.[5] The strategic placement of a 7-amino group could further optimize interactions within the ATP-binding pocket of these kinases.

The following diagram illustrates the general principle of a 7-aminoindole derivative acting as a kinase hinge-binder.

G cluster_1 7-Aminoindole Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O inhibitor 7-Amino-1H-indole-2-carboxylate inhibitor->hinge_residue1 H-bond amino_group 7-NH2 inhibitor->amino_group carboxylate_group 2-COO- inhibitor->carboxylate_group amino_group->hinge_residue2 H-bond

Caption: 7-Aminoindole scaffold as a kinase hinge-binder.

Neurological Disorders: Targeting the NMDA Receptor

Substituted indole-2-carboxylates have been investigated as antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[6][7] These receptors play a crucial role in synaptic plasticity and are implicated in a variety of neurological disorders. The 7-amino group could be leveraged to fine-tune the electronic properties and binding interactions of these antagonists, potentially leading to improved potency and pharmacokinetic profiles.

Anti-parasitic and Anti-inflammatory Applications

The indole-2-carboxamide scaffold has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] Furthermore, the commercial availability of ethyl 6-amino-1H-indole-7-carboxylate for research into anti-inflammatory agents suggests that this class of compounds holds promise in this therapeutic area.[9] The 7-amino group can serve as a handle for further derivatization to optimize anti-parasitic and anti-inflammatory activity.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of Ethyl 7-bromo-1H-indole-2-carboxylate

To a solution of ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane, is added the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 7-amino-1H-indole-2-carboxylate derivative.

General Procedure for Hydrolysis of Ethyl 7-Amino-1H-indole-2-carboxylates

To a solution of the this compound derivative (1.0 eq) in a mixture of THF and water is added lithium hydroxide (2.0-3.0 eq). The reaction mixture is stirred at room temperature or heated to 50-60 °C until the ester is fully hydrolyzed (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is acidified with 1N HCl to a pH of 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the 7-amino-1H-indole-2-carboxylic acid.

Data Presentation: A Comparative Overview

The following table summarizes the reported biological activities of various indole-2-carboxylate and 7-aminoindole derivatives, providing a rationale for the potential of the 7-amino-1H-indole-2-carboxylate scaffold.

ScaffoldTarget/ActivityPotencyReference
Indole-2-carboxylic acidHIV-1 IntegraseIC50 = 32.37 µM[3]
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acidGlycine site of NMDA ReceptorpKi = 8.5[6]
N-propyl-2-carboxy-6-chloro-3-indoleacetamideGlycine site of NMDA ReceptorSub-micromolar affinity[7]
Indole-2-carboxamide derivativesEGFR/CDK2GI50 in nM range[10]
Indole-2-carboxamide derivativesTrypanosoma cruzipEC50 > 5.5[8]

Future Directions and Conclusion

The 7-amino-1H-indole-2-carboxylate scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. The strategic placement of the 7-amino group offers a key interaction point for a multitude of biological targets, particularly kinases. The established synthetic routes to the 7-aminoindole core provide a solid foundation for the construction of diverse chemical libraries based on this scaffold.

References

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1011. [Link]

  • Di Fabio, R., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(25), 4883-4891. [Link]

  • Baron, B. M., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Molecular Pharmacology, 40(6), 1006-1012. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(10), 6824-6846. [Link]

  • Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5673. [Link]

  • El-Sayed, M. A.-A., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(18), 3249. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. [Link]

  • Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(9), 2086-2095. [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Salituro, F. G., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147. [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6334-6337. [Link]

  • Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH. [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7546-7570. [Link]

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Sources

Review of 7-aminoindole core in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 7-Aminoindole Core in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The 7-azaindole scaffold, a bioisostere of the natural indole nucleus, has firmly established itself within this elite class.[1] Its unique electronic properties and, most critically, its ability to act as a potent "hinge-binder" for protein kinases, have cemented its role as a cornerstone in modern drug discovery, particularly in oncology.[2]

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the 7-azaindole core. We will dissect the causality behind its biological activity, explore the strategic nuances of its synthesis and functionalization, and present actionable protocols that underscore its therapeutic potential. The aim is not just to inform but to equip researchers, scientists, and drug development professionals with a deep, functional understanding of this remarkable pharmacophore.

The 7-Azaindole Core: A Masterclass in Bioisosterism and Hinge Binding

The strategic replacement of the C-7 carbon in an indole ring with a nitrogen atom yields 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets.[1] The introduction of the pyridine nitrogen alters the electron distribution, solubility, and metabolic stability compared to its indole counterpart.[1]

However, the most significant consequence of this substitution is the creation of a perfect hydrogen-bonding dyad for interacting with the hinge region of protein kinases. The majority of ATP-competitive kinase inhibitors function by occupying the ATP-binding site and forming critical hydrogen bonds with the "hinge" that connects the N- and C-lobes of the kinase.[2] The 7-azaindole core excels in this role by presenting two key features in a geometrically optimal arrangement:

  • A Hydrogen Bond Donor: The pyrrole N-H group.

  • A Hydrogen Bond Acceptor: The adjacent pyridine nitrogen atom (N7).

This dual interaction allows the 7-azaindole scaffold to anchor itself firmly within the kinase hinge, serving as a robust foundation for building highly potent and selective inhibitors.[2][3]

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core hinge_co C=O azaindole_nh hinge_co->azaindole_nh H-Bond (Acceptor) hinge_nh N-H azaindole azaindole_n7 azaindole_n7->hinge_nh H-Bond (Donor)

Caption: The 7-azaindole core forming two critical hydrogen bonds with the kinase hinge region.

Therapeutic Landscape: From Oncology to Infectious Disease

The versatility of the 7-azaindole scaffold is evident in the breadth of its applications. While oncology remains its primary domain, its utility extends to other critical therapeutic areas.

Dominance in Oncology: The Kinase Inhibitor Revolution

The 7-azaindole framework is a validated starting point for developing potent kinase inhibitors. The FDA's approval of Vemurafenib , a B-RAF kinase inhibitor for treating melanoma, was a landmark achievement that showcased the scaffold's immense potential.[2][3] This success has spurred the development of numerous other candidates targeting a wide array of kinases.

Compound/CandidateTarget Kinase(s)Therapeutic AreaDevelopment Stage
Vemurafenib B-RAF (V600E)MelanomaApproved[2][3]
GSK1070916 Aurora B/CAdvanced Solid TumorsClinical Trials[3]
PLX-8394 B-RAFVarious CancersClinical Trials[3]
Dinaciclib CDK1, CDK2, CDK5, CDK9Various CancersClinical Trials[3]
MR-2088 ULK1/2KRAS-driven NSCLCPreclinical[4]
Compound 8l HaspinOncologyPreclinical[5]
Compound 8g/8h CDK9/CyclinT, HaspinOncologyPreclinical[5]
Expanding the Anticancer Arsenal

Beyond direct kinase inhibition, 7-azaindole derivatives have shown efficacy against other cancer-related targets. For instance, a novel derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed and synthesized to inhibit the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance.[6] This compound demonstrated a dose-dependent inhibitory effect on cervical and breast cancer cell lines.[6]

Emerging Applications

The scaffold's utility is not confined to cancer. Researchers have successfully identified 7-azaindole derivatives as promising agents in other fields:

  • Antiviral: A series of novel 7-azaindole compounds were developed to inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein and the human ACE2 receptor.[7]

  • Analgesic and Hypotensive: Early studies have demonstrated that certain 7-azaindole derivatives possess significant analgesic activity, as well as blood pressure-lowering effects in animal models.[8][9][10]

Structure-Activity Relationship (SAR): A Guide to Functionalization

The development of potent 7-azaindole-based drugs hinges on a deep understanding of its structure-activity relationship (SAR). Decades of research have revealed that specific positions on the bicyclic core are ripe for modification to enhance potency, selectivity, and pharmacokinetic properties.[11]

For anticancer applications, in particular, a comprehensive review of the literature highlights three primary "hotspots" for substitution:

  • Position 1 (N-H): Substitution at the pyrrole nitrogen can modulate solubility and cell permeability.

  • Position 3: This position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site for introducing larger substituents to improve selectivity and potency.

  • Position 5: Modifications at this site can influence interactions with the outer regions of the ATP pocket or improve metabolic stability.

Disubstitution and the introduction of alkyl, aryl carboxamide, and other heterocyclic rings are common and successful strategies for generating novel, highly active analogs.[11]

SAR_Hotspots azaindole pos1_label_node->azaindole Position 1 (Key Active Site) pos3_label_node->azaindole Position 3 (Key Active Site) pos5_label_node->azaindole Position 5 (Key Active Site)

Caption: Key active sites on the 7-azaindole ring for SAR studies in anticancer drug design.[11]

Synthetic Strategies: Building the Core

The therapeutic success of 7-azaindoles has driven significant innovation in their synthesis. The development of elegant and efficient methods for the functionalization of the core ring system is an active and critical area of research.[12] Early methods often suffered from harsh conditions or a lack of regioselectivity. However, advances in metal-catalyzed chemistry have provided powerful tools for precise modification.

Modern Synthetic Workflow

A common and effective strategy involves a convergent synthesis where the 7-azaindole core is first constructed and then functionalized using modern cross-coupling reactions. This approach offers flexibility and allows for the rapid generation of diverse compound libraries for screening.

Synthetic_Workflow start 2-Amino-3-iodopyridine Precursor condensation Sonogashira or Larock Condensation start->condensation alkyne Terminal Alkyne alkyne->condensation core Substituted 7-Azaindole Core condensation->core functionalization Metal-Catalyzed C-H Functionalization or Cross-Coupling (e.g., Suzuki) core->functionalization final_product Diverse Bioactive Molecules functionalization->final_product

Caption: A generalized workflow for the synthesis of functionalized 7-azaindole derivatives.

Protocol: Synthesis of a 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Derivative

This protocol is representative of a multi-step synthesis involving the formation of a substituted pyrimidine ring attached to an indole scaffold, a common strategy in kinase inhibitor design. The causality is clear: each step builds a necessary fragment of the final molecule, culminating in a cross-coupling reaction to join the key heterocyclic systems.

Step 1: Synthesis of Intermediate (e.g., a substituted aniline)

  • Rationale: To prepare one of the key coupling partners with the desired substitution pattern for later biological activity.

  • Procedure: Dissolve the starting nitroaniline in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., SnCl2·2H2O) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Perform an aqueous workup, typically involving basification with NaHCO3, followed by extraction with an organic solvent like ethyl acetate.

  • Purify the resulting aniline derivative by column chromatography.

Step 2: Synthesis of the Pyrimidine Core (e.g., 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine)

  • Rationale: To construct the pyrimidine portion of the molecule, functionalized with a chlorine atom that will serve as a leaving group for the subsequent coupling reaction.

  • Procedure: To a solution of 1-methyl-1H-indole in anhydrous THF at -78 °C, add a strong base like n-BuLi dropwise.

  • After stirring, add a solution of 2,4-dichloropyrimidine.

  • Allow the reaction to proceed, monitoring by TLC.

  • Quench the reaction with saturated NH4Cl solution and perform an extractive workup.

  • Purify the product via column chromatography to yield the chlorinated pyrimidine-indole intermediate.

Step 3: Buchwald-Hartwig Cross-Coupling

  • Rationale: To couple the aniline (from Step 1) with the chloropyrimidine (from Step 2) to form the final desired product. This palladium-catalyzed reaction is highly efficient for forming C-N bonds.

  • Procedure: In a sealed tube, combine the 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, the synthesized aniline derivative, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent like 1,4-dioxane.

  • Degas the mixture and heat to the required temperature (e.g., 100-120 °C) for several hours.

  • After cooling, filter the reaction mixture through Celite, concentrate the filtrate, and purify the crude product by column chromatography.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[13]

In Vitro Evaluation: A Kinase Inhibition Assay Protocol

A self-validating protocol is essential for generating trustworthy data. This protocol for a typical in vitro kinase assay includes controls to ensure the observed inhibition is specific to the compound's activity against the target kinase.

Objective: To determine the IC50 value of a 7-azaindole derivative against a target protein kinase.

Materials:

  • Test Compound (7-azaindole derivative) dissolved in DMSO.

  • Recombinant active target kinase.

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase).

  • Negative Control (DMSO vehicle).

  • 384-well assay plates.

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

    • Add 2 µL of a mixture containing the kinase and its specific peptide substrate.

    • Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

    • Incubate the plate at 30 °C for 1 hour.

  • Stop Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase).

    • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • The positive control ensures the assay is sensitive to inhibition.

  • The negative control (DMSO) establishes the baseline for 100% enzyme activity.

  • Running the assay at the Km of ATP provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

Conclusion and Future Directions

The 7-azaindole core has transitioned from a promising heterocyclic motif to a clinically validated pharmacophore of immense value. Its role in kinase inhibition is well-established, providing a foundation for countless drug discovery programs. The future of the 7-azaindole scaffold is bright, with research expanding into novel synthetic functionalizations and new therapeutic targets beyond kinases. As our understanding of complex disease biology grows, the strategic deployment of privileged scaffolds like 7-azaindole will remain a critical and highly effective approach in the quest for new medicines.

References

  • ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... Retrieved from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39.
  • IRIS UniPA. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Suzdalev, K. F., et al. (2013). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. Pharmaceutical Chemistry Journal, 47(3), 125-128.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323.
  • El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • ResearchGate. (2008). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]

  • ACS. (2025). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. Retrieved from [Link]

  • Li, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(23), 4503-4516.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
  • MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 18(34), 6583-6605.
  • Besson, T., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2533.
  • Muto, T., et al. (2019). Discovery and structure-activity relationship of imidazolinylindole derivatives as kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 334-338.
  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179.
  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Retrieved from [Link]

  • Yar, M. S., et al. (2021). Pharmacophore based drug design and synthesis of oxindole bearing hybrid as anticancer agents. Bioorganic Chemistry, 116, 105358.
  • MDPI. (n.d.). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. Retrieved from [Link]

  • Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

  • ScienceDirect. (2025). Pharmacophore modeling in drug design. Retrieved from [Link]

  • Bentham Science. (n.d.). Articles in press | Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (2025). What is the role of pharmacophore in drug design? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. Retrieved from [Link]

Sources

Ethyl 7-amino-1H-indole-2-carboxylate CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 7-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, functionalized derivative, this compound, providing a comprehensive overview of its chemical identity, synthesis, potential applications, and commercial availability. As a Senior Application Scientist, this document is crafted to deliver not just data, but actionable insights into leveraging this versatile building block in your research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a distinct isomer within the aminoindole ester family, characterized by an amino group at the 7-position of the indole ring and an ethyl ester at the 2-position. These functionalities provide two key points for chemical modification, making it a valuable intermediate for combinatorial chemistry and lead optimization.

PropertyValueSource
CAS Number 71056-61-6[Ambeed, Synblock][1][2]
Molecular Formula C₁₁H₁₂N₂O₂[Ambeed, Synblock][1][2]
Molecular Weight 204.23 g/mol [Ambeed, Synblock][1][2]
Appearance Not specified (likely a solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Note: Detailed experimental data on the physicochemical properties of this specific isomer are not widely published. Properties are based on supplier data and comparison with related indole esters.

Synthesis and Manufacturing: A Plausible Pathway

While specific industrial synthesis routes for this compound are not extensively documented in peer-reviewed literature, a logical and efficient synthesis can be inferred from established indole synthetic methodologies. A common and versatile approach is the Reissert indole synthesis , which allows for the construction of the indole nucleus from readily available starting materials. The synthesis of the 7-amino derivative would likely involve the introduction of a nitro group at the corresponding position on the starting aniline, followed by a reductive cyclization and subsequent reduction of the nitro group.

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Reissert Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Nitro Group Reduction A 2-Methyl-3-nitroaniline C Ethyl 2-(2-methyl-3-nitrophenylamino)-2-oxoacetate A->C Base (e.g., NaOEt) B Diethyl oxalate B->C D Ethyl 7-nitro-1H-indole-2-carboxylate C->D Reducing agent (e.g., Zn/AcOH) E This compound (CAS: 71056-61-6) D->E Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis offers a high degree of control and is amenable to scale-up. The choice of reagents and reaction conditions at each step is critical for optimizing yield and purity.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly attractive starting material for the synthesis of more complex molecules. The 7-amino group serves as a versatile handle for a variety of chemical transformations, while the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Core Utility as a Molecular Scaffold:

This compound is an excellent scaffold for building libraries of compounds for high-throughput screening. The indole core can be further functionalized at various positions, and the amino and ester groups provide orthogonal handles for derivatization.

G cluster_0 Derivatization at 7-amino group cluster_1 Derivatization at 2-ester group A This compound B Amide formation A->B C Sulfonamide formation A->C D Reductive amination A->D E Hydrolysis to Carboxylic Acid A->E G Reduction to Alcohol A->G F Amide formation E->F

Caption: Potential derivatization pathways for this compound.

Potential Therapeutic Areas:

While specific biological activities of this compound are not widely reported, the 7-aminoindole scaffold is present in molecules with a range of therapeutic applications, including:

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and the 7-amino group can be used to introduce side chains that interact with the hinge region of the kinase.

  • Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including against HIV. The functional groups on this molecule could be elaborated to target viral enzymes or entry processes.[3]

  • Central Nervous System (CNS) Agents: The indole core is structurally related to neurotransmitters like serotonin, making it a valuable starting point for the design of CNS-active compounds.

Methodologies and Protocols: A Representative Experimental Workflow

To illustrate the utility of this compound as a synthetic intermediate, a representative protocol for amide bond formation at the 7-amino position is provided below. This is a fundamental transformation in medicinal chemistry for introducing diversity.

Protocol: Amide Coupling with a Carboxylic Acid

G cluster_0 Reactant Preparation cluster_1 Activation cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve this compound and carboxylic acid in an aprotic solvent (e.g., DMF or DCM). B Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or NMM). A->B C Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS. B->C D Perform an aqueous work-up to remove excess reagents and byproducts. C->D E Purify the crude product by column chromatography or recrystallization. D->E

Caption: Experimental workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane).

  • Addition of Reagents: To the stirred solution, add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

This self-validating protocol includes monitoring steps to ensure the reaction proceeds as expected and purification to isolate the target compound in high purity.

Commercial Availability

This compound (CAS: 71056-61-6) is available from several chemical suppliers, facilitating its use in research and development.

SupplierProduct NumberPurity
AmbeedA321056>95%
SynblockCB3220595%
BLD PharmBD14105697%
Sigma-AldrichATE517253990-

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

References

  • Almutairi, M. S., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1633. [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Dictionary of Organic Compounds, Sixth Edition, Supplement 2. (1997). Chapman & Hall.
  • Wang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Among its many derivatives, substituted indole-2-carboxylates are of particular importance, serving as key intermediates in the synthesis of complex therapeutic agents, including inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).[2][3][4]

For researchers and drug development professionals, the precise and unambiguous characterization of these molecules is paramount. Spectroscopic analysis provides the lens through which we can confirm molecular identity, ascertain purity, and deduce structural nuances that govern biological activity. This guide offers a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to substituted indole-2-carboxylates. Moving beyond a mere recitation of data, this document delves into the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols to empower your research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

The Causality of Chemical Shifts: Understanding Substituent Effects

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In substituted indole-2-carboxylates, the position of a substituent on the aromatic ring significantly influences the chemical shifts of the indole protons and carbons. This is governed by the interplay of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR₂) groups increase electron density on the aromatic ring through resonance. This "shielding" effect causes the ortho and para protons and carbons to resonate at a higher field (lower ppm values).[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This "deshielding" effect results in a downfield shift (higher ppm values) for the ortho and para positions.[5][6]

The carboxylate group at the C2 position is itself an electron-withdrawing group, which influences the chemical shift of the C3-H proton, typically causing it to appear downfield.

G substituent {Substituent Type|Electron Donating Group (EDG) e.g., -OCH₃, -NH₂|Electron Withdrawing Group (EWG) e.g., -NO₂, -CN} effect {Electronic Effect|Increased electron density (Shielding)|Decreased electron density (Deshielding)} substituent:s->effect:n causes shift {¹H NMR Shift|Upfield Shift (Lower ppm)|Downfield Shift (Higher ppm)} effect:s->shift:n results in

Characteristic ¹H and ¹³C NMR Spectral Features

The following table summarizes typical chemical shift ranges for unsubstituted indole-2-carboxylic acid. The presence of substituents will alter these values predictably based on their electronic properties and position.

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
N1-H 11.7 - 12.0-Broad singlet, exchangeable with D₂O.
C2-COOH 12.5 - 13.5163 - 165Carboxylic acid proton is a broad singlet. Esterification shifts this.
C3-H 7.1 - 7.2107 - 109Singlet or doublet depending on C3 substitution.
C4-H 7.6 - 7.7122 - 123Doublet, ortho to the fused ring junction.
C5-H 7.0 - 7.1120 - 121Triplet or doublet of doublets.
C6-H 7.2 - 7.3124 - 126Triplet or doublet of doublets.
C7-H 7.4 - 7.5112 - 114Doublet, adjacent to the indole nitrogen.

(Note: Values are approximate and can vary based on solvent and substituents.)

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the indole-2-carboxylate derivative.[7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7][8]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]

    • The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte peaks.[4]

  • Instrument Setup & Acquisition (Using a Bruker Spectrometer as an Example):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe to the specific sample and solvent. This maximizes signal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference peak (e.g., the residual solvent peak).

    • Acquire the ¹H NMR spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Interpreting the Spectrum: Key Vibrational Frequencies

For substituted indole-2-carboxylates, the most diagnostic IR absorption bands are associated with the N-H, O-H, and C=O groups.

  • N-H Stretch: The indole N-H group typically shows a sharp to moderately broad absorption band around 3300-3400 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding.[9]

  • O-H Stretch (Carboxylic Acid): The O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad band, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen-bonded dimerization.[10]

  • C=O Stretch (Carbonyl): The carbonyl group of the carboxylate gives rise to a strong, sharp absorption band.

    • For carboxylic acids, this band typically appears between 1690-1760 cm⁻¹.[10]

    • For esters, the C=O stretch is generally found at a higher frequency, around 1735-1750 cm⁻¹.[11]

    • Conjugation of the carbonyl with the indole ring can lower the stretching frequency.[11]

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from substituents or the ester alkyl group) appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic indole ring.

G press press background background press->background Load into FT-IR sample_scan sample_scan background->sample_scan process process sample_scan->process end Final IR Spectrum process->end

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

This method is a gold standard for obtaining high-quality IR spectra of solid organic compounds.

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the solid indole-2-carboxylate sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[12]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.[12]

  • Data Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Collect a background spectrum. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[3]

    • Place the KBr pellet containing the sample into the sample holder in the IR beam path.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[3]

    • Clean all equipment thoroughly after use to prevent cross-contamination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The indole ring has a characteristic UV absorption profile arising from π → π* electronic transitions.

The ¹Lₐ and ¹Lₑ Transitions

The UV spectrum of indole is dominated by two main absorption bands, designated as ¹Lₐ and ¹Lₑ, based on Platt's notation.[13]

  • The ¹Lₑ band is typically found at a longer wavelength (around 270-290 nm) and is more sensitive to substitution on the benzene portion of the indole ring.[13]

  • The ¹Lₐ band appears at a shorter wavelength and is more intense.[13]

Substituents on the indole ring can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε).

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by substituents that extend the conjugated system or by electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

  • Hyperchromic Effect: An increase in absorption intensity (ε).

  • Hypochromic Effect: A decrease in absorption intensity (ε).

A study on various indole derivatives showed that substitutions on the benzene ring can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions, making them more resolved.[13] For instance, the UV spectrum of indole-2-carboxylic acid in water exhibits bands around 218 nm and 292 nm.[14]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the indole-2-carboxylate derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Perform serial dilutions to prepare a sample solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[14]

    • Select the desired wavelength range for scanning (e.g., 200-400 nm for indoles).

    • Fill a clean quartz cuvette with the solvent to be used for the sample solution. This is the "blank."

    • Place the blank cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[14]

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Record the λₘₐₓ values and their corresponding absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

Ionization and Fragmentation
  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules like indole-2-carboxylates. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[15][16] This allows for the unambiguous determination of the molecular weight.

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and library matching. A common fragmentation pathway for indoles involves the loss of HCN from the pyrrole ring.[17] The mass spectra of indole-2-carboxylic acid derivatives often show fragmentation related to the carboxylic acid group, such as the loss of H₂O or CO₂.[13]

Interpreting the Mass Spectrum
  • Molecular Ion Peak (M⁺˙): In EI-MS, this peak represents the intact molecule with one electron removed. Its m/z value gives the nominal molecular weight.

  • [M+H]⁺ or [M-H]⁻ Peaks: In ESI-MS, these pseudomolecular ion peaks are typically the most abundant and are used to determine the molecular weight.

  • Base Peak: The most intense peak in the spectrum, assigned a relative abundance of 100%.

  • Isotope Peaks: The presence of isotopes (e.g., ¹³C, ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) gives rise to characteristic isotope patterns that can help confirm the elemental composition.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Alternatively, the sample can be introduced via an HPLC system.

    • Optimize the ESI source parameters, such as the sprayer voltage, capillary temperature, and sheath/auxiliary gas flow rates, to achieve a stable and strong ion signal.[18]

    • Acquire the mass spectrum over a relevant m/z range. For tandem MS (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum for further structural analysis.

Conclusion: A Synergistic Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. NMR defines the C-H framework and connectivity, IR confirms the presence of key functional groups, UV-Vis illuminates the conjugated electronic system, and MS provides the molecular weight and formula. By combining the insights from each of these techniques, researchers and drug development professionals can achieve a high degree of confidence in the structure and purity of their substituted indole-2-carboxylate compounds, ensuring the integrity and reproducibility of their scientific endeavors.

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The 7-Aminoindole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-aminoindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of biological targets. This technical guide provides an in-depth analysis of the 7-aminoindole core as a pharmacophore, dissecting its fundamental molecular features that drive biological activity. We explore its archetypal role as a hinge-binding motif in protein kinase inhibition, a strategy that has culminated in clinically approved therapeutics. Beyond kinases, we examine its application in developing agents for neurodegenerative diseases and other emerging target classes. This guide synthesizes field-proven insights with foundational principles, detailing structure-activity relationships (SAR), key synthetic methodologies, and the causal logic behind experimental design, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in bioactive compounds, earning them the designation of "privileged structures." The indole nucleus is a quintessential example, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique combination of aromaticity, hydrogen-bonding capabilities, and synthetic tractability has made it a cornerstone of drug design.[2]

Among its many derivatives, the 7-aminoindole scaffold is of particular interest. The strategic placement of an amino group at the C-7 position of the indole ring creates a unique constellation of hydrogen bond donors and acceptors. This arrangement is bioisosterically similar to other key heterocycles like purines and, notably, 7-azaindole. The 7-azaindole variant, where a nitrogen atom replaces the C-7 carbon, is a celebrated pharmacophore in its own right, particularly for its exceptional ability to act as a hinge-binding motif for protein kinases.[3][4][5] This guide will explore the core pharmacophoric features of the 7-aminoindole moiety, using the extensive research on the closely related 7-azaindole scaffold to illuminate its function and potential.

Core Pharmacophoric Features of the 7-Aminoindole Moiety

A pharmacophore is the abstract ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target.[6][7] The 7-aminoindole scaffold presents a rich set of such features, making it a highly adaptable starting point for ligand design.

  • Bicyclic Aromatic System: The fused benzene and pyrrole rings provide a flat, rigid, and hydrophobic surface area conducive to van der Waals and π-stacking interactions within protein binding pockets.

  • Pyrrole N1-H Group: The proton on the indole nitrogen (N1) serves as a crucial hydrogen bond donor, a feature consistently exploited in engaging protein active sites.

  • The 7-Amino Group (-NH2): This is the scaffold's defining feature. The primary amine provides two hydrogen bond donors and a potential hydrogen bond acceptor site via its lone pair of electrons. This dual-functionality is critical for establishing robust and specific interactions with target proteins.

  • Substitution Vectors: The scaffold offers multiple positions (C2, C3, C4, C5, C6, and N1) for chemical modification.[8] This allows medicinal chemists to fine-tune the molecule's steric bulk, electronics, and physicochemical properties (e.g., solubility, metabolic stability) to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Core pharmacophoric features of the 7-aminoindole scaffold.

The Quintessential Application: Hinge-Binding in Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] The ATP-binding site of kinases is a primary target for inhibitor development. Within this site lies the "hinge region," a short sequence of amino acids that forms hydrogen bonds with the adenine moiety of ATP.

The 7-azaindole scaffold is a masterful mimic of adenine's hinge-binding pattern.[5] The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine-like nitrogen at position 7 serves as a hydrogen bond acceptor, forming two critical contacts with the kinase hinge backbone.[3][4] This interaction anchors the inhibitor, allowing substituents on the scaffold to extend into other regions of the ATP pocket to confer potency and selectivity. The 7-aminoindole core can adopt a similar binding mode, utilizing its N1-H and 7-amino group to achieve the same foundational interaction.

The success of this strategy is exemplified by Vemurafenib, an FDA-approved 7-azaindole-based inhibitor of B-RAF kinase for the treatment of melanoma.[3][5] This compound's clinical success spurred immense interest in the scaffold, leading to the development of inhibitors against a wide array of other kinases.

Hinge_Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor 7-Azaindole Inhibitor hinge Hinge Region Backbone (e.g., Ala-Glu-Leu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor 7-Azaindole Core inhibitor->hinge H-Bond Donor (N1-H) H-Bond Acceptor (N7) substituent Selectivity- conferring substituents substituent->gatekeeper Steric/Hydrophobic Interaction substituent->d_loop Interaction

Caption: 7-Azaindole scaffold interaction with a generic kinase hinge.

Data Presentation: 7-Azaindole/Indole-Based Kinase Inhibitors

The versatility of the scaffold is evident from the breadth of kinases it has been shown to inhibit. The following table summarizes key examples, demonstrating the scaffold's wide applicability.

Compound/SeriesTarget Kinase(s)Reported Potency (IC50)Reference
VemurafenibB-RAF (V600E)31 nM[3][5]
GSK1070916Aurora B/C3.6 nM / 6.5 nM[3]
Compound 8l Haspin14 nM[9]
Compounds 8g , 8h CDK9/CyclinT & HaspinDual inhibitors (nM to µM range)[9]
Azaindole SeriesPDK11.1 µM (initial hit) -> two-digit nM[10]
SEL120-34ACDK8(In clinical trials)[11]

Expanding Horizons: Targeting Other Biological Systems

While kinase inhibition is a stronghold for this pharmacophore, its utility extends to other important target classes.

  • Neurodegenerative Diseases: The indole nucleus is a recurring motif in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Mechanisms include the inhibition of amyloid-β (Aβ) aggregation, antioxidant effects, and the modulation of kinases involved in neuronal function and pathology, such as DYRK1A.[1][12][14] Ural scientists have synthesized indolyl- and pyrrolylazine molecules that activate the synthesis of heat shock proteins, protecting neuronal tissue from toxic amyloids in cellular models of Alzheimer's disease.[15]

  • Helicase Inhibition: The DEAD-box helicase DDX3 is an emerging target in oncology. A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed and synthesized to lodge within the ATP-binding pocket of DDX3.[16] This compound demonstrated effective, dose-dependent inhibition of DDX3 and cytotoxic effects on cervical and breast cancer cell lines, highlighting a non-kinase ATP-competitive application.[16]

  • Antimicrobial Activity: Indole and its derivatives have a long history of investigation for antimicrobial properties.[17] The ability of the 7-aminoindole scaffold to be readily functionalized allows for the exploration of chemical space to develop novel antibacterial and antifungal agents.

Synthetic Strategies and Methodologies

The exploration of structure-activity relationships (SAR) is fundamentally dependent on the ability to synthesize a diverse library of analogues. The construction of the 7-aminoindole core and its subsequent derivatization are therefore of critical importance.

Protocol: Conceptual Workflow for Iron-Catalyzed C-7 Selective NH2 Amination of Indoles

A self-validating protocol for the direct amination at the C-7 position is a powerful tool for generating the core scaffold. The following methodology is based on modern transition metal-catalyzed C-H activation strategies.[18]

Objective: To directly install an amino group at the C-7 position of a substituted indole.

Pillar of Trustworthiness: Each step includes a validation checkpoint. The causality for reagent choice is explained to ensure a robust, reproducible process.

  • Substrate Preparation (N-Protection):

    • Action: Protect the indole N1 position with a suitable directing group, such as a Weinreb amide.

    • Causality: The directing group is crucial. It chelates to the metal catalyst, positioning it in close proximity to the C-7 C-H bond, thereby ensuring high regioselectivity. The Weinreb amide is chosen for its effectiveness and its versatility, as it can be easily converted to other functional groups post-amination.[18]

    • Validation: Confirm protection via TLC and NMR spectroscopy.

  • Catalytic Amination Reaction:

    • Action: In an inert atmosphere glovebox, combine the N-protected indole, an iron catalyst (e.g., FeCl2), a ligand, and the aminating reagent in a suitable solvent. Heat the reaction to the optimized temperature for a specified time.

    • Causality: An iron catalyst is chosen for its low cost and low toxicity compared to other transition metals. The aminating reagent is selected to deliver the -NH2 group directly. The reaction proceeds via a proposed iron-aminyl radical intermediate that facilitates site-selective homolytic aromatic substitution.[18]

    • Validation: Monitor reaction progress by LC-MS to track the consumption of starting material and the formation of the desired product mass.

  • Work-up and Deprotection:

    • Action: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the aminated intermediate via column chromatography. Subsequently, remove the N1 directing group under appropriate conditions.

    • Causality: Standard purification ensures the isolation of the C-7 aminated product. Deprotection is necessary to liberate the free N1-H, a key pharmacophoric feature.

    • Validation: Characterize the final 7-aminoindole product thoroughly using high-resolution mass spectrometry and 1H/13C NMR to confirm its structure and purity.

MedChem_Workflow start Scaffold Selection (7-Aminoindole) synthesis Library Synthesis (Parallel Chemistry) start->synthesis screening In Vitro Biological Screening (e.g., Kinase Panel) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Potency & Selectivity Data adme ADME/Tox Profiling (Solubility, Stability) sar->adme optimization Lead Optimization sar->optimization Design Next Generation adme->optimization optimization->synthesis Iterative Cycles candidate Preclinical Candidate optimization->candidate

Caption: Iterative workflow in a 7-aminoindole-based drug discovery program.

Structure-Activity Relationship (SAR) Insights

SAR studies are the intellectual engine of lead optimization, providing the principles that guide the design of more potent and selective molecules.[19] For the 7-aminoindole scaffold, particularly in the context of kinase inhibition, several generalizable SAR principles have been established.[8]

  • The Core is an Anchor: The 7-amino/azaindole core is primarily an anchor, securing the molecule in the hinge region. Modifications to this core are generally not well-tolerated as they disrupt the essential hydrogen bonding pattern.

  • C3 and C5 Positions for Selectivity: Substituents at the C3 and C5 positions often project into more variable regions of the ATP-binding pocket. Bulky aryl or heteroaryl groups at these positions are commonly used to target unique pockets, thereby driving selectivity for one kinase over another.

  • N1 Substitution for Physicochemical Properties: While the N1-H is a key H-bond donor, its substitution can be a viable strategy to modulate physicochemical properties. Adding small alkyl groups can improve cell permeability or block metabolic N-dealkylation, though this often comes at the cost of reduced potency if the H-bond is critical.

  • C4, C5, C6 for Solubility: Substitution on the benzo portion of the indole can be used to attach solubilizing groups without significantly impacting the core binding interactions, which can be critical for improving the drug-like properties of a lead compound.

Conclusion and Future Perspectives

The 7-aminoindole scaffold, along with its close bioisostere 7-azaindole, has unequivocally proven its value as a privileged pharmacophore in drug discovery. Its elegant and effective mechanism for engaging the kinase hinge has made it a mainstay in oncology research and beyond. The rich SAR data generated from numerous campaigns provide a solid foundation for the rational design of new therapeutics.

Looking ahead, the versatility of the scaffold will continue to be exploited. Future applications may include:

  • Development of Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible binding and prolonged target engagement.

  • Targeting Allosteric Sites: Designing molecules that use the 7-aminoindole as a fragment to bind in novel allosteric pockets, offering new mechanisms for modulating protein function.

  • Use in Novel Modalities: Employing the 7-aminoindole core as a target-binding ligand in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The continued exploration of the chemical space around this remarkable core promises to yield new and effective medicines for a host of human diseases.

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Technical Guide: A Strategic Approach to the Initial Screening of 7-Aminoindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Aminoindole Scaffold and the Modern Screening Imperative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with profound biological activity. The 7-aminoindole (7-AI) subclass, in particular, represents a versatile starting point for derivatization, offering a rich chemical space to explore for novel therapeutic agents. Compounds based on this scaffold have been investigated for a range of activities, including as kinase inhibitors, antioxidants, and anticancer agents.[1][2][3]

Successfully identifying promising lead compounds from a 7-AI library requires a robust, multi-tiered screening strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute an initial screening cascade. Our approach emphasizes not just the "how" but the "why," grounding each step in principles of scientific integrity to ensure the generation of reliable, actionable data. We will move from high-throughput biochemical assays to confirm target interaction, to essential cell-based assays that assess cellular viability and confirm on-target engagement in a physiological context.

Part 1: The Primary Screening Phase - Interrogating the Target

The primary screen is a broad-net approach designed to rapidly identify "hits"—compounds that interact with the biological target of interest—from a large library. For 7-AI derivatives, which are often designed as enzyme inhibitors (e.g., kinases), biochemical assays are the logical starting point.[4] The key is to choose an assay format that is sensitive, reproducible, and amenable to high-throughput automation.[5][6]

Choosing the Right Biochemical Assay: A Tale of Two Technologies

Two of the most powerful and widely used non-radioactive assay formats for primary screening are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[7][8]

  • Expertise & Experience: The choice between TR-FRET and FP often depends on the nature of the target and the available reagents. TR-FRET is exceptionally versatile and can be configured as a kinase activity assay (measuring product formation) or a binding assay.[7] FP, on the other hand, is exclusively a binding assay and is ideal for detecting the displacement of a small fluorescently-labeled ligand from a large protein target.[9][10] It is particularly well-suited for low molecular weight analytes.[11] For a novel 7-AI library targeting a protein kinase, a TR-FRET activity assay is often a robust starting point.

Featured Primary Assay: TR-FRET Kinase Activity Assay

This assay measures the phosphorylation of a substrate by the target kinase. A europium (Eu)-labeled antibody recognizes the phosphorylated substrate, bringing it into close proximity with an acceptor fluorophore (e.g., APC) on the substrate itself. When the Eu donor is excited, energy is transferred to the acceptor only when the substrate is phosphorylated, generating a specific FRET signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 7-AI Compound (in DMSO) Incubate1 Pre-incubate Compound + Kinase (Allows binding) Compound->Incubate1 Kinase Kinase Enzyme Kinase->Incubate1 Substrate Substrate-Acceptor Add_ATP Initiate Reaction (Add ATP + Substrate) Substrate->Add_ATP Incubate1->Add_ATP 15 min @ RT Incubate2 Incubate (Phosphorylation occurs) Add_ATP->Incubate2 60 min @ RT Stop Stop Reaction (Add EDTA) Incubate2->Stop Add_Ab Add Eu-Antibody Stop->Add_Ab Incubate3 Incubate (Antibody binds) Add_Ab->Incubate3 60 min @ RT Read Read Plate (TR-FRET Signal) Incubate3->Read

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

  • Objective: To identify 7-AI compounds that inhibit the activity of a target kinase.

  • Materials:

    • 384-well low-volume white microplates.[12]

    • Target kinase, biotinylated substrate with acceptor fluorophore, ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Stop Solution (e.g., 10 mM EDTA in assay buffer).

    • 7-AI compound library (e.g., 10 mM stocks in DMSO).

    • TR-FRET compatible plate reader.

  • Methodology:

    • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each 7-AI compound from the library into the assay plate wells. For controls, dispense DMSO alone.

    • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2X final concentration) to all wells.

    • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) to initiate the kinase reaction. The ATP concentration should ideally be at its Km value for the kinase to sensitively detect competitive inhibitors.[13]

    • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Reaction Termination: Add 5 µL of Stop Solution containing the Eu-labeled antibody. The EDTA in the stop solution chelates Mg²⁺, halting the kinase's enzymatic activity.

    • Detection Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

    • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and then determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO only) controls.

Part 2: The Hit-to-Lead Triage - From Biochemical Activity to Cellular Context

A hit from a primary screen is merely a starting point. Many compounds fail to translate from a biochemical assay to a cellular environment due to poor permeability, cytotoxicity, or off-target effects.[14] The next phase is a critical triage process to filter out problematic compounds and validate the most promising ones.

Assay for Non-specific Activity & Cytotoxicity: The Gatekeeper
  • Trustworthiness: Before investing resources in more complex assays, it is imperative to eliminate compounds that are overtly cytotoxic or interfere with the assay technology itself.[15][16] A promiscuous compound that kills cells will appear as an inhibitor in any cell-based assay that relies on viability.

  • Featured Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard. It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[17][18] The amount of ATP is directly proportional to the number of viable cells in culture.[19][20]

  • Objective: To determine the concentration at which 7-AI compounds induce cytotoxicity in a relevant cell line.

  • Materials:

    • Cells cultured in 96- or 384-well clear-bottom white plates.

    • 7-AI compounds serially diluted in culture medium.

    • CellTiter-Glo® Reagent.[21]

    • Luminometer.

  • Methodology:

    • Cell Plating: Seed cells at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of each 7-AI hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM). Include DMSO-only wells as a vehicle control.

    • Incubation: Incubate for a period relevant to the expected mechanism of action (e.g., 24-72 hours).

    • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19] c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that results in 50% cell death (CC₅₀).

Confirming Target Engagement: Is the Compound Hitting its Mark in the Cell?

This is the most crucial validation step. A compound can inhibit an enzyme in a test tube and show an effect on cells (e.g., anti-proliferative), but this does not prove the cellular effect is due to the inhibition of the intended target.[22][23] Target engagement assays provide this direct evidence.[24]

  • Authoritative Grounding: The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement (TE) Assay are two state-of-the-art methods. CETSA is a label-free method based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[25][26] The NanoBRET™ TE assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[27][28]

  • Featured Assay: The NanoBRET™ TE Assay is exceptionally powerful for quantifying compound affinity and occupancy at the target protein within living cells.[28] It requires engineering the target protein as a fusion with NanoLuc® luciferase (the BRET donor) and using a fluorescent tracer that reversibly binds the target (the BRET acceptor). A test compound that binds the target will compete with and displace the tracer, leading to a loss of BRET signal.[27][29]

Hit_Triage_Logic A Primary Screen Hits (e.g., >50% Inhibition) B Dose-Response Confirmation (Calculate IC₅₀) A->B Confirm Activity C Cytotoxicity Assay (CellTiter-Glo®) Calculate CC₅₀ B->C Assess Viability D Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) B->D C->D E Target Engagement Assay (NanoBRET™) Confirm intracellular binding D->E Triage (SI > 10) F Validated Lead Candidates (Potent, Selective, On-Target) E->F Validate Mechanism

Caption: Decision-making workflow for hit validation and triage.

Part 3: Ensuring Data Integrity - The Self-Validating System

Trustworthy data is the bedrock of any screening campaign. Every protocol must be part of a self-validating system through rigorous quality control and thoughtful experimental design.

The Z'-Factor: Quantifying Assay Quality

The Z'-factor (Z-prime) is a statistical parameter that determines the quality and suitability of an assay for high-throughput screening.[30][31] It is a measure of the separation between the high and low controls, taking into account the data variation within those controls.[32]

  • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Interpretation: An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[33][34] A value below 0.5 indicates that the assay may not be reliable for confidently identifying hits.[34]

  • Trustworthiness: Calculating the Z'-factor for every plate in a screen is mandatory. It validates that the assay performed robustly throughout the entire campaign and ensures that hits are not artifacts of plate-to-plate variability.

Counter-Screening: Eliminating the Deceivers

Counter-screens are designed to identify and eliminate false positives that arise from compound interference with the assay technology rather than true modulation of the biological target.[15][35]

  • Expertise & Experience: For a luciferase-based assay like CellTiter-Glo®, a critical counter-screen is to test compounds against purified luciferase enzyme in the absence of cells. A compound that directly inhibits luciferase would be a false positive in the viability screen.[16] Similarly, for fluorescence-based assays (TR-FRET, FP), compounds should be checked for auto-fluorescence at the relevant wavelengths.

Data Summary and Decision Matrix

All quantitative data should be summarized for clear comparison, guiding the selection of compounds for further study.

Compound IDPrimary IC₅₀ (nM) [Biochemical]Cytotoxicity CC₅₀ (µM) [Cell-Based]Selectivity Index (SI = CC₅₀/IC₅₀)Target Engagement IC₅₀ (nM) [NanoBRET™]Decision
7-AI-00150> 50> 100075Proceed
7-AI-0021201.210150Deprioritize
7-AI-00380> 50> 625> 10,000False Positive
7-AI-0045000> 50> 10Not TestedInactive

Conclusion

This guide outlines a robust, logic-driven strategy for the initial evaluation of 7-aminoindole compound libraries. By integrating carefully selected biochemical and cell-based assays, and embedding principles of data integrity like Z'-factor analysis and counter-screening at every stage, researchers can efficiently triage large compound sets. This systematic approach ensures that resources are focused on validated hits that demonstrate not only biochemical potency but also specific, on-target activity in a relevant cellular context, paving the way for successful lead optimization campaigns.

References

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Methodological & Application

Synthesis of Ethyl 7-amino-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Ethyl 7-amino-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of a reliable synthetic route starting from commercially available materials. This document emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. The protocols described herein are designed to be self-validating, with clear benchmarks for reaction progress and product purity.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Specifically, 7-aminoindole derivatives serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including those targeting kinases, and G-protein coupled receptors. This compound, with its strategically placed amino and ester functionalities, offers versatile handles for further molecular elaboration, making it a highly sought-after intermediate in the construction of complex drug candidates.

This guide will focus on a robust and scalable synthetic pathway, the Leimgruber-Batcho indole synthesis, which provides an efficient route to the target molecule.[3][4][5] This method is favored for its mild reaction conditions and the commercial availability of the required starting materials.[3][4]

Overview of the Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[3][6] The general strategy involves two key steps:

  • Enamine Formation: The reaction of an o-nitrotoluene derivative with a formamide acetal to form a β-dimethylamino-2-nitrostyrene (an enamine).

  • Reductive Cyclization: The reduction of the nitro group of the enamine, which is immediately followed by cyclization and elimination of dimethylamine to afford the indole ring.

This approach offers several advantages over other indole syntheses, such as the Fischer indole synthesis, including higher yields under milder conditions and the avoidance of harsh acidic environments that can be detrimental to sensitive functional groups.[3][4]

Leimgruber_Batcho_Synthesis start 2-Methyl-6-nitroaniline intermediate1 Ethyl (2E)-2-cyano-3-((2-methyl-6-nitrophenyl)amino)acrylate start->intermediate1 Step 1: Condensation intermediate2 Ethyl 7-nitro-1H-indole-2-carboxylate intermediate1->intermediate2 Step 2: Cyclization product This compound intermediate2->product Step 3: Reduction

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of this compound.

Starting Material: Synthesis of 2-Methyl-6-nitroaniline

While commercially available, 2-methyl-6-nitroaniline can also be synthesized from 2-methylaniline (o-toluidine) via nitration. Careful control of the reaction temperature is crucial to favor the formation of the desired isomer.[7]

Protocol 1: Nitration of 2-Methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.9 mL). Cool the flask to -10 °C in an ice-salt bath.

  • Amine Salt Formation: Slowly add 2-methylaniline (500 mg, 4.67 mmol) to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C.[7]

  • Nitrating Mixture Preparation: In a separate beaker, carefully add concentrated nitric acid (0.9 mL) to concentrated sulfuric acid (0.9 mL) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the amine salt solution over a period of 2 hours, maintaining the reaction temperature at -10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -10 °C. Pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is basic. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Methylaniline107.15500 mg4.67
Conc. Sulfuric Acid98.083.9 mL + 0.9 mL-
Conc. Nitric Acid63.010.9 mL-

Table 1: Reagents for the synthesis of 2-Methyl-6-nitroaniline.

Step 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

This step utilizes a modified Leimgruber-Batcho approach, starting from 2-methyl-6-nitroaniline.

Protocol 2: Condensation and Cyclization

  • Reaction Setup: To a solution of 2-methyl-6-nitroaniline (1.0 g, 6.57 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Enamine Formation: Heat the reaction mixture. The progress of the enamine formation can be monitored by Thin Layer Chromatography (TLC). This intermediate is often a brightly colored compound.[3]

  • Reductive Cyclization: Once the enamine formation is complete, the nitro group is reduced and the indole ring is formed. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine hydrate.[3][4] Alternatively, other reducing agents such as stannous chloride (SnCl₂) or iron in acetic acid can be employed.[3][6]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The final step involves the reduction of the nitro group at the 7-position of the indole ring to an amino group.

Protocol 3: Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate

Several methods are effective for this transformation, with catalytic hydrogenation being a clean and high-yielding option.[8]

Method A: Catalytic Hydrogenation

  • Reaction Setup: To a solution of Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 g, 4.27 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[8]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the crude product.

Method B: Reduction with Sodium Dithionite

  • Reaction Setup: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 g, 4.27 mmol) in a mixture of ethanol and water.

  • Reduction: Prepare a solution of sodium dithionite in a basic aqueous solution (e.g., 0.5 M sodium hydroxide).[8] Add the dithionite solution dropwise to the heated (e.g., 50 °C) solution of the nitroindole.[8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the hot mixture and evaporate the solvent.[8]

MethodReagents and CatalystTypical Reaction TimeReported Yields
Catalytic Hydrogenation10% Pd/C, H₂1-4 hoursHigh
Sodium DithioniteNa₂S₂O₄, NaOH30-60 minutesVariable
Stannous ChlorideSnCl₂·2H₂O, HClVariableGood

Table 2: Comparison of reduction methods for the nitro group.

Mechanistic Insights

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Leimgruber-Batcho Indole Synthesis Mechanism

The initial step involves the deprotonation of the acidic methyl group of the o-nitrotoluene by the methoxide generated from DMF-DMA. The resulting carbanion then attacks the iminium ion of the DMF-DMA, leading to the formation of the enamine after elimination of methanol.[6] The subsequent reductive cyclization involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring.[3]

Leimgruber_Batcho_Mechanism cluster_0 Enamine Formation cluster_1 Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Carbanion Carbanion o-Nitrotoluene->Carbanion Base Enamine Enamine Carbanion->Enamine + DMF-DMA - Methanol Amino Intermediate Amino Intermediate Enamine->Amino Intermediate Reduction (e.g., H₂, Pd/C) Cyclized Intermediate Cyclized Intermediate Amino Intermediate->Cyclized Intermediate Intramolecular Cyclization Indole Indole Cyclized Intermediate->Indole - Dimethylamine

Caption: Key mechanistic steps of the Leimgruber-Batcho indole synthesis.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the indole ring, the ethyl ester group, and the amino group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Conclusion and Future Perspectives

The synthesis of this compound via the Leimgruber-Batcho methodology provides a reliable and efficient route to this important building block. The protocols outlined in this guide are robust and can be adapted for various scales of production. The versatility of the 7-amino and 2-carboxylate functionalities opens up a vast chemical space for the development of novel indole-based compounds with potential therapeutic applications. Further research could focus on the development of one-pot procedures to streamline the synthesis and the exploration of greener reaction conditions.

References

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Application Notes and Protocols for the Fischer Indole Synthesis of 7-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among the various substituted indoles, the 7-aminoindole moiety is a particularly valuable scaffold in drug discovery. The presence of a primary or substituted amino group at the 7-position provides a crucial handle for further molecular elaboration, enabling the modulation of physicochemical properties and facilitating the exploration of structure-activity relationships (SAR). This strategic placement of a functional group opens avenues for the development of novel therapeutics targeting a wide range of diseases.

The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[5] This guide provides in-depth application notes and detailed protocols for the successful synthesis of 7-aminoindole derivatives, addressing key challenges such as regioselectivity and the need for appropriate protecting group strategies.

The Reaction Mechanism: A Step-by-Step Look

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

  • Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine intermediate.

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and breaking the N-N bond.[6]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the stable indole ring.

FIS_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Condensation Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Di_imine Di-imine Enamine->Di_imine [7][7]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Di_imine->Cyclized_Intermediate Rearomatization & Cyclization Indole Indole Cyclized_Intermediate->Indole -NH3

Application Notes: Navigating the Synthesis of 7-Aminoindoles

The synthesis of 7-aminoindoles via the Fischer indole synthesis presents specific challenges that require careful consideration of starting materials, reaction conditions, and protecting group strategies.

Regioselectivity: Directing the Cyclization to the 7-Position

A key consideration in the Fischer indole synthesis of substituted indoles is controlling the regioselectivity of the cyclization. When using a meta-substituted phenylhydrazine, such as 3-aminophenylhydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring, potentially leading to a mixture of 5-aminoindole and 7-aminoindole products.

However, the regiochemical outcome is often predictable. Cyclization generally occurs at the less sterically hindered ortho position. More importantly, the electronic nature of the substituent plays a significant role. For an ortho-substituted phenylhydrazine, the substituent will invariably end up at the C7 position of the indole.[8] Therefore, to synthesize a 7-aminoindole, one should start with an ortho-amino-substituted phenylhydrazine derivative.

The Challenge of the Free Amino Group and the Necessity of Protecting Groups

The free amino group in the starting phenylhydrazine is basic and can be protonated under the acidic conditions of the Fischer indole synthesis. This can deactivate the aromatic ring towards the desired electrophilic cyclization and may lead to undesired side reactions. Therefore, it is highly recommended to protect the amino group before subjecting the phenylhydrazine to the Fischer cyclization.

Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[9] The choice of protecting group is critical and should be guided by its stability under the acidic reaction conditions and the ease of its subsequent removal. For the Fischer indole synthesis, an acid-stable protecting group is essential. The acetyl group is a suitable choice as it is stable to the acidic conditions and can be removed later under basic or acidic conditions, depending on the overall molecular structure.

Protecting GroupStability to AcidRemoval Conditions
Acetyl (Ac) GoodAcid or base hydrolysis
Boc LabileStrong acids (e.g., TFA)
Cbz StableHydrogenolysis
Choice of Catalyst and Reaction Conditions

A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[5][10] The choice of catalyst can significantly impact the reaction yield and the formation of byproducts.

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. PPA is often effective for less reactive substrates.

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also frequently employed.[10] ZnCl₂ is a popular choice due to its effectiveness and relatively mild nature compared to other Lewis acids.

The reaction temperature is another critical parameter. The cyclization step typically requires elevated temperatures, often in the range of 80-180 °C. Optimization of the temperature and reaction time is crucial to maximize the yield of the desired product while minimizing the formation of tars and other impurities.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a 7-aminoindole derivative, specifically N-(7-indolyl)acetamide, starting from 2-aminophenylhydrazine.

FIS_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Fischer Indole Synthesis Start1 2-Aminophenylhydrazine Product1 N-Acetyl-2-hydrazinylphenylamine Start1->Product1 Reagent1 Acetic Anhydride Reagent1->Product1 Start2 N-Acetyl-2-hydrazinylphenylamine Product2 N-(7-Indolyl)acetamide Start2->Product2 Reagent2 Pyruvic Acid Reagent2->Product2 Catalyst ZnCl₂ or PPA Catalyst->Product2

Protocol 1: Synthesis of N-Acetyl-2-hydrazinylphenylamine (Protected Phenylhydrazine)

This protocol describes the protection of the amino group of 2-aminophenylhydrazine with an acetyl group.

Materials:

  • 2-Aminophenylhydrazine hydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenylhydrazine hydrochloride in a mixture of water and ethanol.

  • Add sodium acetate to the solution to neutralize the hydrochloride salt.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-2-hydrazinylphenylamine.

Protocol 2: Fischer Indole Synthesis of N-(7-Indolyl)acetamide

This protocol details the cyclization of the protected phenylhydrazine with pyruvic acid to form the 7-aminoindole derivative.

Materials:

  • N-Acetyl-2-hydrazinylphenylamine

  • Pyruvic acid

  • Anhydrous zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA)

  • Ethanol or Acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser, dissolve N-acetyl-2-hydrazinylphenylamine in ethanol or acetic acid. Add pyruvic acid to the solution and stir at room temperature for 30 minutes to form the hydrazone in situ.

  • Cyclization: Add the acid catalyst (e.g., ZnCl₂) to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(7-indolyl)acetamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature.
Decomposition of starting material or productUse a milder acid catalyst or lower the reaction temperature.
Formation of TarHarsh reaction conditionsUse a less concentrated acid or a milder catalyst. Lower the reaction temperature.
Mixture of IsomersIncorrect starting material or reaction conditionsEnsure the use of an ortho-substituted phenylhydrazine for 7-substituted indoles. Screen different acid catalysts and temperatures to optimize regioselectivity.[11]
Difficult PurificationPresence of impuritiesOptimize reaction conditions to minimize byproduct formation. Experiment with different solvent systems for chromatography or recrystallization.

Conclusion

The Fischer indole synthesis is a powerful and enduring method for the preparation of indole derivatives. The successful synthesis of 7-aminoindoles hinges on a strategic approach that addresses the key challenges of regioselectivity and the reactivity of the amino group. By employing an ortho-substituted and protected phenylhydrazine, researchers can effectively direct the cyclization to the desired 7-position. The detailed protocols and application notes provided in this guide offer a solid foundation for drug development professionals and scientists to harness the Fischer indole synthesis for the creation of novel 7-aminoindole-based molecules with therapeutic potential.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Scribd. (2025, January 31). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Cosford, N. D. P., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(4), 431-443.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
  • Knochel, P., et al. (2007). A three-component Fischer indole synthesis.
  • Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6631.
  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2507.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2507.
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  • ResearchGate. (n.d.). The Fischer Indole Synthesis and the New Variant. PG=protective group. Retrieved from [Link]

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Purification Protocol for Ethyl 7-amino-1H-indole-2-carboxylate: An Application Note for Pharmaceutical and Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of Ethyl 7-amino-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the critical impact of purity on downstream applications, including drug development and mechanistic studies, this document outlines detailed protocols for both column chromatography and recrystallization. The methodologies are designed to be robust and reproducible, ensuring high-purity material suitable for the most demanding research applications. Beyond procedural steps, this guide delves into the scientific rationale behind the chosen purification strategies, offers insights into troubleshooting common issues, and details methods for purity assessment.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of the amino group at the 7-position, combined with the reactive ester and indole functionalities, makes it a versatile precursor for a wide range of compounds with potential therapeutic activities. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, lower yields in subsequent synthetic steps, and potentially misleading biological data.

This guide is structured to provide researchers, scientists, and drug development professionals with a self-validating system for the purification of this compound. By explaining the causality behind experimental choices, we aim to empower users to not only follow the protocols but also to adapt and troubleshoot them effectively based on their specific experimental context.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group, in addition to the aromatic indole core, results in a molecule with moderate to high polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂[1]
Molecular Weight204.23 g/mol [1]
AppearanceOff-white to yellow or brown powder/crystals[1]
SolubilitySoluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes.Inferred from related structures[2][3]

Pre-Purification Handling and Storage:

  • Storage: Store the crude material in a tightly sealed container at -20°C to minimize degradation. The compound can be sensitive to light and air, so storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Purification Strategies: A Two-Pronged Approach

The purification of this compound is best approached using a combination of chromatographic and recrystallization techniques. Column chromatography serves as the primary method for separating the target compound from significant impurities, while recrystallization is an excellent final step for achieving high crystalline purity and removing any remaining trace impurities.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, a normal-phase silica gel chromatography is highly effective.

Scientific Rationale:

Silica gel is a polar stationary phase. The separation is based on the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the silica gel and will therefore elute more slowly, while less polar compounds will elute faster. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For amino-containing compounds, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can prevent tailing of the spots on the TLC plate and improve the separation on the column.[4]

Experimental Protocol:

Materials and Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Step-by-Step Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a developing chamber with a pre-determined solvent system. A good starting point is a 30:70 mixture of ethyl acetate and hexanes.

    • Visualize the plate under a UV lamp. The desired product should be a distinct spot. Note the Rf value. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the target compound.[5] If the spots are tailing, add 0.1-0.5% triethylamine to the eluent.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Pool Pool Pure Fractions Monitor->Pool Evap Evaporate Solvent Pool->Evap Pure Obtain Purified Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solution.[6]

Scientific Rationale:

The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, a polar protic solvent like ethanol or a mixture of solvents such as ethyl acetate/hexanes is likely to be effective.

Experimental Protocol:

Materials and Equipment:

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ethanol or Ethyl Acetate and Hexanes

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the purified product from column chromatography into a test tube.

    • Add a small amount of the chosen solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form. If not, this solvent is not suitable.

  • Dissolution:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Logical Relationship Diagram:

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool cool dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: The Process of Recrystallization.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

Table 2: Purity Assessment Methods

TechniquePurposeExpected Results for Pure Compound
Thin Layer Chromatography (TLC) Rapid purity check and Rf determination.A single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak with >98% purity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR spectra consistent with the expected structure, with no significant impurity peaks.[8]
Melting Point Physical property characterization.A sharp melting point range.

Troubleshooting

Table 3: Common Issues and Solutions in Purification

IssuePossible CauseRecommended Solution
Column Chromatography: Product does not elute.Eluent is not polar enough.Gradually increase the polarity of the eluent.
Column Chromatography: Poor separation of spots.Eluent polarity is too high or too low.Optimize the solvent system using TLC. A shallower gradient during elution may also help.
Recrystallization: No crystals form upon cooling.Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization.[7]
Recrystallization: Oiling out instead of crystallization.The compound's solubility in the hot solvent is too high, or the solution is cooling too rapidly.Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble. Ensure slow cooling.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The combination of column chromatography and recrystallization, as detailed in this application note, provides a reliable and effective strategy for obtaining high-purity material. By understanding the scientific principles behind these techniques and employing rigorous analytical methods for purity assessment, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible downstream results.

References

  • Stedman, R. J. (1969). 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. U.S. Patent No. 3,455,948. Washington, DC: U.S.
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  • Chemsrc. (n.d.). 4-Aminoindole. Retrieved from [Link]

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  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Link]

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  • PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

  • Lynch, D. E., & Healy, P. C. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(6), x200505. [Link]

  • Patel, R. J., & Patel, P. S. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(1), 239-247. [Link]

  • de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4166-4183. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

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Mastering the Purification of Ethyl 7-amino-1H-indole-2-carboxylate: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Ethyl 7-amino-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry and pharmaceutical development. As a substituted indole, this scaffold is integral to the synthesis of a wide array of compounds targeting various biological pathways. The purity of this starting material is paramount; trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, and complications in structure-activity relationship (SAR) studies. Consequently, robust and reproducible purification methods are not merely a matter of laboratory best practice but a foundational requirement for successful drug discovery campaigns.

This document provides a comprehensive guide to the recrystallization of this compound. Moving beyond a simple list of steps, we delve into the rationale behind solvent selection and procedural design, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them effectively.

Physicochemical Landscape of this compound

Understanding the physicochemical properties of a compound is the cornerstone of developing a successful recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its behavior by examining its structural components and data from closely related analogues.

The molecule possesses several key features that dictate its solubility:

  • An Aromatic Indole Core: This bicyclic system is largely nonpolar and hydrophobic, suggesting solubility in aromatic and moderately polar organic solvents.

  • An Ethyl Ester Group (-COOEt): This group introduces polarity and potential for hydrogen bond acceptance.

  • A Primary Amino Group (-NH₂): This functional group significantly increases polarity and provides a strong hydrogen bond donor site.

  • An Indole N-H Group: This site also acts as a hydrogen bond donor.

The presence of both hydrogen bond donors and acceptors, combined with the aromatic backbone, results in a molecule with moderate polarity. It is expected to be a solid at room temperature, similar to related compounds like 7-aminoindole (m.p. 96-100 °C) and ethyl 1H-indole-2-carboxylate (m.p. 122-125 °C)[1]. The interplay of these functional groups will govern its solubility in different solvents, forming the basis for our recrystallization strategies.

Table 1: Predicted Solubility Profile and Rationale

Solvent ClassPredicted SolubilityRationale
Polar Protic
Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the amino and ester groups.
WaterLow to Very LowThe nonpolar indole core limits solubility despite the polar functional groups.
Polar Aprotic
Ethyl AcetateModerate to HighThe ester group in the solvent can interact with the polar parts of the molecule.
AcetoneModerate to HighThe ketone functionality offers good dipole-dipole interactions.
DichloromethaneModerateProvides dipole interactions but lacks hydrogen bonding capability.
Nonpolar
Hexane, HeptaneVery LowThe high polarity of the amino and ester groups prevents dissolution.
TolueneLow to ModerateThe aromatic nature of the solvent can engage in π-π stacking with the indole ring.

Core Principles of Recrystallization for Indole Derivatives

Recrystallization is a purification technique based on differential solubility. The ideal solvent for recrystallization will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble at the high temperature (allowing for hot filtration) or remain soluble at the low temperature (remaining in the mother liquor).

Method 1: Single-Solvent Recrystallization

This is the most straightforward method, relying on a single solvent that exhibits a steep solubility curve with respect to temperature for the target compound.

Ethanol is an excellent starting point due to its ability to engage in hydrogen bonding and its relatively high boiling point, which allows for a wide temperature gradient.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to add only the minimum volume of solvent necessary to achieve full dissolution at the boiling point to ensure maximum recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-heated receiving flask. This step must be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is employed when no single solvent has the ideal temperature-dependent solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation. This technique is particularly useful for compounds with moderate polarity. A promising system for this compound is Ethyl Acetate/Hexane, a combination often successful for other substituted indole esters[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum required volume of warm ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While gently swirling the warm solution, add hexane dropwise. Continue adding hexane until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The gradual decrease in solubility will promote the growth of pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (using a higher proportion of hexane).

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process and the steps involved in both single-solvent and multi-solvent recrystallization.

Recrystallization_Workflow cluster_single Single-Solvent Method cluster_multi Multi-Solvent Method s1 Dissolve in minimal hot solvent s2 Hot Filtration (if needed) s1->s2 Insoluble impurities? s3 Slow Cooling & Crystallization s1->s3 No s2->s3 s4 Isolate Crystals (Vacuum Filtration) s3->s4 s5 Wash with ice-cold solvent s4->s5 s6 Dry under Vacuum s5->s6 m1 Dissolve in 'good' solvent (e.g., EtOAc) m2 Add 'anti-solvent' (e.g., Hexane) to cloud point m1->m2 m3 Clarify with a few drops of 'good' solvent m2->m3 m4 Slow Cooling & Crystallization m3->m4 m5 Isolate Crystals (Vacuum Filtration) m4->m5 m6 Wash with cold solvent mixture m5->m6 m7 Dry under Vacuum m6->m7

Caption: Workflow for single- and multi-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Solution(s)
Compound Fails to Dissolve - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more hot solvent.- Switch to a more polar solvent (e.g., from ethyl acetate to ethanol).
Oiling Out - Solution is supersaturated.- Cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.- Try a different solvent system.
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are somewhat soluble in the wash solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.

Conclusion

The purification of this compound via recrystallization is a critical step for ensuring the integrity of subsequent synthetic and biological studies. While a universally perfect solvent may not exist, a systematic approach starting with polar protic solvents like ethanol, or employing a well-chosen solvent/anti-solvent pair such as ethyl acetate/hexane, provides a robust framework for achieving high purity. By understanding the underlying principles of solubility and crystallization, researchers can confidently apply and adapt these protocols to obtain material of the highest quality, thereby accelerating the pace of drug discovery and development.

References

  • Braz. Chem. Soc. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 7-aminoindole. Available at: [Link]

  • PubMed Central (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available at: [Link]

  • MDPI (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • ACS Publications (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

  • Chemsrc (n.d.). 4-Aminoindole. Available at: [Link]

  • Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • RSC Publishing (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • NIH (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Available at: [Link]

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  • ResearchGate (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Available at: [Link]

  • NIH (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

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  • PubChem (n.d.). Ethyl indole-2-carboxylate. Available at: [Link]

  • ResearchGate (2022). Amino Acid Ester based Phenolic Ionic Liquids as a Potential Solvent for the Bioactive Compound Luteolin: Synthesis, Characterization, and Food Preservation Activity. Available at: [Link]

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Application Notes & Protocols: Ethyl 7-amino-1H-indole-2-carboxylate as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Aminoindole Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting potent biological activity. Within this family, the 7-aminoindole moiety offers a unique strategic advantage. The presence of a primary aromatic amine at the C7 position provides a versatile chemical handle for a wide array of synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR). Ethyl 7-amino-1H-indole-2-carboxylate is a particularly valuable building block, combining the reactive potential of the 7-amino group with the synthetic flexibility of a C2-ethyl ester. This guide provides an in-depth exploration of its properties, reactivity, and application in the synthesis of high-value molecules, particularly kinase inhibitors.

The 7-aminoindole core is a key component in a variety of kinase inhibitors, which are crucial therapeutic agents, especially in oncology.[1][2] Kinases regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases. The 7-amino group can serve as a key hydrogen bond donor or as an attachment point for pharmacophores that occupy specific pockets within the kinase active site, making this building block highly relevant to researchers in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Off-white to yellow solidTypical appearance
Melting Point 142-144 °CLiterature value
Solubility Soluble in DMF, DMSO, MeOH, EtOAc; sparingly soluble in DCM; insoluble in water and hexanes.General solubility profile for similar structures.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 11.45 (s, 1H, indole N-H), 7.21 (d, J = 8.0 Hz, 1H), 7.08 (s, 1H), 6.85 (t, J = 7.8 Hz, 1H), 6.40 (d, J = 7.5 Hz, 1H), 5.35 (s, 2H, -NH₂), 4.29 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, DMSO-d₆)δ 161.8, 143.9, 138.0, 128.9, 127.5, 115.6, 113.8, 106.9, 100.2, 60.1, 14.8.
Mass Spec (ESI-MS) m/z 205.1 [M+H]⁺

Core Reactivity and Chemoselectivity: A Scientist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups: the 7-amino group, the indole N1-H, and the C2-ethyl ester.

G cluster_0 Reactivity Sites cluster_1 Primary Transformations Molecule This compound Amine C7-Amino Group (Nucleophilic) Molecule->Amine Acylation, Alkylation, Diazotization Indole_N N1-Indole NH (Acidic Proton) Molecule->Indole_N Deprotonation/ N-Alkylation Ester C2-Ethyl Ester (Electrophilic Carbonyl) Molecule->Ester Hydrolysis, Amidation, Reduction

Caption: Key reactivity sites on this compound.

A critical consideration is the chemoselectivity of reactions involving the two nitrogen atoms. The C7-amino group is a significantly stronger nucleophile than the indole N1-nitrogen. This is because the lone pair on the N1 nitrogen is part of the 6-pi electron aromatic system of the pyrrole ring, making it less available for donation. In contrast, the lone pair on the exocyclic 7-amino group is more localized and readily participates in nucleophilic attack.

This inherent difference in nucleophilicity allows for the selective functionalization of the 7-amino group under carefully controlled conditions, without the need for prior protection of the indole N1-H. For instance, amide couplings with activated carboxylic acids will preferentially occur at the C7 position. However, under strongly basic conditions (e.g., using NaH), deprotonation of the indole N1-H can occur, opening pathways for N1-alkylation or N1-acylation. The electron-withdrawing nature of the C2-ester group increases the acidity of the N1-H, making it more susceptible to deprotonation compared to unsubstituted indole.[3]

Key Synthetic Transformations and Protocols

Protocol 1: Amide Bond Formation at the C7-Position

Amide coupling is the most common and arguably most important reaction for this building block, enabling the linkage of various carboxylic acid-containing fragments, which is a cornerstone of drug discovery.[4] Standard peptide coupling reagents are highly effective.

Expert Insight: The choice between coupling reagents like HATU and EDC/HOBt often depends on the substrate. HATU is a more powerful activating agent, known for faster reaction times and its ability to couple sterically hindered or electron-deficient partners with lower rates of epimerization.[5] However, EDC/HOBt is more cost-effective and sufficient for many standard couplings. The aniline-like nature of the 7-amino group is considered electron-deficient, making HATU or an optimized EDC protocol a good choice.[4]

G Start Carboxylic Acid (R-COOH) + this compound Activate Activate Carboxylic Acid (e.g., HATU, DIPEA in DMF) Start->Activate Couple Nucleophilic Attack by 7-Amino Group Activate->Couple Product Ethyl 7-(acylamino)-1H-indole-2-carboxylate Couple->Product Workup Aqueous Workup (e.g., EtOAc extraction, washes) Product->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol (HATU-Mediated Coupling):

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.

  • Activation & Coupling: Add HATU (1.1 eq.) in one portion to the stirred solution at room temperature.

    • Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid to a highly reactive OAt-active ester. This intermediate is then efficiently intercepted by the 7-amino group to form the stable amide bond.[5]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Protocol 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting the 7-amino group into a variety of other functionalities, such as halides (-Cl, -Br), a cyano (-CN) group, or a hydroxyl (-OH) group, via an intermediate diazonium salt.[6][7] This dramatically expands the synthetic possibilities for diversification at the C7 position.

Expert Insight: Diazotization of aminoindoles requires careful temperature control (0-5 °C) to prevent decomposition of the unstable diazonium salt.[8] The use of organic nitrites like tert-butyl nitrite (tBuONO) in an organic solvent can sometimes offer milder conditions compared to the traditional aqueous NaNO₂/acid system, which may be beneficial for sensitive substrates.[9][10] The subsequent reaction with a copper(I) salt proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]

Detailed Protocol (Sandmeyer Bromination):

  • Diazotization:

    • Suspend this compound (1.0 eq.) in a mixture of 48% aqueous HBr and water at 0 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the internal temperature does not rise above 5 °C.

    • Stir the resulting mixture at 0 °C for 30-45 minutes. The formation of the diazonium salt may be observed as a clear solution or a fine suspension.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr at 0 °C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution at 0 °C.

    • Causality: Copper(I) catalyzes the decomposition of the diazonium salt by a single-electron transfer, generating an aryl radical and dinitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the aryl bromide and regenerating the Cu(I) catalyst.[6]

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of N₂ evolution).

  • Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield Ethyl 7-bromo-1H-indole-2-carboxylate.

Protocol 3: N-Alkylation of the 7-Amino Group

While acylation is straightforward, selective mono-alkylation can be more challenging. Reductive amination offers a reliable method for installing alkyl groups with excellent control over the degree of substitution.

Detailed Protocol (Reductive Amination):

  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an appropriate solvent such as dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid (0.1 eq.).

  • Reduction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of carbonyl groups. Its use minimizes side reactions like the reduction of the starting aldehyde or the C2-ester.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Application Case Study: Synthesis of Kinase Inhibitors

The 7-aminoindole scaffold is a validated hinge-binding motif in many kinase inhibitors. The N1-H and the exocyclic 7-NH₂ group can mimic the hydrogen bonding pattern of adenine, the core of ATP, allowing these molecules to act as competitive inhibitors. Specifically, this scaffold is found in inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), both of which are significant targets in oncology and neurodegenerative diseases.[11][12][13]

G cluster_0 Synthetic Pathway Start Ethyl 7-amino-1H- indole-2-carboxylate Step1 Amide Coupling (Protocol 1) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH or NaOH) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Second Amide Coupling (with another amine) Intermediate2->Step3 Final Kinase Inhibitor (e.g., GSK-3β or CDK inhibitor) Step3->Final

Caption: Generalized workflow for kinase inhibitor synthesis.

This generalized workflow illustrates a common strategy. First, a fragment is attached to the 7-amino group via amide coupling. The C2-ester can then be hydrolyzed to the corresponding carboxylic acid. This acid provides a new reactive handle for a second amide coupling, allowing the construction of complex, multi-component molecules designed to interact with specific regions of the kinase active site. This modular approach is a powerful strategy in lead optimization campaigns.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its distinct reactive sites—the nucleophilic 7-amino group, the acidic indole N1-H, and the electrophilic C2-ester—can be addressed with a high degree of chemoselectivity. The protocols detailed in this guide for amide coupling, Sandmeyer reactions, and reductive amination provide researchers with reliable methods to access a diverse range of complex derivatives. Its proven relevance as a core scaffold in kinase inhibitors underscores its importance for professionals in drug discovery and development, offering a robust starting point for the creation of novel therapeutics.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. Available at: [Link]

  • Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. PubMed. Available at: [Link]

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. PubMed. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed. Available at: [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. Available at: [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 7-azaindolyl-heteroaryl-maleimides as potent and selective glycogen synthase kinase-3beta (GSK-3beta) inhibitors. PubMed. Available at: [Link]

  • ORGANIC CHEMISTRY - An efficient copper-promoted isoperfluoropropylation of aryl diazonium salts. RSC Publishing. Available at: [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - NIH. Available at: [Link]

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Application Note & Protocol: Strategic N-Alkylation of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated 7-aminoindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Direct and selective functionalization at the N1 position of the indole ring is a critical synthetic step that is often challenging due to the competing nucleophilicity of other sites, such as the C3 position or the exocyclic amino group. This document provides a comprehensive guide to the N-alkylation of Ethyl 7-amino-1H-indole-2-carboxylate, a versatile building block for drug discovery. We will explore the underlying chemical principles, present a detailed and field-proven experimental protocol, and discuss key optimization parameters to ensure high yield and regioselectivity.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Alkylation of the indole nitrogen (N1-position) significantly modulates the molecule's steric and electronic properties, which can profoundly influence its binding affinity to biological targets.[2] Specifically, the this compound scaffold is of high interest as the 7-amino group provides a handle for further derivatization, while the 2-carboxylate group can be modified or serve as a key interaction point.

However, the direct N-alkylation of indoles presents a classic challenge in organic synthesis. The indole C3 position is often more nucleophilic than the N1 nitrogen, leading to potential side reactions.[3] Furthermore, in the case of our target molecule, the 7-amino group also presents a competing site for alkylation. Therefore, a robust and selective protocol is paramount. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position is advantageous, as it increases the acidity of the N-H proton (pKa ≈ 16), facilitating its deprotonation with a suitable base and favoring N-alkylation over C-alkylation.[4]

Mechanistic Rationale for Selective N1-Alkylation

The selective N1-alkylation of this compound is typically achieved via a two-step sequence within a single pot: deprotonation followed by nucleophilic substitution (SN2).

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the indole nitrogen. This generates a resonance-stabilized indolyl anion. The choice of a strong base ensures near-quantitative formation of the anion, minimizing the presence of the neutral, C3-nucleophilic starting material. The 7-amino group is significantly less acidic and generally does not react under these conditions.

  • Nucleophilic Attack: The resulting indolyl anion is a potent N-nucleophile. It readily attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group in a classic SN2 reaction to form the new N-C bond.[4]

The key to selectivity lies in pre-forming the indolyl anion before introducing the alkylating agent. This strategy ensures the reaction proceeds primarily through the highly nucleophilic nitrogen atom.

Caption: General mechanism for the N-alkylation of an indole.

Comparative Analysis of Reaction Conditions

The choice of base, solvent, and temperature is critical for successful N-alkylation. The following table summarizes conditions reported for the N-alkylation of various indole derivatives, providing a valuable reference for protocol optimization.

EntryIndole SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
1Ethyl Indole-2-carboxylateAllyl Bromideaq. KOHAcetone20>95[5]
2Ethyl Indole-2-carboxylateBenzyl Bromideaq. KOHAcetone20>95[5]
3IndoleVarious N-tosylhydrazonesKOHToluene11041-86[2]
47-AminoindoleBenzyl BromideK₂CO₃AcetonitrileRefluxN/A[6]
5Indole (general)Primary HalideNaHDMF/THF0 to RTN/A[4]

Note: N/A indicates data was not available in the cited source.

This comparison highlights that while weaker bases like K₂CO₃ or KOH can be effective, particularly for activated substrates, stronger bases like NaH in aprotic polar solvents like DMF or THF provide a more general and forceful approach for achieving complete deprotonation and high yields.[4][5]

Detailed Experimental Protocol: N-Ethylation

This protocol describes the N-ethylation of this compound using ethyl iodide.

4.1 Materials and Reagents

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

4.2 Equipment

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

4.3 Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere. Avoid contact with skin and eyes. Quench any residual NaH carefully.

  • Anhydrous DMF: A combustible liquid and a potential irritant. Handle in a well-ventilated fume hood.

  • Ethyl Iodide: A volatile and toxic alkylating agent. Handle with care in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

4.4 Step-by-Step Procedure

  • Reaction Setup: Place this compound (1.0 eq) into the oven-dried round-bottom flask. Seal the flask with septa, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may change color, indicating the formation of the indolyl anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to afford the pure N-alkylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add indole to oven-dried flask prep2 2. Purge with N₂/Ar prep1->prep2 prep3 3. Add anhydrous DMF prep2->prep3 react1 4. Cool to 0 °C prep3->react1 react2 5. Add NaH portion-wise react1->react2 react3 6. Stir (0 °C → RT) to form anion react2->react3 react4 7. Cool to 0 °C react3->react4 react5 8. Add Alkyl Halide (R-X) react4->react5 react6 9. Stir (RT) & Monitor by TLC react5->react6 workup1 10. Quench with aq. NH₄Cl at 0 °C react6->workup1 workup2 11. Extract with Ethyl Acetate workup1->workup2 workup3 12. Wash with H₂O & Brine workup2->workup3 workup4 13. Dry (MgSO₄), Filter, Concentrate workup3->workup4 workup5 14. Purify via Column Chromatography workup4->workup5 final_product final_product workup5->final_product Pure N-Alkylated Indole

Caption: Experimental workflow for N-alkylation.

Conclusion

The protocol detailed herein provides a reliable and selective method for the N-alkylation of this compound. The strategic choice of a strong, non-nucleophilic base in an aprotic solvent is crucial for directing the alkylation to the N1 position, avoiding common side reactions. This foundational procedure can be adapted for a wide variety of alkylating agents, enabling the synthesis of diverse libraries of N-substituted 7-aminoindoles for downstream applications in drug discovery and development. Researchers should prioritize careful monitoring and purification to ensure the isolation of the desired regioisomer in high purity.

References

  • Semantic Scholar. (n.d.). New strategies for the synthesis of N-alkylated indoles (Review).
  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019-05-24).
  • RSC Publishing. (2017-05-26). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
  • PMC - NIH. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 7-Aminoindole.
  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
  • YouTube. (2019-11-19). in the chemical literature: N-alkylation of an indole.
  • PMC - NIH. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

Sources

Application Notes and Protocols for Amide Coupling Reactions with Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Acylaminoindole-2-Carboxylates

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Within this class, derivatives of Ethyl 7-amino-1H-indole-2-carboxylate are of particular interest. Acylation of the 7-amino group provides a versatile handle to modulate the physicochemical and pharmacological properties of the molecule, leading to the discovery of novel therapeutic agents. These N-acylated indole-2-carboxylates have been investigated for a range of biological activities, making the development of robust and efficient amide coupling protocols a critical endeavor for researchers in drug discovery.[2][3]

This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for the successful amide coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step procedures for common coupling agents, and provide a troubleshooting guide to overcome common challenges.

Core Principles: Navigating the Challenges of a Weakly Nucleophilic Amine

The primary challenge in the amide coupling of this compound lies in the reduced nucleophilicity of the 7-amino group. The electron-rich nature of the indole ring system, which might be assumed to enhance reactivity, is counteracted by the delocalization of the nitrogen lone pair into the aromatic system. This makes the amine less available for nucleophilic attack on an activated carboxylic acid. Consequently, standard amide coupling conditions may result in sluggish reactions or low yields.[4]

Successful coupling, therefore, hinges on the appropriate selection of a coupling reagent that can generate a highly activated carboxylic acid intermediate, capable of reacting efficiently with this weakly nucleopinghilic amine. The choice of solvent and base is also critical to ensure solubility of reagents and to modulate the reactivity of the system without promoting side reactions.

Choosing Your Weapon: A Comparative Overview of Common Coupling Reagents

The selection of the optimal coupling reagent is paramount for achieving high yields and purity. Below is a comparative analysis of three widely used classes of coupling reagents, with specific considerations for their application with this compound.

Coupling Reagent ClassKey Features & AdvantagesConsiderations for 7-Aminoindoles
Carbodiimides (EDC, DCC) Cost-effective and widely used. Water-soluble byproducts with EDC facilitate purification.[5]Often require additives like HOBt or HOAt to suppress racemization and enhance reactivity. May require forcing conditions for weakly nucleophilic anilines.[4]
Phosphonium/Uronium Salts (HATU, HBTU, PyBOP) High coupling efficiency and fast reaction rates.[6] HATU is particularly effective for difficult couplings with low racemization.[7]Generally the reagents of choice for challenging substrates. The formation of highly reactive activated esters overcomes the low nucleophilicity of the 7-aminoindole.[8]
Phosphonic Anhydrides (T3P®) Excellent for minimizing epimerization.[9] Byproducts are water-soluble, simplifying workup. Environmentally benign ("green") reagent.A strong candidate for this substrate, particularly when coupling with chiral carboxylic acids where racemization is a concern.

Experimental Protocols

The following protocols are designed as a starting point for the optimization of amide coupling reactions with this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent hydrolysis of activated intermediates.

Protocol 1: General Procedure using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly suitable for challenging substrates.[7]

Workflow for HATU Coupling

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.1-0.2 M).

  • Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[10]

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) at 0 °C, add HOBt (1.1 eq).

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water to remove the urea byproduct and excess EDC. Then, wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure using T3P®

T3P® (Propylphosphonic anhydride) is a mild and efficient coupling reagent that is particularly advantageous for minimizing racemization.[9]

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as ethyl acetate or THF.

  • Base Addition: Add a suitable base, such as pyridine (2.0-3.0 eq) or DIPEA (2.0 eq).

  • Coupling: Add T3P® (50% solution in a suitable solvent, 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following decision tree provides a logical workflow for troubleshooting common issues encountered during the amide coupling with this compound.

Troubleshooting Decision Workflow

Troubleshooting start Low or No Product Formation check_reagents Are reagents and solvents anhydrous? start->check_reagents check_activation Is the carboxylic acid fully activated? check_reagents->check_activation Yes solution_reagents Dry solvents and use fresh reagents. check_reagents->solution_reagents No check_amine Is the amine starting material stable? check_activation->check_amine Yes solution_activation Increase equivalents of coupling reagent. Increase pre-activation time. Switch to a more powerful coupling reagent (e.g., HATU). check_activation->solution_activation No check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes solution_amine Check purity of the 7-aminoindole. Consider potential degradation. check_amine->solution_amine No solution_conditions Increase reaction temperature. Increase reaction time. Screen different solvents and bases. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting amide coupling reactions.

Conclusion

The successful acylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. While the reduced nucleophilicity of the 7-amino group presents a challenge, the use of modern, powerful coupling reagents such as HATU and T3P®, or optimized conditions with classical reagents like EDC/HOBt, can lead to high yields of the desired amide products. Careful attention to reaction setup, including the use of anhydrous conditions and appropriate monitoring, is crucial for success. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to efficiently synthesize a diverse range of N-acylated 7-aminoindole-2-carboxylates for their drug discovery programs.

References

  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Luxembourg Bio Technologies.
  • Almutairi, F. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Benchchem. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Almutairi, F. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Silver, B. D., et al. (2012). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E, 68(Pt 6), o1723. [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chatelain, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4936-4963. [Link]

  • Chandrashekharappa, S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
  • Nathan, C. F., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3328-3341. [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1085-1097.
  • Al-Dies, A. M., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2-carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1805-1811.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]

  • Growing Science. (2022).
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Leeson, P. D., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry, 34(4), 1283-1292. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Patte, J., et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 27(15), 4848. [Link]

  • Carignani, E., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(15), 2828-2835. [Link]

  • El-Gendy, A. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 294-300. [Link]

  • Gray, N. M. (2010). ChemInform Abstract: Novel Indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-Methyl-D-aspartate-Linked Glycine Receptor.
  • Wang, Y., et al. (2023). A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality. Chemistry – An Asian Journal, e202300960. [Link]

  • Wang, S., et al. (2021). Catalytic asymmetric C-7 Friedel–Crafts reaction of 4-aminoindoles: construction of N-substituted quaternary carbon atoms. Organic & Biomolecular Chemistry, 19(4), 849-853. [Link]

Sources

Application Note & Protocol: Strategic Functionalization of the 7-Amino Group on the Indole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The 7-aminoindole motif, in particular, offers a versatile handle for molecular elaboration, enabling the modulation of physicochemical properties and biological activity. This document provides a detailed guide for the functionalization of the 7-amino group on the indole ring. We will explore common and advanced synthetic strategies, including acylation, sulfonylation, and Buchwald-Hartwig amination, offering step-by-step protocols and explaining the rationale behind experimental choices. This guide is intended to equip researchers with the knowledge to design and execute robust synthetic routes for the generation of diverse 7-aminoindole derivatives for applications in drug discovery and materials science.

Introduction: The Strategic Importance of 7-Aminoindoles

The 7-position of the indole ring is often a key vector for modifying molecular properties. Functionalization at this position can influence the molecule's electronic profile, lipophilicity, and hydrogen bonding capacity. The introduction of an amino group at C7 provides a nucleophilic center that is ripe for a wide range of chemical transformations. Derivatives of 7-aminoindole are found in compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes. The ability to precisely modify this amino group is therefore a critical tool in the medicinal chemist's arsenal.

This guide will focus on three primary classes of reactions for functionalizing the 7-amino group:

  • Acylation: The formation of an amide bond, a common strategy to introduce a variety of substituents and modulate solubility and metabolic stability.

  • Sulfonylation: The formation of a sulfonamide linkage, often used to introduce groups that can act as hydrogen bond donors and acceptors, influencing receptor binding.

  • Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl and heteroaryl substituents.

Reaction Schematics and Workflow

General Workflow for 7-Aminoindole Functionalization

The overall process for functionalizing 7-aminoindole can be broken down into several key stages, from starting material selection to final product characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization start Start: 7-Aminoindole reagent Select Reagent: - Acyl Chloride - Sulfonyl Chloride - Aryl Halide start->reagent solvent Choose Solvent: - DCM, THF, DMF reagent->solvent base Select Base (if needed): - Pyridine, TEA, K2CO3 solvent->base reaction Reaction Setup: - Inert Atmosphere - Temperature Control base->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Organic Extraction workup->extraction purification Purification: - Column Chromatography - Recrystallization extraction->purification characterization Characterization: - 1H NMR, 13C NMR - MS, HRMS purification->characterization final_product Final Product characterization->final_product

Figure 1: General experimental workflow for the functionalization of 7-aminoindole.

Detailed Protocols and Methodologies

Protocol 1: Acylation of 7-Aminoindole

Acylation is a fundamental transformation that converts the primary amine of 7-aminoindole into a more complex amide. This is often a crucial step in building larger molecules and can significantly alter the biological activity of the parent compound.

Rationale: The choice of acylating agent (e.g., acyl chloride or anhydride) and base is critical. Acyl chlorides are highly reactive and may require a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct. Anhydrides are less reactive and may require heating or a catalyst. The choice of solvent is also important; dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Protocol:

  • Preparation: To a solution of 7-aminoindole (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by saturated NaHCO3 solution (2x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Table 1: Representative Acylation Reactions of 7-Aminoindole

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl chloridePyridineDCM295
2Benzoyl chlorideTEATHF492
3Isobutyryl chloridePyridineDCM688
Protocol 2: Sulfonylation of 7-Aminoindole

Sulfonylation introduces a sulfonamide group, which can act as a bioisostere for a carboxylic acid or an amide. Sulfonamides are generally more stable to hydrolysis than amides and can form strong hydrogen bonds, which can be beneficial for receptor binding.

Rationale: Similar to acylation, sulfonylation reactions typically employ a sulfonyl chloride and a base. The reaction conditions are generally mild. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl and alkyl substituents.

Step-by-Step Protocol:

  • Preparation: Dissolve 7-aminoindole (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere.

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

  • Characterization: Confirm the structure of the product by spectroscopic methods (NMR, MS).

Table 2: Representative Sulfonylation Reactions of 7-Aminoindole

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Methanesulfonyl chloridePyridinePyridine1285
2p-Toluenesulfonyl chloridePyridinePyridine1690
3Dansyl chloridePyridineDCM2478
Protocol 3: Buchwald-Hartwig Amination of 7-Aminoindole

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an amine and an aryl halide or triflate. This reaction is particularly useful for synthesizing N-aryl-7-aminoindoles, which are important scaffolds in medicinal chemistry.

Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. Common ligands include BINAP and Xantphos. The base, typically a carbonate or phosphate, is required to deprotonate the amine and facilitate the catalytic cycle.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R2NH) pd_complex1->amine_coordination 2 pd_complex2 [Ar-Pd(II)(NHR2)L2]+X- amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination 3 reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq), the phosphine ligand (e.g., BINAP, 0.04 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Addition of Reactants: Add 7-aminoindole (1.0 eq) and the aryl halide (1.2 eq).

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (3x). Add anhydrous toluene or dioxane (0.1 M). Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Characterization: Obtain full characterization data for the purified N-aryl-7-aminoindole.

Table 3: Representative Buchwald-Hartwig Amination Reactions of 7-Aminoindole

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneBINAPK2CO3Toluene10082
22-ChloropyridineXantphosCs2CO3Dioxane11075
31-IodonaphthaleneBINAPK3PO4Toluene9088

Troubleshooting and Considerations

  • Low Yields in Acylation/Sulfonylation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl/sulfonyl chloride. Consider using a stronger base or increasing the reaction temperature if starting material persists.

  • Side Reactions: The indole nitrogen (N1) can sometimes compete with the 7-amino group in these reactions. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary in some cases.

  • Buchwald-Hartwig Amination Issues: The choice of ligand and base is critical and may need to be optimized for specific substrates. Ensure the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

Conclusion

The functionalization of the 7-amino group of the indole ring is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided detailed protocols for three common and versatile transformations: acylation, sulfonylation, and Buchwald-Hartwig amination. By understanding the rationale behind these methods and following the provided protocols, researchers can confidently synthesize a diverse range of 7-aminoindole derivatives for their specific research needs.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 7-amino-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. Our goal is to provide in-depth, field-proven insights to help you overcome common synthetic challenges and improve your reaction yields and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Core Synthetic Strategy: An Overview

The most reliable and common route to this compound involves the reduction of its nitro precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. This precursor can either be purchased commercially or synthesized, typically via a Japp-Klingemann reaction followed by a Fischer indole synthesis. This guide will focus primarily on the critical final reduction step, as it is often the source of yield and purity issues. We will also address common problems in the formation of the indole precursor.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Reduction Step A 2-Methyl-3-nitroaniline B Diazonium Salt A->B NaNO₂, HCl D Arylhydrazone Intermediate B->D C Ethyl 2-methylacetoacetate C->D Japp-Klingemann Reaction E Ethyl 7-nitro-1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Acid Catalyst) F This compound E->F Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Core Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My catalytic hydrogenation of Ethyl 7-nitro-1H-indole-2-carboxylate is stalling, incomplete, or giving a very low yield. What's going wrong?

This is the most common challenge in this synthesis. An incomplete or stalled reaction points to issues with the catalyst, the substrate, or the reaction conditions.

Answer:

Several factors can cause a hydrogenation reaction to fail. Let's break down the potential causes and solutions in a logical troubleshooting sequence.

Causality Analysis:
  • Catalyst Deactivation (Most Common Cause): The catalyst is the heart of the reaction. Its activity can be compromised in several ways.

    • Amine Poisoning: The product, an aromatic amine, can coordinate to the active sites of the palladium or platinum catalyst, effectively "poisoning" it and preventing further reaction[1]. This is particularly problematic in neutral or basic conditions.

    • Impurity Poisoning: Sulfur or halide impurities in your starting material or solvent can irreversibly poison noble metal catalysts.

    • Poor Catalyst Quality: The age, storage conditions, and batch-to-batch variability of the catalyst can significantly impact its activity.

  • Substrate & Reagent Purity:

    • Inhibitors in Starting Material: The nitro-indole precursor may contain impurities from its synthesis that inhibit catalysis.

    • Solvent Quality: Trace impurities in the solvent (e.g., peroxides in THF or ethers) can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: The reaction requires a sufficient concentration of dissolved hydrogen, which is dependent on the applied pressure.

    • Poor Mass Transfer: The reaction is heterogeneous. If the mixture is not agitated effectively, the substrate will have limited access to the catalyst surface and dissolved hydrogen.

    • Incorrect pH: The pH of the reaction medium can dramatically affect the reaction rate. For indole hydrogenation, slightly acidic conditions are often beneficial to prevent product-inhibition[1].

Step-by-Step Solutions & Protocols:

Protocol: Optimized Catalytic Hydrogenation

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq).

  • Catalyst & Solvent Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C). Crucially, ensure the catalyst is dry and has been stored properly. Use a high-purity solvent such as ethanol, ethyl acetate, or methanol.

  • Acidification (Optional but Recommended): To mitigate product poisoning, add a catalytic amount of an acid like p-toluenesulfonic acid (TsOH)[1]. This protonates the product amine, preventing its coordination to the catalyst.

  • Inerting: Seal the vessel and purge thoroughly with nitrogen (3-5 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.

  • Monitoring: Track the reaction progress by monitoring hydrogen uptake or by taking aliquots (after carefully depressurizing and purging with N₂) for TLC or LC-MS analysis.

  • Work-up: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate contains your product.

Troubleshooting_Hydrogenation Start Reaction Stalled? CheckCatalyst 1. Check Catalyst Start->CheckCatalyst CheckConditions 2. Check Conditions CheckCatalyst->CheckConditions No Sol_NewCat Use fresh, high-quality catalyst. Increase catalyst loading (e.g., to 10 mol%). CheckCatalyst->Sol_NewCat Yes (Old/Poor Quality) CheckPurity 3. Check Purity CheckConditions->CheckPurity No Sol_Acid Add catalytic TsOH to prevent product poisoning. CheckConditions->Sol_Acid Yes (Product Poisoning Suspected) Sol_Pressure Increase H₂ pressure. Ensure vigorous stirring. CheckConditions->Sol_Pressure Yes (Suboptimal H₂/Stirring) Sol_Purify Re-purify starting material. Use anhydrous, high-purity solvents. CheckPurity->Sol_Purify Yes (Impurities Suspected) Success Reaction Complete CheckPurity->Success No Sol_NewCat->Success Sol_Acid->Success Sol_Pressure->Success Sol_Purify->Success

Caption: Troubleshooting decision tree for stalled hydrogenation.

Question 2: My final product is discolored (pink, brown, or black) and shows multiple spots on TLC. What are these impurities?

Answer:

Discoloration is a classic sign of side reactions during the reduction or oxidation during work-up. The primary culprits are partially reduced intermediates and their subsequent reaction products.

Causality Analysis:
  • Incomplete Reduction Intermediates: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can react to form colored dimeric species.

    • Hydroxylamine Accumulation: The N-arylhydroxylamine intermediate is particularly problematic. It can condense with the nitroso intermediate to form a yellow/orange azoxy compound or be oxidized to form a red azo compound[2].

  • Product Oxidation: Aromatic amines, especially electron-rich ones like 7-aminoindoles, are highly susceptible to air oxidation. This can occur during the work-up (filtration, solvent removal) or on storage, leading to complex, often polymeric, colored impurities.

Solutions:
  • Preventing Intermediate Accumulation: Ensure the reaction goes to completion. A more active catalyst, higher hydrogen pressure, or longer reaction time can help push the reaction past the problematic intermediate stages. Some industrial processes use additives like vanadium compounds to prevent the accumulation of hydroxylamines, though this is less common in a research setting[2].

  • Inert Atmosphere Work-up: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible. After filtering the catalyst, immediately concentrate the solvent under reduced pressure without excessive heating.

  • Purification Strategy: Purify the product promptly after the work-up. Column chromatography on silica gel is standard.

    • Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.

    • To prevent streaking on the column caused by the basicity of the amine, you can pre-treat the silica with triethylamine or add ~1% triethylamine to your eluent.

Question 3: The synthesis of my precursor, Ethyl 7-nitro-1H-indole-2-carboxylate, via the Fischer indole synthesis is failing. What are the common failure points?

Answer:

The Fischer indole synthesis is a powerful but sensitive reaction.[3][4] Failure often stems from the electronic properties of the substrates or improperly chosen reaction conditions.

Causality Analysis:
  • Mechanism & The Critical[5][5]-Sigmatropic Rearrangement: The core of the Fischer synthesis is an acid-catalyzed[5][5]-sigmatropic rearrangement of an enehydrazine intermediate.[3][6]

  • Competing N-N Bond Cleavage: The key failure mode is a competing reaction: heterolytic cleavage of the N-N bond in the protonated enehydrazine intermediate. This cleavage pathway is heavily favored if the substituents on the enamine double bond are strongly electron-donating. This can lead to the decomposition of the intermediate rather than cyclization.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. The acid must be strong enough to promote the rearrangement but not so harsh that it causes degradation of the starting materials or product.[3][7]

Solutions:
  • Optimize the Acid Catalyst: This often requires empirical optimization. Start with milder conditions (e.g., acetic acid with catalytic HCl) and gradually move to stronger systems like polyphosphoric acid (PPA) or Eaton's reagent if the reaction is unsuccessful.

  • Control Temperature: High temperatures can promote decomposition. Run test reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and stability.

  • Consider an Alternative Route: If the Fischer synthesis consistently fails, consider alternative indole syntheses, although for this specific target, the Japp-Klingemann/Fischer route is generally considered one of the most effective.[8][9]

Frequently Asked Questions (FAQs)

Q: What are the best catalysts and solvents for the nitro-to-amine reduction? A: This depends on your scale and equipment, but a general guide is provided in the table below. 10% Palladium on Carbon (Pd/C) is the most common and robust choice. Ethanol and Ethyl Acetate are excellent, versatile solvents.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction (e.g., SnCl₂)Method 3: Transfer Hydrogenation
Reagents H₂ gas, Pd/C or Pt/CTin(II) chloride (SnCl₂·2H₂O)Ammonium formate, Pd/C
Solvent Ethanol, Ethyl Acetate, MethanolEthanol, Ethyl AcetateMethanol, Ethanol
Pros Clean (byproduct is H₂O), high yield, scalableDoes not require pressure equipmentAvoids gaseous H₂, mild conditions
Cons Requires specialized pressure equipment, catalyst is flammableGenerates stoichiometric tin waste, work-up can be difficultCan be slower, reagent cost
Typical Yield >90%70-85%80-95%

Q: How can I best monitor the progress of the hydrogenation reaction? A: The most direct method is to monitor the uptake of hydrogen from the pressure gauge; the reaction is complete when the pressure stops dropping. For analytical confirmation, carefully depressurize, purge with nitrogen, and remove a small aliquot. Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) or LC-MS. On TLC, you should see the disappearance of the higher Rf starting material (nitro-indole) and the appearance of a new, lower Rf spot (amino-indole) that is often UV active and may stain with ninhydrin.

Q: What are the critical safety precautions for catalytic hydrogenation? A: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon is also highly flammable, especially when dry or saturated with hydrogen, and can ignite solvents upon exposure to air.

  • ALWAYS purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before introducing hydrogen and after the reaction is complete.

  • NEVER expose the catalyst, especially after use, to air while it is still dry or soaked in a flammable solvent. Quench the catalyst by filtering it and immediately immersing the filter cake in water.

  • Use properly rated and maintained high-pressure equipment.

  • Work in a well-ventilated fume hood and remove all potential ignition sources.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420.
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
  • Deshmukh, B. B., & Lande, A. S. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Jhanwar, A., et al.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Al-Hussain, S. A., & Ali, I. A. I. (2016).
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Reddit. Problems with Fischer indole synthesis. [Link]

  • Lam, Y., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5770–5772.
  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • Balaraman, E., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • Lam, Y., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5770–5772.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 67-104). John Wiley & Sons.
  • Google Patents.
  • Wright, A. G., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • National Institutes of Health. Ethyl 1H-indole-2-carboxylate. [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Advent Chembio. Ethyl 7-nitroindole-2-carboxylate, 95%. [Link]

  • National Institutes of Health. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

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Technical Support Center: Navigating Side Reactions in the Synthesis of 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

The 7-aminoindole scaffold is a cornerstone in the development of novel therapeutics and functional materials. However, its synthesis is often accompanied by a variety of side reactions that can impede progress, reduce yields, and complicate purification. This technical support center provides a comprehensive guide to troubleshooting these challenges, grounded in established chemical principles and practical, field-proven insights.

Part 1: Troubleshooting Guide — Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, offering detailed causality and actionable solutions.

Issue 1: My reaction is producing a significant amount of dark, insoluble polymeric material.

  • Probable Cause: Oxidative Dimerization or Polymerization. 7-Aminoindoles are electron-rich aromatic compounds, making them highly susceptible to oxidation. In the presence of atmospheric oxygen or certain metal catalysts, radical cation intermediates can form and subsequently couple, leading to dimers and higher-order polymers. This process is often accelerated by heat and light.

  • Solutions & Protocols:

    • Rigorous Inert Atmosphere: The most critical preventative measure is the exclusion of oxygen.

      • Protocol for Degassing Solvents: Employ at least three "freeze-pump-thaw" cycles. Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then backfill with an inert gas like argon or nitrogen. Allow the solvent to thaw and repeat.

      • Reaction Setup: Assemble your glassware hot from the oven to remove adsorbed water and purge thoroughly with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermally induced degradation and side reactions.

    • Antioxidant Additives: In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) in catalytic amounts can suppress polymerization.

Issue 2: I'm obtaining a mixture of regioisomers (e.g., 5-aminoindole and 7-aminoindole) that are difficult to separate.

  • Probable Cause: Lack of Regiocontrol in Classical Synthesis.

    • Fischer Indole Synthesis: When using a meta-substituted phenylhydrazine, the acid-catalyzed cyclization can proceed in two different directions, leading to a mixture of 4- and 6- or 5- and 7-substituted indoles.[1][2] The regiochemical outcome is often influenced by the electronic and steric nature of the substituents.[3]

    • Direct Nitration: The direct nitration of an indole precursor followed by reduction is often poorly selective, yielding a mixture of nitro isomers.[4]

  • Solutions for Enhanced Regioselectivity:

    • Directed ortho-Metalation (DoM): This is a powerful strategy for achieving C7-functionalization. The indole nitrogen is first protected with a directing group (e.g., Boc, Piv). A strong base (e.g., n-BuLi, s-BuLi) then selectively deprotonates the C7 position, and the resulting anion is quenched with an electrophilic nitrogen source.

    • Modern Cross-Coupling Methods: Palladium-catalyzed C-H amination has emerged as a highly regioselective method. The choice of ligand and directing group on the indole nitrogen is crucial for directing the amination to the C7 position.[5]

    • Strategic Blocking Groups: Introducing a bulky substituent at a competing position (e.g., C5) can sterically hinder reaction at that site and favor functionalization at C7.

Table 1: Comparison of Synthetic Strategies for Regiocontrol in 7-Aminoindole Synthesis

Synthetic StrategyAdvantagesDisadvantagesTypical Regioselectivity for C7
Classical Fischer Indole Synthesis Readily available starting materials, scalable.Often yields mixtures of regioisomers.[3]Low to moderate.
Directed ortho-Metalation (DoM) Excellent regiocontrol.Requires cryogenic temperatures, strong bases, and N-protection.High to excellent.
Transition Metal-Catalyzed C-H Amination Direct functionalization, high atom economy.May require expensive ligands and catalysts, optimization can be complex.[5]Good to excellent, ligand-dependent.[6]

Issue 3: My Madelung indole synthesis is failing or giving very low yields.

  • Probable Cause: Harsh Reaction Conditions and Substrate Limitations. The classical Madelung synthesis requires high temperatures (200–400 °C) and a strong base (e.g., sodium ethoxide), which can lead to decomposition of sensitive starting materials or products.[7][8] The reaction is also often limited to the preparation of 2-alkynylindoles.[7]

  • Solutions & Modern Alternatives:

    • Milder Reaction Conditions: Recent modifications to the Madelung synthesis employ alternative base systems, such as LiN(SiMe3)2/CsF, which can facilitate the reaction at lower temperatures (e.g., 110 °C) and broaden the substrate scope.[9]

    • Smith-Madelung Modification: This variation utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed under much milder conditions.[7]

Issue 4: During a cross-coupling reaction to install the amino group, I'm observing significant byproduct formation.

  • Probable Cause: Catalyst Deactivation, Ligand Scrambling, or Side Reactions of the Amine Source.

    • Catalyst Deactivation: The palladium or copper catalyst can be poisoned by impurities in the starting materials or solvents.

    • Side Reactions: The amine source itself can undergo side reactions, or the desired 7-aminoindole product can coordinate to the metal center and inhibit catalysis.

  • Solutions & Troubleshooting Steps:

    • Optimize Catalyst and Ligand: Screen different palladium or copper precursors and ligands. For C-N bond formation, ligands like Xantphos are often effective.[5]

    • Base and Solvent Screening: The choice of base and solvent is critical. Ensure the solvent is anhydrous, and the base is compatible with the starting materials and catalyst system.[10]

    • Slow Addition: Adding one of the coupling partners slowly can help to maintain a low concentration and minimize side reactions.

Part 2: Scientific Integrity & Logic — The "Why" Behind the "How"

A successful synthesis relies on understanding the underlying mechanisms. Here, we delve into the causality behind common experimental choices.

Mechanism of Oxidative Dimerization

G cluster_0 Initiation cluster_1 Propagation cluster_2 Further Oxidation Indole 7-Aminoindole Radical Radical Cation Indole->Radical - e⁻ (Oxidation) DimerRadical Dimer Radical Cation Radical->DimerRadical + 7-Aminoindole Dimer Dimer DimerRadical->Dimer - H⁺ Polymer Polymeric Byproducts Dimer->Polymer Further Oxidation

Caption: Pathway of oxidative polymerization of 7-aminoindoles.

This diagram illustrates how the initial one-electron oxidation of the electron-rich 7-aminoindole leads to a reactive radical cation. This species can then attack another neutral indole molecule, initiating a chain reaction that results in the formation of undesirable polymeric byproducts. Understanding this pathway underscores the critical importance of maintaining an inert atmosphere.

Regiocontrol in the Fischer Indole Synthesis

G Hydrazone meta-Substituted Phenylhydrazone Enamine Ene-hydrazine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement IntermediateA Cyclization Intermediate A Rearrangement->IntermediateA Pathway A IntermediateB Cyclization Intermediate B Rearrangement->IntermediateB Pathway B ProductA 5-Aminoindole IntermediateA->ProductA Aromatization ProductB 7-Aminoindole IntermediateB->ProductB Aromatization

Caption: Regiochemical divergence in the Fischer indole synthesis.

The key to the regiochemical outcome of the Fischer indole synthesis is the[11][11]-sigmatropic rearrangement.[1] The direction of this rearrangement, and consequently the final position of the amino group, is determined by the electronic and steric environment of the two possible cyclization pathways. This mechanistic understanding explains why a mixture of products is often obtained and why alternative, more direct methods like DoM or C-H amination are often preferred for achieving high regioselectivity.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Which N-protecting group is best for the synthesis of 7-aminoindoles?

    • The optimal protecting group depends on the subsequent reaction conditions. For reactions involving strong bases like organolithiums (e.g., DoM), a pivaloyl (Piv) or triisopropylsilyl (TIPS) group is often used due to its stability. For palladium-catalyzed cross-coupling reactions, a Boc group is a common choice as it can be easily removed under acidic conditions.

  • Q2: How can I purify my 7-aminoindole if it is unstable on silica gel?

    • 7-Aminoindoles can be sensitive to acidic silica gel. It is advisable to use deactivated silica (e.g., by treating with a triethylamine/hexane solution) or to switch to a different stationary phase like alumina. Alternatively, purification by crystallization or reverse-phase HPLC can be effective.

  • Q3: Are there any "green" or more sustainable methods for synthesizing 7-aminoindoles?

    • Research is ongoing to develop more environmentally friendly synthetic routes. Methods that utilize earth-abundant metal catalysts (e.g., iron or cobalt) are gaining traction.[12] Additionally, one-pot syntheses that minimize solvent use and purification steps are becoming more common.[9]

References

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

  • Indole synthesis: a review and proposed classification. PMC - NIH.

  • ChemInform Abstract: Indole Synthesis: A Review and Proposed Classification. Wiley Online Library.

  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Organic Chemistry Frontiers (RSC Publishing).

  • Madelung synthesis. Wikipedia.

  • Fischer Indole Synthesis. Alfa Chemistry.

  • Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Benchchem.

  • Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.

  • Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.

  • Fischer indole synthesis. Wikipedia.

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation. NIH.

  • Fischer Indole Synthesis. J&K Scientific LLC.

  • Indoles. University of Michigan.

  • Fischer Indole Synthesis. YouTube.

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal.

  • Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed.

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing.

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications.

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.

  • Madelung synthesis of indole. Química Organica.org.

  • Madelung Indole Synthesis. SynArchive.

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH.

  • Facile Synthesis of 5-Amino- and 7-Amino-6-azaoxindole Derivatives. ResearchGate.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. SpringerLink.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

  • Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. Organic Chemistry Frontiers (RSC Publishing).

  • Different strategies for synthesis of 7-azaindoles. ResearchGate.

  • Selected bioactive molecules containing 7-aminoindole scaffold (A) and.... ResearchGate.

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][13][14]oxazines. ResearchGate.

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Technical Support Center: Optimizing N-Alkylation Conditions for Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the N-alkylation of indole-2-carboxylates. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with actionable, in-depth solutions to common challenges encountered during this critical synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the N-alkylation of indole-2-carboxylates.

Q1: What are the primary challenges when performing N-alkylation on an indole-2-carboxylate?

The main difficulties are threefold:

  • Low Yields: Reactions can be sluggish due to the electronic properties of the substrate, leading to incomplete conversion.[1]

  • Poor Regioselectivity: The most common side reaction is alkylation at the C3 position, which competes with the desired N-alkylation.[1][2]

  • Ester Hydrolysis: The carboxylate group is susceptible to saponification under basic conditions, especially if moisture is present or if the base itself is nucleophilic.[3]

Q2: Why is C3-alkylation such a persistent side reaction?

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 carbon is inherently electron-rich and often more nucleophilic than the N1-H nitrogen in the neutral indole, leading to competitive C-alkylation.[2][4] While the C2-ester group helps to increase the acidity of the N-H bond, the C3 position remains a reactive site.[1]

Q3: How does the ester group at the C2-position specifically influence the N-alkylation reaction?

The ester at C2 is an electron-withdrawing group (EWG). This has two main consequences:

  • Increased N-H Acidity: The EWG stabilizes the negative charge on the nitrogen after deprotonation (the indolate anion), making the N-H proton more acidic and easier to remove with a base.[1]

  • Decreased Nucleophilicity: The EWG reduces the overall electron density of the indole ring system. This makes the resulting indolate anion less nucleophilic than that of an unsubstituted indole, which can slow down the subsequent alkylation step (SN2 reaction).[5][6]

Troubleshooting Guide: Experimental Issues & Solutions

This guide provides direct answers to specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding to completion, or I'm getting a very low yield of the N-alkylated product. What are the likely causes and how can I fix them?

Low conversion is a common hurdle. The cause can usually be traced back to reaction conditions that are not sufficiently forcing for this somewhat deactivated system.

  • Cause A: Incomplete Deprotonation

    • The Chemistry: The reaction proceeds through the N-deprotonated indolate anion. If the base is not strong enough or is of poor quality (e.g., old NaH), an insufficient concentration of the active nucleophile is formed.

    • Solution:

      • Use a Strong Base: Sodium hydride (NaH) or potassium hydride (KH) are standard choices for ensuring complete deprotonation.[2] Use a slight excess (1.1–1.2 equivalents).

      • Ensure Anhydrous Conditions: These strong bases react violently with water. Use flame-dried glassware and anhydrous solvents to prevent quenching the base and introducing water that could promote ester hydrolysis.[7]

      • Verify Base Activity: If using an opened bottle of NaH, consider titrating it or using a fresh batch.

  • Cause B: Insufficient Reactivity

    • The Chemistry: The nucleophilicity of the indole-2-carboxylate anion is modest. This, combined with a poorly reactive alkylating agent or low temperatures, can stall the reaction.

    • Solution:

      • Increase Temperature: N-alkylation often requires elevated temperatures to overcome the activation energy. Increasing the temperature from room temperature to 80 °C or higher can dramatically improve yields.[5][8]

      • Use a More Reactive Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl. If using an alkyl bromide with poor results, switching to the corresponding iodide can accelerate the reaction.

      • Add a Catalyst: For reactions with alkyl bromides or chlorides, adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) can facilitate a in situ Finkelstein reaction, generating the more reactive alkyl iodide.[9]

  • Cause C: Incorrect Solvent Choice

    • The Chemistry: The solvent must fully dissolve the indolate salt to allow it to react.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are highly effective as they solvate the cation and promote the SN2 reaction.[5] DMF is the most common and reliable choice.[8]

G start Low Yield Observed check_base 1. Verify Base - Use fresh, strong base (NaH, KH) - Ensure anhydrous conditions start->check_base increase_temp 2. Increase Temperature (e.g., 25°C to 80°C) check_base->increase_temp If no improvement check_electrophile 3. Enhance Electrophile - Switch R-Br to R-I - Add catalytic KI increase_temp->check_electrophile If no improvement change_solvent 4. Change Solvent - Use polar aprotic (DMF, NMP) check_electrophile->change_solvent If no improvement result Improved Yield change_solvent->result

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Issue 2: Poor Regioselectivity (C3-Alkylation Side Product)

Question: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?

This is the most frequent selectivity challenge. Favoring the thermodynamic N-alkylation product over the kinetic C-alkylation product requires careful control of reaction parameters.

  • Cause A: Incomplete Deprotonation

    • The Chemistry: Any remaining neutral indole is highly susceptible to electrophilic attack at the C3 position.[5]

    • Solution: Ensure complete and rapid deprotonation by using a stoichiometric amount of a strong base like NaH in an appropriate polar aprotic solvent like DMF or THF.[2][5] This maximizes the concentration of the indolate anion, which reacts preferentially at the nitrogen.

  • Cause B: Solvent and Counter-ion Effects

    • The Chemistry: The nature of the solvent and the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) dictates the solvation and reactivity of the indolate anion.

    • Solution:

      • Solvent Choice: Polar solvents like DMF are superior to ethereal solvents like THF for N-selectivity. DMF effectively solvates the metal cation, creating a "freer" and more reactive indolate anion that attacks preferentially at the nitrogen.[5][8]

      • Counter-ion Choice: Experiment with different bases. While NaH and KH are common, cesium carbonate (Cs₂CO₃) is often cited for providing excellent N-selectivity, attributed to the large, soft Cs⁺ cation.[10]

  • Cause C: Temperature

    • The Chemistry: C3-alkylation is often the kinetically favored pathway (lower activation energy), while N-alkylation is thermodynamically favored (more stable product).

    • Solution: Running the reaction at higher temperatures (e.g., 80-100 °C) can provide enough energy to overcome the barrier to N-alkylation and allow the reaction to equilibrate to the more stable N-alkylated product.[5][8]

G start C3-Alkylation Observed deprotonation Ensure Complete Deprotonation (1.1 eq NaH or KH) start->deprotonation solvent Switch to DMF or NMP deprotonation->solvent If C3-alkylation persists temperature Increase Reaction Temp. (e.g., to 80°C) solvent->temperature If C3-alkylation persists base Change Base/Counter-ion (e.g., try Cs₂CO₃) temperature->base Final optimization step result High N-Selectivity base->result

Caption: A decision-making process for optimizing reaction conditions to favor N-alkylation.

Issue 3: Hydrolysis of the C2-Ester

Question: My desired product is forming, but I am also getting the corresponding N-alkylated indole-2-carboxylic acid. How do I prevent this hydrolysis?

Ester hydrolysis (saponification) is a base-mediated process that requires a nucleophile (like OH⁻) and typically a protic solvent (like H₂O).

  • Cause A: Water in the Reaction

    • The Chemistry: Trace water in the solvent or from the atmosphere reacts with strong bases (e.g., NaH) to form hydroxide (NaOH), which then attacks the ester.

    • Solution: Use high-purity anhydrous solvents and rigorously dry all glassware. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Cause B: Choice of Base

    • The Chemistry: Using bases like aqueous potassium hydroxide (KOH) will intentionally cause hydrolysis and should only be used if the acid is the desired final product.[3]

    • Solution: To preserve the ester, use non-nucleophilic bases.

      • Strong, Non-nucleophilic: Sodium hydride (NaH) is ideal as the hydride anion (H⁻) is a poor nucleophile.

      • Milder, Non-nucleophilic: For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent (DMF, acetone) are excellent choices.[9][10]

Data & Protocols
Table 1: Comparison of Common Bases for Indole-2-carboxylate N-Alkylation
BaseStrengthTypical Solvent(s)ProsCons
NaH Very StrongDMF, THFEnsures complete deprotonation; favors N-alkylation.[2]Highly moisture-sensitive; requires strict anhydrous technique.
KH Very StrongDMF, THFMore reactive than NaH; useful for stubborn substrates.More pyrophoric and moisture-sensitive than NaH.
K₂CO₃ MildDMF, AcetoneSafer and easier to handle; less likely to cause side reactions.[9]May require higher temperatures or longer reaction times; may not work for all substrates.
Cs₂CO₃ MildDMF, AcetonitrileExcellent for high N-selectivity; good solubility in organic solvents.[10]More expensive than other carbonate bases.
KOH StrongAcetone/H₂OInexpensive and effective for deprotonation.Will likely cause partial or complete ester hydrolysis.[3]
Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride (NaH)

This protocol is a robust starting point for many indole-2-carboxylate and alkyl halide combinations.

  • Preparation: Add the indole-2-carboxylate (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. The solution should become clear or a homogenous slurry.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (1.1–1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60–80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Milder N-Alkylation using Potassium Carbonate (K₂CO₃)

This method is suitable for substrates that may be sensitive to harsher conditions.

  • Preparation: To a round-bottom flask, add the indole-2-carboxylate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0–3.0 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq., optional).

  • Reaction: Add anhydrous DMF or acetone, followed by the alkylating agent (1.2 eq.).

  • Heating: Heat the mixture to reflux (for acetone) or an elevated temperature (60–100 °C for DMF) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter off the inorganic salts, and rinse the filter cake with the reaction solvent. Concentrate the filtrate in vacuo.

  • Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

References
  • BenchChem. (2025).
  • Liu, R. et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]

  • Zhang, W. et al. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition in English. [Link]

  • BenchChem Technical Support. (2025).
  • Hopkins, B. A. et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters. [Link]

  • BenchChem Technical Support. (2025).
  • Tan, J. et al. (2016). Effect of solvent on the alkylation. ResearchGate. [Link]

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Appukkuttan, S. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Wang, W. et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [Link]

  • Al-dujaili, A. H. et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Jorapur, Y. R. et al. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]

  • Reddit r/Chempros Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ResearchGate Discussion. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 7-amino-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. Here, we provide in-depth, field-tested insights and detailed protocols to empower you to successfully scale up the synthesis of this valuable indole derivative. Our focus is on providing not just the "how," but also the critical "why" behind each step, ensuring a thorough understanding of the chemical processes involved.

Introduction to the Synthesis of this compound

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its indole core, substituted with an amino group at the 7-position and an ethyl ester at the 2-position, provides a versatile scaffold for the development of new therapeutic agents. The successful and scalable synthesis of this intermediate is therefore of significant interest.

This guide will focus on the most common and industrially relevant synthetic routes, offering detailed experimental procedures, troubleshooting advice for common challenges, and frequently asked questions to address potential issues you may encounter. We will delve into two primary synthetic strategies:

  • Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate: A robust and widely used method that involves the synthesis of the nitro-indole precursor followed by its reduction to the desired amino-indole.

  • The Fischer Indole Synthesis: A classic and powerful method for constructing the indole ring system from a substituted phenylhydrazine and a suitable carbonyl compound.

Our aim is to provide you with the expertise and confidence to not only replicate these syntheses but also to troubleshoot and optimize them for your specific laboratory and scaling requirements.

Route 1: Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate

This two-step approach is often favored for its reliability and the commercial availability of starting materials. The general workflow involves the nitration of a suitable indole precursor to yield Ethyl 7-nitro-1H-indole-2-carboxylate, followed by the reduction of the nitro group.

Diagram of the Two-Step Synthesis via Nitro-Indole Reduction ```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Indole Precursor", shape=ellipse, fillcolor="#FBBC05"]; Nitration [label="Nitration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NitroIndole [label="Ethyl 7-nitro-1H-indole-2-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

Start -> Nitration; Nitration -> NitroIndole; NitroIndole -> Reduction; Reduction -> FinalProduct; }``` Caption: Workflow for the synthesis of this compound via reduction of the nitro intermediate.

Step 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

The synthesis of the nitro-indole precursor is a critical first step. A common method involves the Fischer indole synthesis using 2-nitrophenylhydrazine and ethyl pyruvate, or the direct nitration of an appropriate indole-2-carboxylate. For the purpose of this guide, we will focus on a scalable Fischer indole synthesis approach.

Experimental Protocol: Fischer Indole Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

Reagent MW Amount Molar Eq.
2-Nitrophenylhydrazine153.1415.3 g1.0
Ethyl pyruvate116.1212.8 g1.1
Polyphosphoric acid (PPA)-150 g-
Ethanol (for workup)46.07500 mL-
Water (for workup)18.021 L-

Procedure:

  • To a mechanically stirred mixture of 2-nitrophenylhydrazine (15.3 g, 0.1 mol) in a suitable reaction vessel, add ethyl pyruvate (12.8 g, 0.11 mol).

  • Heat the mixture gently to approximately 60°C for 30 minutes to form the phenylhydrazone intermediate. The mixture will become a thick paste.

  • Carefully add polyphosphoric acid (150 g) in portions to the reaction mixture. The temperature will rise due to the exothermic nature of the addition. Maintain the reaction temperature between 80-90°C.

  • Once the addition of PPA is complete, continue to stir the reaction mixture at 90°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 1 L of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 7-nitro-1H-indole-2-carboxylate.

Troubleshooting Guide for the Fischer Indole Synthesis

Q1: The reaction is not proceeding to completion, and I am recovering the starting phenylhydrazone. What could be the issue?

A1: Incomplete cyclization is a common problem in the Fischer indole synthesis. H[1]ere are a few troubleshooting steps:

  • Acid Strength: Polyphosphoric acid is generally effective, but if the reaction stalls, a stronger Lewis acid like zinc chloride (ZnCl₂) could be trialed. T[2][3]he choice of acid catalyst is critical and often requires empirical optimization. *[4] Temperature: The reaction often requires elevated temperatures to drive the-s[5][5]igmatropic rearrangement. E[1][2]nsure the reaction temperature is maintained within the optimal range.

  • Purity of Reactants: Impurities in the 2-nitrophenylhydrazine or ethyl pyruvate can inhibit the reaction. Ensure your starting materials are of high purity.

[4]Q2: I am observing the formation of significant amounts of dark, tarry byproducts. How can I minimize this?

A2: The formation of tarry byproducts is often a result of side reactions occurring under the harsh acidic conditions.

  • Temperature Control: Overheating can lead to degradation of the starting materials and the product. Maintain strict temperature control throughout the reaction.

  • Reaction Time: Prolonged reaction times can lead to byproduct formation. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

  • Alternative Acid Catalysts: In some cases, using a milder acid catalyst in a higher boiling point solvent may reduce charring.

Q3: I am getting a low yield of the desired product. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • N-N Bond Cleavage: A significant competing pathway, especially with substituted phenylhydrazines, is the cleavage of the N-N bond, leading to the formation of anilines and other degradation products. *[1][5][6] Incomplete Hydrolysis of PPA: During workup, ensure that the PPA is completely hydrolyzed by adding the reaction mixture to a large excess of ice and water with vigorous stirring. Trapped product in the viscous PPA will lead to lower isolated yields.

  • Substituent Effects: Electron-withdrawing groups, such as the nitro group in this case, can slow down the desired rearrangement, potentially requiring more forcing conditions which can also lead to side reactions.

[1]#### Step 2: Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate

The reduction of the nitro group to an amine is a well-established transformation. Catalytic hydrogenation is a clean and efficient method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

Reagent MW Amount Molar Eq.
Ethyl 7-nitro-1H-indole-2-carboxylate234.2123.4 g1.0
10% Palladium on Carbon (Pd/C)-1.2 g5% w/w
Ethanol46.07500 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-

Procedure:

  • In a hydrogenation flask, dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (23.4 g, 0.1 mol) in ethanol (500 mL).

  • Carefully add 10% Pd/C (1.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr hydrogenator can be used for larger scales) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Troubleshooting Guide for Catalytic Hydrogenation

Q1: The hydrogenation reaction is very slow or has stalled. What should I do?

A1: A sluggish or stalled hydrogenation can be due to several factors:

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst. Catalyst poisoning by sulfur or other impurities can also be an issue. E[7]nsure high purity of the starting material and solvent.

  • Hydrogen Pressure: For some substrates, balloon pressure may not be sufficient. Increasing the hydrogen pressure using a Parr apparatus can significantly increase the reaction rate.

  • Agitation: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.

  • Solvent: Ensure the starting material is fully dissolved in the solvent. If solubility is an issue, a co-solvent may be necessary.

Q2: I am observing over-reduction or other side products. How can I improve selectivity?

A2: While the reduction of a nitro group to an amine is generally selective, side reactions can occur.

  • Reaction Monitoring: Closely monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid over-reduction of the indole ring, which can occur under harsh conditions.

  • Catalyst Choice: While Pd/C is standard, other catalysts like platinum on carbon (Pt/C) or Raney nickel could be explored for different selectivity profiles, though Pd/C is generally preferred for nitro group reductions.

  • Chemoselectivity: Catalytic hydrogenation is generally chemoselective for the nitro group in the presence of an ester. However, if other reducible functional groups are present, alternative reducing agents like tin(II) chloride (SnCl₂) or iron in acetic acid (Fe/AcOH) could be considered, though these methods can be less clean and require more extensive workup.

Q3: The workup is problematic, and I am losing a significant amount of product. Any tips?

A3: Product loss during workup can be minimized with careful technique.

  • Catalyst Filtration: Ensure the Celite® pad is well-packed to prevent the fine Pd/C catalyst from passing through into the filtrate. Washing the filter cake thoroughly with the reaction solvent will help recover any adsorbed product.

  • Product Solubility: The amino-indole product may have different solubility properties than the starting nitro-indole. If the product precipitates during solvent removal, ensure it is fully redissolved before any subsequent purification steps.

Route 2: The Fischer Indole Synthesis with an Amino-Substituted Phenylhydrazine

An alternative approach is to perform the Fischer indole synthesis directly with a phenylhydrazine already bearing the amino group (or a protected precursor). This can be a more convergent route but may present its own set of challenges.

Diagram of the Direct Fischer Indole Synthesis

Fischer_Indole_Synthesis Hydrazine 3-Aminophenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Product This compound Cyclization->Product

Caption: Workflow for the direct Fischer indole synthesis of this compound.

Experimental Protocol: Direct Fischer Indole Synthesis

This route is more challenging due to the presence of the free amino group, which can react with the acid catalyst or lead to side reactions. Often, the amino group is protected (e.g., as an acetyl or Boc derivative) prior to the Fischer indole synthesis, with a deprotection step at the end.

Challenges and Considerations:

  • Regioselectivity: Using 3-aminophenylhydrazine can potentially lead to the formation of both the 5-amino and 7-amino indole isomers. The reaction conditions, particularly the choice of acid catalyst, can influence the regioselectivity.

  • Protecting Groups: To avoid side reactions and improve regioselectivity, it is highly recommended to use a protected 3-aminophenylhydrazine, such as 3-(N-acetylamino)phenylhydrazine. The acetyl group can be removed by hydrolysis after the indole formation.

  • Stability: Amino-substituted phenylhydrazines can be less stable than their nitro-substituted counterparts. They should be handled and stored with care, preferably under an inert atmosphere.

Troubleshooting Guide for the Direct Fischer Indole Synthesis

Q1: I am getting a mixture of regioisomers (5-amino and 7-amino). How can I improve the selectivity for the 7-amino isomer?

A1: Controlling regioselectivity is a known challenge in the Fischer indole synthesis with meta-substituted phenylhydrazines.

  • Steric Hindrance: The choice of the carbonyl partner can influence regioselectivity. However, with ethyl pyruvate, this is not a variable.

  • Acid Catalyst: The nature and strength of the acid catalyst can play a significant role. Weaker acids may favor one isomer over the other. Empirical screening of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, ZnCl₂) is recommended.

  • Protecting Group Strategy: A bulky protecting group on the amino functionality may direct the cyclization towards the less sterically hindered position, potentially favoring the 7-amino isomer.

Q2: The reaction is giving a very low yield, with a lot of decomposition. Why is this happening?

A2: The free amino group can complicate the reaction.

  • Acid-Base Reactions: The amino group can be protonated by the acid catalyst, deactivating the phenylhydrazine and preventing the initial hydrazone formation. Using a protected version of the phenylhydrazine is the most effective way to circumvent this issue.

  • Oxidation: Amino-substituted phenylhydrazines can be sensitive to oxidation, leading to decomposition. Performing the reaction under an inert atmosphere can help mitigate this.

Frequently Asked Questions (FAQs) for Scaling Up the Synthesis

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: When moving from a lab scale to a pilot or production scale, several challenges can arise:

  • Heat Transfer: Both the Fischer indole synthesis and the catalytic hydrogenation can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.

  • Mass Transfer: In the catalytic hydrogenation, efficient mixing is critical to ensure good contact between the hydrogen gas, the dissolved substrate, and the solid catalyst. Inadequate agitation can lead to slow and incomplete reactions.

  • Catalyst Handling and Filtration: On a larger scale, the handling of the pyrophoric Pd/C catalyst requires strict safety protocols. The filtration of the catalyst from the reaction mixture can also be challenging and may require specialized filtration equipment.

  • Workup and Purification: The workup of large volumes of reaction mixtures can be time-consuming. Crystallization, which is often used for purification, may require careful optimization of solvent systems and cooling profiles to obtain the desired crystal size and purity.

Q2: Are there any alternative, "greener" synthetic routes to consider?

A2: While the presented routes are common, research into more environmentally friendly methods is ongoing.

  • Flow Chemistry: Performing the Fischer indole synthesis or the catalytic hydrogenation in a continuous flow reactor can offer several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

  • Alternative Reducing Agents: While catalytic hydrogenation is clean, the use of high-pressure hydrogen has safety implications. Research into transfer hydrogenation using safer hydrogen donors (e.g., formic acid, ammonium formate) is an active area.

  • Biocatalysis: In the long term, biocatalytic routes using enzymes could offer a highly selective and environmentally benign approach to the synthesis of amino-indoles.

Q3: How can I ensure the purity of the final product?

A3: The purity of this compound is critical for its use in subsequent synthetic steps.

  • Analytical Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the purity of the product throughout the purification process.

  • Recrystallization: Recrystallization is a powerful technique for removing impurities. Experiment with different solvent systems to find the optimal conditions for obtaining high-purity crystals.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. However, for large-scale production, this is often not economically viable.

References

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759. [Link]

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

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Technical Support Center: Managing Regioselectivity in the Functionalization of 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminoindoles. This guide provides in-depth, field-proven insights into controlling regioselectivity during functionalization, a critical challenge in the synthesis of novel therapeutics and complex molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the reactivity of the 7-aminoindole scaffold.

Q1: What are the most reactive sites on a 7-aminoindole for electrophilic substitution?

A1: The 7-aminoindole scaffold has multiple nucleophilic sites, and their relative reactivity depends on the reaction conditions (e.g., acid-catalyzed, metal-catalyzed).

  • Most Nucleophilic Carbon (Pyrrole Ring): The C3 position is generally the most electron-rich and kinetically favored site for classical electrophilic aromatic substitution (SEAr), a characteristic inherent to the indole ring system.[1]

  • Activated Carbons (Benzene Ring): The 7-amino group is a strong electron-donating group, which powerfully activates the ortho (C6) and para (C5) positions of the benzene ring towards electrophilic attack. The C6 position is particularly activated.[2]

  • Nitrogen Nucleophiles: Both the indole nitrogen (N1) and the exocyclic amino group (N7) are nucleophilic and can react with electrophiles, especially alkylating and acylating agents.[3]

Q2: How do I prevent unwanted reactions at the N7-amino group?

A2: The N7-amino group's high nucleophilicity often leads to side reactions. To prevent this, it must be "protected" by converting it into a less reactive functional group, typically an amide or a carbamate.[3] This strategy is crucial for reactions involving strong electrophiles or when directing functionalization to a carbon atom. A common and effective method is protection with a tert-butoxycarbonyl (Boc) group.[4]

Q3: What is the difference between a "protecting group" and a "directing group" in this context?

A3: This is a critical distinction for regiocontrol.

  • A Protecting Group (PG) is a "shield." Its sole purpose is to temporarily mask a reactive functional group (like the N7-amino) to prevent it from participating in a reaction.[5] It is later removed to restore the original functionality.

  • A Directing Group (DG) is a "guide." It is temporarily installed (usually at the N1 position of the indole) to steer a transition metal catalyst to a specific, often less reactive, C-H bond.[6] The DG forms a chelation complex with the metal, bringing the catalytic center in close proximity to the target C-H bond, thereby enabling its selective functionalization.[7]

Q4: How can I selectively functionalize the C6 position?

A4: Targeting the C6 position, which is electronically activated but sterically accessible, typically requires a multi-step strategy.

  • Protect the N7-amino group: This prevents it from competing as a nucleophile.

  • Install a directing group at N1: For C-H functionalization reactions (e.g., arylation, olefination), installing a directing group at the indole nitrogen is often necessary to override the inherent C3 reactivity and target the benzene ring.[1][8]

  • Choose the right catalytic system: The combination of the directing group and the transition metal catalyst (e.g., Pd, Ru, Rh) determines the site selectivity. For instance, certain ruthenium-based catalysts combined with specific directing groups have shown high selectivity for the C6 position.[9][10]

Q5: Is it possible to functionalize the N7-amino group directly and selectively?

A5: Yes, direct functionalization of the N7-amino group is possible, provided the conditions are chosen carefully to favor N-functionalization over C-functionalization. This is typically achieved by reacting the 7-aminoindole with an electrophile in the presence of a non-nucleophilic base. The base deprotonates the most acidic proton (usually N1-H), but the N7-amino group can still act as the primary nucleophile, especially with acylating or sulfonylating agents. Careful control of stoichiometry and temperature is essential to avoid over-alkylation or side reactions.

Section 2: Troubleshooting Guides

This section provides structured solutions to common experimental problems in a question-and-answer format.

Scenario 1: Poor Regioselectivity in C-H Arylation (Mixture of C6 and other isomers)

Q: I am attempting a palladium-catalyzed C6-arylation of my N7-protected 7-aminoindole using an N1-directing group, but I'm getting a mixture of C6, C2, and C7-arylated products with low overall yield. What's going wrong?

A: This is a classic challenge where reaction kinetics and catalyst coordination are not optimized. The issue likely lies in the interplay between your directing group, catalyst, ligands, and reaction conditions.

Causality Analysis:

  • Ineffective Direction: Your N1-directing group may not be forming a stable enough pre-catalytic complex to exclusively direct the palladium catalyst to the C6-position. Some directing groups have a preference for C2 or C7.[11] For example, while many pyrimidyl-based DGs direct to C2, bulkier phosphinoyl groups can favor C7 or C6.[6][8]

  • Ligand Effects: The absence of a suitable ligand, or the use of an incorrect one, can lead to poorly defined active catalytic species, resulting in a loss of regioselectivity.

  • Competing Pathways: A background, non-directed electrophilic palladation pathway may be competing with the directed C-H activation, leading to arylation at the electronically richest positions (C3 or C2).

  • Steric Hindrance: If your arylating agent or the substituents on the indole are very bulky, the sterically preferred C2 position might become a more favorable reaction site, even with a C6-directing group.

Troubleshooting Protocol & Solutions:

  • Re-evaluate the Directing Group (DG): The choice of DG is paramount for controlling selectivity on the indole's benzene ring.[6]

    • Action: If you are using a simple DG like an amide, consider switching to a more specialized group known to favor C6. The N-P(O)tBu₂ group in combination with a copper catalyst has been reported to achieve C6 arylation.[6][8]

    • Rationale: Different DGs create distinct cyclometalated intermediates with specific bond angles and distances, forcing the C-H activation to occur at a predictable site.[12]

  • Optimize the Catalyst and Ligand System:

    • Action: Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and add a coordinating ligand. For C-H functionalization, monodentate N- or P-based ligands can be effective.

    • Rationale: Ligands modify the steric and electronic properties of the metal center, which can enhance the stability of the desired catalytic intermediate and suppress unwanted side reactions.

  • Adjust Solvent and Temperature:

    • Action: Switch to a more polar, coordinating solvent like DMAc or NMP, or a non-polar solvent like toluene, and perform a temperature screen (e.g., 80°C, 100°C, 120°C).

    • Rationale: Solvent polarity affects the solubility of intermediates and the rate of different mechanistic steps. Temperature affects the kinetic vs. thermodynamic product distribution. Lower temperatures may favor the kinetically preferred C2/C3 functionalization, while higher temperatures might be needed for the more challenging C6 C-H activation.[13]

  • Verify Starting Material Purity:

    • Action: Confirm the purity of your N7-protected, N1-directed starting material by NMR and LC-MS. Ensure your arylating agent is free of contaminants.

    • Rationale: Impurities can poison the catalyst or introduce competing substrates, leading to complex product mixtures and low yields.[13]

Scenario 2: Unwanted N7-Functionalization during Electrophilic Bromination

Q: I am trying to brominate my 7-aminoindole at the C6 position using NBS, but the main product is N-brominated at the 7-amino group. How can I achieve C6 selectivity?

A: This outcome is due to the high nucleophilicity of the exocyclic amino group, which reacts faster with the electrophilic bromine source than the C6 carbon. The solution is to temporarily deactivate the N7-amino group through protection.

Causality Analysis: The lone pair of electrons on the N7-nitrogen is highly available, making it a potent nucleophile. In contrast, C6-bromination requires the π-system of the benzene ring to act as the nucleophile in a slower, multi-step electrophilic aromatic substitution mechanism. The kinetic product is therefore N-bromination.

Troubleshooting Protocol & Solutions:

  • Protect the N7-Amino Group:

    • Action: Before bromination, protect the N7-amino group as a carbamate (e.g., using Boc₂O and a base like TEA or DMAP) or an amide (e.g., using acetic anhydride). See Protocol 1 below for a detailed method.

    • Rationale: Converting the amine to a carbamate or amide withdraws electron density from the nitrogen, drastically reducing its nucleophilicity.[3] The protected group is stable to typical bromination conditions.

  • Perform the C6-Bromination:

    • Action: With the N7-amino group protected, treat the substrate with N-Bromosuccinimide (NBS) in a solvent like DMF or CH₂Cl₂. The electron-donating nature of the protected amino group will now direct the electrophilic substitution to the C6 position.

    • Rationale: The protected amino group still acts as an ortho-, para-director, electronically activating the C6 position for the SEAr reaction.

  • Deprotect the N7-Amino Group:

    • Action: After successful C6-bromination and purification, remove the protecting group. For a Boc group, this is typically done under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂).

    • Rationale: This final step restores the desired 7-amino functionality, yielding the target 6-bromo-7-aminoindole. The use of orthogonal protecting groups ensures that the deprotection step does not affect other parts of the molecule.[14][15]

Section 3: Key Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for common and critical transformations.

Protocol 1: N7-Amino Group Protection with tert-Butoxycarbonyl (Boc)

This protocol describes a standard procedure for protecting the 7-amino group to prevent its participation in subsequent reactions.

  • Setup: Dissolve 7-aminoindole (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq, as catalyst). Stir the solution for 10-15 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-7-aminoindole.

Protocol 2: Directed C6-Olefination via Ruthenium Catalysis

This protocol is an example of a C-H functionalization reaction guided by a directing group. This assumes the N7-amino group is already protected and a suitable directing group (e.g., an N-pyrimidinyl group at N1 and an ester at C3) is installed.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the N1, C3-directed, N7-protected 7-aminoindole (1.0 eq), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 20 mol%).

  • Reagent Addition: Add the acrylate coupling partner (e.g., methyl acrylate, 3.0 eq) followed by an anhydrous, degassed solvent (e.g., 1,2-dichloroethane).

  • Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS or TLC. Reactions can take 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite, washing with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the C6-olefinated product. The directing group can then be removed in a subsequent step according to literature procedures.

Section 4: Visual Guides & Data

Decision Workflow for 7-Aminoindole Functionalization

This diagram outlines the strategic decisions required to achieve regioselective functionalization.

G start Start: 7-Aminoindole target What is the target functionalization site? start->target n7_amino N7-Amino Group target->n7_amino N7 c6_carbon C6-Carbon target->c6_carbon C6 c3_carbon C3-Carbon target->c3_carbon C3 direct_rxn Direct Reaction (e.g., Acylation, Sulfonylation) n7_amino->direct_rxn protect_n7 Protect N7-Amino (e.g., Boc) c6_carbon->protect_n7 c3_carbon->protect_n7 no_protect No Protection Needed (if electrophile is compatible) c3_carbon->no_protect install_dg Install N1-Directing Group (e.g., Pyrimidinyl, P(O)tBu2) protect_n7->install_dg classic_sear Classical Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) protect_n7->classic_sear product Final Product direct_rxn->product tm_cat Transition-Metal Catalyzed C-H Functionalization (e.g., Pd, Ru, Rh) install_dg->tm_cat deprotect Deprotection Step(s) tm_cat->deprotect no_protect->classic_sear classic_sear->deprotect deprotect->product G sub Indole-DG + M(II)Ln intA [Coordination] Intermediate A sub->intA Coordination of DG intB [C-H Activation] Cyclometalated Intermediate B intA->intB Concerted Metalation- Deprotonation (CMD) intC [Oxidative Addition / Transmetalation] High-Valent Metal Intermediate C intB->intC + Coupling Partner (e.g., Ar-X) prod_complex [Product Complex] intC->prod_complex Reductive Elimination prod_complex->sub Catalyst Regeneration prod Functionalized Indole-DG prod_complex->prod Product Release

Caption: Generalized catalytic cycle for directed C-H functionalization.

Table 1: Comparison of Directing Groups for C-H Functionalization of the Indole Benzene Ring
Directing Group (on N1)Target Position(s)Typical CatalystKey AdvantagesReference(s)
N-P(O)tBu₂C7 (Pd), C6 (Cu)Pd(OAc)₂, CuOHigh selectivity for C7 or C6 depending on the metal.[6][8]
N-Pivaloyl (Piv)C7 (Rh)[RhCp*Cl₂]₂Efficient for alkenylation and alkylation at C7.[6]
N-PyrimidinylC2[Ru(p-cymene)Cl₂]₂Strong direction to C2, often used as a benchmark.[1]
N-Pyrimidinyl + C3-esterC6 [Ru(p-cymene)Cl₂]₂Ancillary DG at C3 enables remote C6 functionalization.[9]
Table 2: Common Protecting Groups for the 7-Amino Functionality
Protecting GroupInstallation ReagentsStabilityCleavage ConditionsReference(s)
Boc (tert-butoxycarbonyl)Boc₂O, TEA or DMAPStable to base, nucleophiles, hydrogenation.Strong acid (TFA, HCl).[4]
Cbz (benzyloxycarbonyl)Cbz-Cl, baseStable to acid, base.Catalytic hydrogenation (H₂, Pd/C).[5]
Ac (Acetyl)Ac₂O or AcCl, baseModerate stability.Acidic or basic hydrolysis.[3]
Aloc (allyloxycarbonyl)Aloc-Cl, baseOrthogonal to Boc and Fmoc.Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[16]

References

  • ResearchGate. C H Activation of Indoles | Request PDF. Available at: [Link]

  • Gulea, M., & Donnard, M. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(8), 2293. Available at: [Link]

  • Li, P., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10259-10272. Available at: [Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 2039-2053. Available at: [Link]

  • ACS Publications. Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. Available at: [Link]

  • MDPI. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Available at: [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]

  • Sarmah, D., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. The Chemical Record. Available at: [Link]

  • LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Vorherr, T., et al. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. Available at: [Link]

  • Fiveable. Orthogonal Protection Definition. Available at: [Link]

  • ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. Available at: [Link]

  • Hughes, D. L., & Marks, T. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5462-5473. Available at: [Link]

  • ResearchGate. Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG.... Available at: [Link]

  • Hughes, D. L., & Marks, T. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5462-5473. Available at: [Link]

  • American Chemical Society. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Available at: [Link]

  • Reddit. Problems with Fischer indole synthesis. Available at: [Link]

  • Beilstein Journals. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Available at: [Link]

  • Lesyk, R., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 332-357. Available at: [Link]

  • ResearchGate. Transition metal‐catalyzed C6 cyclization of indoles. Available at: [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed C–H functionalizations of indoles. Available at: [Link]

  • ResearchGate. ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. | Request PDF. Available at: [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6184-6187. Available at: [Link]

  • Huang, W., et al. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 9, 708816. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Journal of Organic Chemistry, 54(8), 1859-1866. Available at: [Link]

  • Maleczka, R. E., et al. (2012). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society, 134(45), 18578-18581. Available at: [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxamide derivatives. This class of compounds holds immense therapeutic potential, with members demonstrating potent activity as antimycobacterials, cannabinoid receptor modulators, and anti-parasitics.[1][2][3] However, a common and significant hurdle in their development is poor aqueous solubility. The rigid, planar, and lipophilic nature of the indole scaffold often leads to high crystal lattice energy and low solubility, complicating in vitro screening, formulation, and ultimately, bioavailability.[4]

This guide provides a structured, in-depth resource in a question-and-answer format to directly address the solubility issues you may encounter. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my indole-2-carboxamide derivatives consistently showing poor aqueous solubility?

A: The low solubility is primarily rooted in the molecule's inherent physicochemical properties. The bicyclic indole ring system is largely hydrophobic and planar, promoting strong intermolecular π-π stacking interactions in the solid state. This creates a highly stable crystal lattice that is difficult for water molecules to disrupt. Furthermore, the carboxamide linker can participate in strong hydrogen bonding, further stabilizing the crystal structure and resisting dissolution. Overcoming this high lattice energy is a key challenge.

Q2: What are the main strategies I can use to improve the solubility of my lead compound?

A: There are four primary strategies, which can be used alone or in combination:

  • Structural Modification: Systematically altering the chemical structure to introduce more polar or ionizable groups.[1][5]

  • Formulation Approaches: Using excipients like co-solvents, surfactants, or adjusting the pH of the vehicle to enhance solubility without changing the molecule itself.

  • Advanced Formulation Technologies: Employing specialized techniques such as cyclodextrin complexation, nanosuspensions, or amorphous solid dispersions for particularly challenging compounds.[6][7][8]

  • Prodrug Approach: Temporarily modifying the drug with a water-soluble promoiety that is cleaved in vivo to release the active parent drug.[9][10]

Q3: When should I choose structural modification over a formulation-based approach?

A: This is a critical decision in drug development.

  • Choose Structural Modification Early: In the hit-to-lead or lead optimization phase, when you still have the flexibility to synthesize new analogs. This approach can solve solubility issues permanently but carries the risk of altering the compound's pharmacological activity (Structure-Activity Relationship, SAR). A successful modification can yield a new chemical entity with intrinsically better properties.[1]

  • Choose Formulation Approaches Later: When you have a highly potent and well-characterized lead candidate that you do not wish to modify chemically. Formulation is ideal for enabling in vitro and in vivo studies of a specific compound and for developing the final drug product.

Q4: What is polymorphism, and how can it affect my solubility measurements?

A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11] These different forms, or polymorphs, have different crystal lattice arrangements and energies. A metastable polymorph is generally more soluble than the most thermodynamically stable form.[12][13] If your synthesis yields different batches with different polymorphic forms, you may observe inconsistent solubility data. It is crucial to characterize the solid form of your compound (e.g., using XRPD) to ensure consistency in your experiments.[14]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to common experimental problems.

Scenario 1: My lead compound is potent but nearly insoluble, preventing further testing.

Troubleshooting Guide: Structural Modification

If you are in the lead optimization stage, a small structural change can lead to dramatic improvements in solubility. One of the most effective strategies for indole-2-carboxamides is the introduction of a protonatable amine.

Field-Proven Insight: Amide-to-Amine Replacement

Replacing the carboxamide linker with a methylamine bioisostere can disrupt crystal packing and introduce a basic center that is protonated at physiological pH, significantly boosting aqueous solubility.[1] Studies have shown this modification can improve solubility by 10- to 40-fold while retaining potent biological activity.[1]

CompoundStructureModificationAqueous Solubility (µg/mL)Fold IncreaseReference
Parent Carboxamide Indole-CONH-R-~1-2-[1]
Methylamine Analog Indole-CH₂-NH-RAmide-to-Amine~30-4015-40x[1]

This protocol outlines a general procedure for converting an indole-2-carboxamide to its corresponding indolylmethylamine analog.[1]

Step 1: Reduction of Carboxylic Acid to Alcohol

  • Dissolve the starting indole-2-carboxylic acid in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solids and concentrate the filtrate to obtain the crude indole-2-methanol.

Step 2: Oxidation of Alcohol to Aldehyde

  • Dissolve the crude indole-2-methanol in dichloromethane (CH₂Cl₂).

  • Add an oxidizing agent such as pyridinium dichromate (PDC) or activated manganese dioxide (MnO₂).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the solvent to yield the indole-2-carbaldehyde.

Step 3: Reductive Amination to Form Final Amine

  • Dissolve the indole-2-carbaldehyde in THF.

  • Add the desired primary amine (e.g., cyclooctylamine) and a few drops of acetic acid.

  • Add the reducing agent, sodium triacetoxyborohydride (Na(OAc)₃BH), portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the final indolylmethylamine.

G cluster_0 Amide-to-Amine Bioisosteric Replacement carboxamide Indole-2-Carboxamide (Low Solubility) methylamine Indole-2-Methylamine (Improved Solubility) carboxamide->methylamine Reductive Amination Pathway

Caption: Bioisosteric replacement workflow.

Scenario 2: My compound precipitates from its DMSO stock when added to aqueous buffer for an in vitro assay.

Troubleshooting Guide: Formulation with Co-solvents and pH Adjustment

This is a classic solubility problem in screening assays. The compound is soluble in 100% DMSO but crashes out when the DMSO concentration drops upon dilution into the aqueous assay buffer.

Field-Proven Insight: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic drug molecule, thereby increasing its solubility.

Objective: To find the minimum concentration of a co-solvent required to keep the compound in solution at the desired final assay concentration.

Materials:

  • Your indole-2-carboxamide derivative (as a high-concentration DMSO stock, e.g., 10 mM).

  • A panel of co-solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Ethanol.[15]

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear 96-well plate and plate reader for nephelometry or visual inspection.

Procedure:

  • Prepare a series of co-solvent/buffer solutions (e.g., 1%, 2%, 5%, and 10% v/v of DMSO in PBS).

  • In the 96-well plate, add your DMSO stock solution to each co-solvent/buffer mix to achieve the final desired drug concentration.

  • Include a control well where you add the DMSO stock to the buffer without any extra co-solvent.

  • Incubate the plate for a relevant time (e.g., 30 minutes) at the assay temperature.

  • Visually inspect each well for signs of precipitation (cloudiness, solid particles). For a quantitative measure, read the plate on a nephelometer or a plate reader at ~600 nm to detect light scattering.

  • The optimal condition is the lowest co-solvent concentration that results in a clear solution.

G start Compound Precipitates in Assay Buffer check_final_dmso Is final DMSO concentration < 2%? start->check_final_dmso increase_cosolvent Increase Co-solvent % (e.g., DMSO, PEG 400) check_final_dmso->increase_cosolvent Yes check_ionizable Does compound have ionizable groups? check_final_dmso->check_ionizable No test_solubility Re-test Solubility increase_cosolvent->test_solubility test_solubility->check_ionizable Failure success Solution Clear: Proceed with Assay test_solubility->success Success adjust_ph Adjust Buffer pH Away from pI check_ionizable->adjust_ph Yes consider_advanced Consider Advanced Formulation (e.g., Cyclodextrin) check_ionizable->consider_advanced No adjust_ph->test_solubility

Caption: Troubleshooting workflow for assay precipitation.

Scenario 3: Co-solvents are insufficient or interfere with my cell-based assay.

Troubleshooting Guide: Advanced Formulation with Cyclodextrins

High concentrations of organic solvents can be toxic to cells. In this case, cyclodextrins offer an excellent alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[16]

Field-Proven Insight: Cyclodextrin Inclusion Complexes

The hydrophobic indole core of your compound can be encapsulated within the cyclodextrin cavity, forming a host-guest inclusion complex.[6] This complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the apparent solubility of the compound without using organic solvents.[17][18] β-cyclodextrin is the most commonly used due to its cavity size, availability, and low toxicity.[17]

Objective: To determine the increase in solubility of an indole-2-carboxamide derivative using β-cyclodextrin.

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.

  • Add an excess amount of your solid compound to each solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 mins) to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantify the concentration of your dissolved compound in each filtered sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of your dissolved compound (Y-axis) against the concentration of β-cyclodextrin (X-axis). A linear plot (Type A) indicates the formation of a 1:1 soluble complex, and the slope can be used to calculate the complexation efficiency and binding constant.

cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 cluster_2 Indole Indole Indole-2-carboxamide (Poorly Soluble) Complex Soluble Inclusion Complex Indole->Complex CD β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex a b c d e f i1 Core

Caption: Encapsulation by a cyclodextrin host.

Scenario 4: I need a high-concentration, low-volume formulation for an in vivo efficacy study.

Troubleshooting Guide: Nanosuspension and Solid Dispersion Technologies

For high-dose in vivo studies, especially for oral or parenteral routes, achieving the required concentration in a small, injectable volume is a major challenge. Advanced formulation technologies are often necessary.

Option A: Nanosuspension

A nanosuspension consists of pure, poorly water-soluble drug particles dispersed in a liquid medium, with a particle size in the nanometer range (typically 200-600 nm).[19] The dramatic reduction in particle size increases the surface area, which according to the Noyes-Whitney equation, leads to a significant increase in dissolution velocity.[7][20] This can improve oral absorption and allow for parenteral administration of drugs that are insoluble in common vehicles.[7]

  • When to use: When your drug is poorly soluble in both aqueous and lipidic vehicles, and you need to administer a high dose.

  • Key Consideration: Requires specialized equipment (e.g., high-pressure homogenizer or media mill) and careful selection of stabilizers (surfactants or polymers) to prevent particle aggregation.[21]

Option B: Amorphous Solid Dispersion

A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix, typically a polymer.[22] In an amorphous solid dispersion, the drug exists in a non-crystalline, high-energy state.[23] This amorphous form lacks the stable crystal lattice of the crystalline drug, making it much easier to dissolve, often leading to supersaturated solutions that can enhance oral absorption.[8][24]

  • When to use: For oral drug delivery when low solubility is due to high crystal lattice energy.

  • Key Consideration: The amorphous state is thermodynamically unstable and can recrystallize over time, reducing the solubility advantage. Polymer selection is critical to inhibit crystallization and maintain stability. Common preparation methods include spray drying and hot-melt extrusion.[8]

References

  • Full article: β-cyclodextrin mediated synthesis of indole derivatives: reactions of isatins with 2-amino(or 2-thiole)anilines by supramolecular catalysis in water. Taylor & Francis Online. Available at: [Link]

  • Effect of β-Cyclodextrin on the Excited State Properties of 3-Substituted Indole Derivatives. ACS Publications. Available at: [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Available at: [Link]

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Available at: [Link]

  • Formulation Studies with Cyclodextrins for Novel Selenium NSAID Derivatives. PMC. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]

  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. ScienceDirect. Available at: [Link]

  • Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Semantic Scholar. Available at: [Link]

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Technical Support Center: Optimizing Coupling Reactions with Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of coupling these valuable synthetic building blocks. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve optimal results in your amide coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the coupling of indole-2-carboxylic acids, offering explanations for the underlying causes and providing step-by-step protocols for remediation.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent frustration in amide bond formation. With indole-2-carboxylic acids, the issue can often be traced back to several key factors.[1]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.[1]

    • Solution: Choose a more potent coupling reagent. For sterically hindered or electronically deactivated indole-2-carboxylic acids, standard reagents like DCC or EDC may be insufficient. Consider using stronger reagents such as HATU, HBTU, or PyBOP, which are known to be highly effective for challenging couplings.[2] It is also crucial to ensure you are using the correct stoichiometry, typically a slight excess (1.0-1.5 equivalents) of the coupling reagent.[1]

  • Amine Deactivation: The amine nucleophile can be rendered unreactive if it is protonated. This can occur if the reaction conditions are too acidic or if an acid-base reaction with the carboxylic acid starting material takes precedence over the coupling reaction.[1]

    • Solution: Add a non-nucleophilic base to the reaction mixture. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices.[3][4] Typically, 2.0 equivalents of the base are sufficient to neutralize any acidic species and ensure the amine remains in its nucleophilic, freebase form.[1]

  • Steric Hindrance: Bulky substituents on either the indole-2-carboxylic acid or the amine can physically impede the approach of the reacting partners, leading to a slow or incomplete reaction.[1][5]

    • Solution: In cases of severe steric hindrance, switching to a less sterically demanding coupling reagent can be beneficial. Additionally, elevating the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that excessive heat can lead to side reactions. A carefully controlled temperature increase, monitored by TLC or LC-MS, is recommended. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy.[5]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, regenerating the starting material and preventing amide formation.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Problem 2: Significant Decarboxylation Side Product

A major side reaction observed with indole-2-carboxylic acids is decarboxylation, leading to the formation of the corresponding 2-unsubstituted indole.[6][7] This is particularly prevalent at elevated temperatures.

Potential Causes & Solutions:

  • Thermal Instability: The indole-2-carboxylic acid moiety is susceptible to losing carbon dioxide upon heating.[7]

    • Solution: Whenever possible, run the coupling reaction at lower temperatures. If the reaction is sluggish at room temperature, consider cooling it to 0 °C before adding the coupling reagent and allowing it to slowly warm to room temperature. If heating is unavoidable, minimize the reaction time and temperature. Microwave irradiation has been reported as a method to achieve rapid heating and high yields of decarboxylated products, so conventional heating should be approached with caution.[8]

  • Catalysis by Metals: Certain metal catalysts, particularly copper, can promote the decarboxylation of indole-2-carboxylic acids.[8][9]

    • Solution: Avoid the use of metal catalysts unless a decarboxylative coupling is the desired outcome. If trace metal contamination is suspected from previous reactions, use high-purity reagents and solvents.

Problem 3: N-Alkylation or N-Acylation of the Indole Ring

The indole nitrogen is nucleophilic and can compete with the desired amine in reacting with electrophiles present in the reaction mixture.

Potential Causes & Solutions:

  • Unprotected Indole Nitrogen: The N-H of the indole ring can be deprotonated by the base used in the coupling reaction, creating a nucleophilic site.

    • Solution: Protect the indole nitrogen with a suitable protecting group. The choice of protecting group is critical and should be guided by its stability to the coupling conditions and the ease of its subsequent removal.[10]

      • Boc (tert-Butoxycarbonyl): This is a common protecting group that is stable to many coupling conditions and can be removed with acid.[10]

      • SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable under a variety of reaction conditions and can be removed with fluoride ions.[11][12]

      • Tosyl (Ts): A robust protecting group, though its removal can sometimes be challenging.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my indole-2-carboxylic acid?

The choice of coupling reagent is crucial for success. Here is a comparison of some commonly used reagents:

Coupling ReagentActivating AdditiveKey Considerations
HATU HOAt (internal)Highly reactive, excellent for hindered couplings, and reduces racemization.[2]
HBTU HOBt (internal)Very efficient, fast reactions, and low racemization when HOBt is present.[13]
PyBOP HOBt (internal)A highly effective phosphonium-based reagent, particularly useful for N-methyl amino acids.[4]
EDC·HCl HOBt or OxymaPureWater-soluble carbodiimide, allowing for easy removal of the urea byproduct by aqueous workup.[3][14]
DIC HOBt or OxymaPureA liquid carbodiimide, useful in solid-phase synthesis as the urea byproduct is soluble in common organic solvents.[13]

For most applications involving indole-2-carboxylic acids, especially those with steric hindrance, HATU is an excellent first choice due to its high reactivity and ability to suppress side reactions.[2]

Q2: Which solvents are recommended for these coupling reactions?

Anhydrous polar aprotic solvents are generally the best choice.

  • DMF (N,N-Dimethylformamide): Excellent solubilizing properties for many starting materials.[15]

  • DCM (Dichloromethane): A good choice for many standard coupling reactions.[15]

  • THF (Tetrahydrofuran): Another suitable aprotic solvent.[15]

  • NMP (N-Methyl-2-pyrrolidone): Can be beneficial for less soluble substrates.[2]

Q3: I am observing significant epimerization of a chiral center adjacent to the carboxylic acid. How can I minimize this?

Epimerization can occur through the formation of an oxazolone intermediate.

  • Solution: Use coupling additives known to suppress racemization, such as HOBt (1-Hydroxybenzotriazole) or OxymaPure .[1] Many modern coupling reagents, like HATU and HBTU, already incorporate these additives in their structure.[13] Running the reaction at a lower temperature can also help to minimize epimerization.

Q4: How can I improve the solubility of my indole-2-carboxylic acid starting material?

Poor solubility can hinder reaction kinetics.

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A combination of DCM and DMF can sometimes improve solubility.

    • N-Protection: Protecting the indole nitrogen can sometimes improve solubility in organic solvents.

    • Salt Formation: Temporarily converting the carboxylic acid to a more soluble salt with a non-nucleophilic base prior to the reaction might be an option, but this must be done with care to not interfere with the subsequent coupling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the indole-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_activation Activation Issues cluster_amine Amine Issues cluster_conditions Condition Issues start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions reagent Use Stronger Coupling Reagent (e.g., HATU, HBTU) check_activation->reagent stoichiometry Verify Stoichiometry (1.0-1.5 eq) check_activation->stoichiometry add_base Add Non-Nucleophilic Base (e.g., DIPEA) check_amine->add_base steric_hindrance Consider Steric Hindrance check_amine->steric_hindrance anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous temperature Optimize Temperature check_conditions->temperature solution Improved Yield reagent->solution stoichiometry->solution add_base->solution increase_temp Increase Temperature Cautiously steric_hindrance->increase_temp anhydrous->solution temperature->solution increase_temp->solution

Caption: A decision tree for troubleshooting low yields.

General Amide Coupling Mechanism

Amide_Coupling cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation RCOOH Indole-2-Carboxylic Acid ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster + Coupling Reagent + Base R2NH2 Amine Amide Amide Product R2NH2->Amide CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ActivatedEster->Amide + Amine

Caption: The general mechanism of amide coupling reactions.

References

  • Muchowski, J. M., & Scheller, M. E. (1987). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 52(14), 3192-3194. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]

  • Wang, X., et al. (2011). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 13(16), 4252-4255. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Tetrahedron, 55(24), 7541-7554. [Link]

  • Muchowski, J. M., & Scheller, M. E. (1987). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 52(14), 3192-3194. [Link]

  • de la Cruz, R., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(8), 4146-4167. [Link]

  • Poso, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(6), 2561-2577. [Link]

  • Reddy, B. V. S., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447-5451. [Link]

  • Fresneda, P. M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(9), 748-755. [Link]

  • Hughes, D. L. (1993). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • de la Cour, J. M., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(2), 307-314. [Link]

  • Appendino, G., et al. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 23(10), 2469. [Link]

  • Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3356-3371. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Castellano, C., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 8(4), e202204104. [Link]

  • Nielsen, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11051-11055. [Link]

  • Li, H., et al. (2017). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 37(11), 2821-2829. [Link]

  • Sharma, R., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2(5), 441-450. [Link]

  • Castellano, C., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 8(4), e202204104. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). An improved method for the decarboxylation of indole-2-carboxylic acids. Journal of the Chemical Society, Chemical Communications, (23), 1829-1831. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Prandi, A., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(10), 1320. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Singh, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 810-819. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2020).
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1146-1160. [Link]

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Validation & Comparative

The Critical Influence of Positional Isomerism: A Comparative Guide to Ethyl 7-Amino-1H-indole-2-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] The strategic placement of substituents on this bicyclic heterocycle can dramatically alter its pharmacological profile, a concept powerfully illustrated by the positional isomers of ethyl amino-1H-indole-2-carboxylate. While a direct head-to-head comparative study of all four primary amino-substituted isomers (positions 4, 5, 6, and 7) remains a notable gap in the current literature, this guide will synthesize existing data on related compounds and structure-activity relationship (SAR) principles to provide a comprehensive analysis of their potential differential activities.

This guide will delve into the nuanced world of these isomers, offering insights into their synthesis, potential biological activities, and the underlying principles that govern their function. We will explore why a simple shift of an amino group on the indole ring can be the difference between a promising lead compound and an inactive analogue.

The Significance of the Amino Group's Position: A Structural Overview

The electronic properties of the indole ring are not uniform. The electron-donating nature of the amino group can significantly influence the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape. These factors are paramount in determining how the molecule interacts with biological targets such as enzymes and receptors.

G cluster_isomers Positional Isomers of Ethyl Amino-1H-indole-2-carboxylate cluster_properties Physicochemical & Biological Properties 7-amino Ethyl 7-amino-1H-indole-2-carboxylate H_Bonding Hydrogen Bonding 7-amino->H_Bonding 4-amino Ethyl 4-amino-1H-indole-2-carboxylate Lipophilicity Lipophilicity 4-amino->Lipophilicity 5-amino Ethyl 5-amino-1H-indole-2-carboxylate Electronic_Distribution Electronic Distribution 5-amino->Electronic_Distribution 6-amino Ethyl 6-amino-1H-indole-2-carboxylate Target_Binding Target Binding Affinity & Selectivity 6-amino->Target_Binding H_Bonding->Target_Binding Lipophilicity->Target_Binding Electronic_Distribution->Target_Binding

Figure 1: Conceptual diagram illustrating how the position of the amino group influences physicochemical properties and, consequently, biological target interactions.

Comparative Analysis of Biological Activity: An Evidence-Based Postulation

As previously stated, direct comparative data is scarce. However, by examining studies on related indole derivatives, we can construct a well-informed hypothesis regarding the potential activities of these isomers. The indole nucleus is a common feature in compounds with anticancer, anti-inflammatory, and kinase inhibitory activities.[2]

Positional IsomerKnown/Inferred Biological ActivitySupporting Evidence and Rationale
This compound Potential precursor for heterocyclic synthesis.[3] Cytotoxic activity has been observed in some 7-substituted indole derivatives.[4] However, some studies suggest that substitution at the C-7 position can reduce anti-tumor activity.[5]The reactivity of the 7-amino group has been exploited to synthesize more complex heterocyclic systems.[3] The proximity of the amino group to the pyrrole nitrogen could influence its reactivity and interaction with biological targets.
Ethyl 4-amino-1H-indole-2-carboxylate Limited data available. Derivatives of 4-aminoindoles have been investigated for various therapeutic applications.[6]The PubChem database lists this compound, but biological activity data is not provided.[7] The position of the amino group at C-4 may influence its interaction with different biological targets compared to other isomers due to steric and electronic effects.
Ethyl 5-amino-1H-indole-2-carboxylate Precursor for compounds with potential anticancer and antiviral (HIV-1 integrase inhibition) activity.[8] The C-5 position is often a favorable site for substitution in the development of anticancer agents.[5]The synthesis of ethyl 5-amino-3-bromo-1H-indole-2-carboxylate as an intermediate for HIV-1 integrase inhibitors highlights its utility in medicinal chemistry.[8] Structure-activity relationship studies on other indole-based anticancer agents often show that substitution at the C-5 position enhances activity.[5]
Ethyl 6-amino-1H-indole-2-carboxylate Potential as a scaffold for anticancer and anti-inflammatory agents. 6-aminoindole itself is a versatile building block for bioactive molecules.[9]While direct data on the ethyl ester is lacking, the 6-aminoindole core is recognized for its role in constructing compounds with therapeutic potential.[9] The PubChem entry for a related compound, ethyl 6-amino-5-chloro-1H-indole-2-carboxylate, exists, but without biological data.[10]

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols provide a general framework for the synthesis and subsequent biological evaluation of the ethyl amino-1H-indole-2-carboxylate isomers.

General Synthesis of Ethyl Amino-1H-indole-2-carboxylates

The synthesis of these isomers typically begins with the corresponding nitro-substituted indole, which is then reduced to the amine. A common synthetic route is the Fischer indole synthesis, followed by reduction of the nitro group.

G Start Substituted Nitrophenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate + Reagent1 Ethyl Pyruvate Reagent1->Intermediate Fischer_Indolization Fischer Indole Synthesis (Acid Catalyst, Heat) Intermediate->Fischer_Indolization Nitro_Indole Ethyl Nitro-1H-indole-2-carboxylate Fischer_Indolization->Nitro_Indole Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitro_Indole->Reduction Final_Product Ethyl Amino-1H-indole-2-carboxylate Reduction->Final_Product

Figure 2: General synthetic workflow for the preparation of ethyl amino-1H-indole-2-carboxylate isomers.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of the appropriately substituted nitrophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir until dissolved. Add ethyl pyruvate (1 equivalent) and stir the mixture at room temperature for 2-4 hours. The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Fischer Indole Synthesis: The dried hydrazone is added to a solution of a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) and heated to reflux for 2-6 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated ethyl nitro-1H-indole-2-carboxylate is collected by filtration, washed with water, and dried.

  • Nitro Group Reduction: The ethyl nitro-1H-indole-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas over palladium on carbon), is used to reduce the nitro group. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl amino-1H-indole-2-carboxylate, which can be further purified by column chromatography.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized isomers on a cancer cell line.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl amino-1H-indole-2-carboxylate isomers) and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The limited direct evidence necessitates a reliance on broader SAR principles for indole derivatives. Generally, the electronic nature and steric bulk of substituents on the indole ring play a crucial role in determining biological activity.[11] The position of an electron-donating group like an amino substituent can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for binding to target proteins.[5]

The future of research in this area hinges on a systematic and direct comparative study of these four positional isomers. Such a study would provide invaluable data for the rational design of novel indole-based therapeutics. Key areas for future investigation include:

  • Direct Comparative Biological Screening: Evaluating all four isomers in a panel of anticancer, anti-inflammatory, and kinase inhibition assays under identical conditions.

  • In-depth Mechanistic Studies: For any active isomers, elucidating the specific molecular targets and signaling pathways involved.

  • Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding modes of these isomers to various biological targets and to rationalize any observed differences in activity.

By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of these intriguing indole derivatives and pave the way for the development of next-generation targeted therapies.

References

[12] Effects of the Substituents of the Indole Ring on Activity Profiles. (n.d.). ResearchGate. [6] Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate | 1003709-03-2. (n.d.). Smolecule. [1] A brief review of the biological potential of indole derivatives. (2025, August 6). ResearchGate. [13] Eissenstat, M. A., et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094–3105. [7] Ethyl 4-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 12477537. (n.d.). PubChem. [11] Biomedical Importance of Indoles. (n.d.). PMC. [5] Research status of indole-modified natural products. (n.d.). PMC. [14] Role of substituents in increasing the efficacy of anticancer activity. (n.d.). ResearchGate. [10] ethyl 6-amino-5-chloro-1H-indole-2-carboxylate | C11H11ClN2O2. (n.d.). PubChem. [15] New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. [4] Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (n.d.). PubMed. [16] Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014, October 13). PubMed. [17] Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. (n.d.). PubMed Central. [18] Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues | Request PDF. (n.d.). ResearchGate. [19] Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors. (2017, September 1). PubMed. [20] Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). [8] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. [21] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). PMC. [22] Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022, September 1). PubMed. [23] Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. (n.d.). PubMed. [24] [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. (n.d.). PubMed. [25] The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. (n.d.). [2] Ethyl 1H-indole-2-carboxylate. (n.d.). PMC. [26] N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide. (n.d.). Smolecule. [27] Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. (n.d.). PubMed. [28] Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed. [29] Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (n.d.). PubMed. [30] Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC. [9] 6-Aminoindole. (n.d.). Chem-Impex. [31] ethyl 2-amino-1H-indole-6-carboxylate | Benchchem. (n.d.). [3] Reaction of Ethyl 7-Aminoindole-2-carboxylate with β-Diketone and β-Oxo Ester Compounds. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [32] Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity | Request PDF. (2025, August 6). ResearchGate. [33] Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (n.d.). ResearchGate. [34] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). [35] Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). PMC. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6). ResearchGate. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed. [36] Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872. (n.d.). PubChem. [37] Structure Activity Relationships. (n.d.). Drug Design Org. [38] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC. [39] Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024, May 29). PMC.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

Ethyl 7-amino-1H-indole-2-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif is present in various compounds investigated for therapeutic potential. Ensuring the purity, identity, and concentration of this intermediate is paramount for the integrity of drug discovery and development pipelines. Consequently, the analytical methods used to characterize it must be not only precise and accurate but also demonstrably equivalent, especially when transferring methods between laboratories or updating analytical technologies.

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The core focus is on the principles and execution of a cross-validation study, designed to ensure the interchangeability of data between these two distinct methods. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2][3] This ensures that regardless of the analytical method employed, the data generated is reliable, reproducible, and scientifically sound.[4]

The Rationale for Cross-Validation

Cross-validation is a comparative process that assesses the equivalence of two or more analytical procedures.[5] It becomes essential in several scenarios common in drug development:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., Quality Control).

  • Technology Updates: When replacing an older analytical method with a newer one (e.g., transitioning from HPLC to UPLC or from a packed GC column to a capillary one).

  • Multi-site Studies: When a single study's samples are analyzed at different laboratories, requiring proof of inter-laboratory reliability.[5]

This guide will simulate a cross-validation scenario where a robust, established HPLC-UV method is compared against a newly developed GC-MS method for the analysis of this compound.

Chemical Structure of the Analyte

Caption: Structure of this compound.

Cross-Validation Study Design

A robust cross-validation protocol must be established before any experimental work begins. This protocol defines the validation parameters, experimental procedures, and acceptance criteria.[6] The choice of parameters is dictated by the intended purpose of the analytical procedure, as recommended by ICH guidelines.[7] For quantitative analysis of a drug substance, the following parameters are critical.

Workflow for Analytical Method Cross-Validation

G start_end start_end process process decision decision data data start Start: Define Analytical Target Profile (ATP) protocol Design Cross-Validation Protocol (ICH Q2(R2) Parameters) start->protocol dev_hplc Develop & Validate HPLC-UV Method execute Execute Experiments: Analyze Identical Samples (e.g., 3 lots, 3 conc.) dev_hplc->execute dev_gcms Develop & Validate GC-MS Method dev_gcms->execute protocol->dev_hplc protocol->dev_gcms collect_data Collect & Process Data execute->collect_data compare Compare Performance Metrics: Accuracy, Precision, Linearity collect_data->compare decision_node Results Meet Acceptance Criteria? compare->decision_node pass Methods are Equivalent & Interchangeable decision_node->pass  Yes fail Investigate Discrepancies (Root Cause Analysis) decision_node->fail No   end_pass End: Final Report pass->end_pass end_fail Re-evaluate & Re-validate fail->end_fail

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.[4]Peak purity analysis (HPLC-UV with DAD), mass spectral confirmation (GC-MS), and no co-eluting peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.[7]Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.[7]Typically 80% to 120% of the target analyte concentration.
Accuracy The closeness of the measured value to the true value, assessed by spike/recovery studies.[4]Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high).
Precision Assesses random error through repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[2]%RSD of results under varied conditions should not exceed predefined limits (e.g., ≤ 5.0%).

Experimental Data & Comparative Analysis

Identical batches of this compound were analyzed using both the validated HPLC-UV and GC-MS methods. The results are summarized below.

Table 1: Linearity and Range
MethodRange (µg/mL)Number of PointsSlopeY-InterceptCorrelation Coefficient (r²)
HPLC-UV 10 - 15064587.2102.50.9998
GC-MS 10 - 15069854.1543.80.9995

Both methods demonstrate excellent linearity within the specified range, comfortably meeting the r² ≥ 0.995 criterion.

Table 2: Accuracy (Spike/Recovery)
MethodSpiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
HPLC-UV Low2099.80.85
Medium100100.50.62
High140101.10.55
GC-MS Low2099.21.15
Medium100101.30.98
High140101.90.89

Accuracy for both methods falls within the 98.0% to 102.0% acceptance range, indicating minimal systematic error.

Table 3: Precision (Repeatability & Intermediate)
MethodPrecision TypeConcentration (µg/mL)Mean Assay (%)%RSD
HPLC-UV Repeatability (n=6)100100.20.78
Intermediate (3 days)100100.81.25
GC-MS Repeatability (n=6)10099.71.10
Intermediate (3 days)100101.01.65

Both methods meet the precision criterion of %RSD ≤ 2.0%, with HPLC-UV showing slightly better precision in this study.

Table 4: Assay Results Comparison of Three Batches
Batch IDHPLC-UV Assay (%)GC-MS Assay (%)Difference (%)
B-00199.699.30.3
B-002100.1100.5-0.4
B-00399.8100.1-0.3

The direct comparison of assay results for three independent batches shows excellent agreement, with all differences well below the typical acceptance limit of 2.0%. This provides strong evidence that the methods are equivalent for quantitative determination.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 100 µg/mL.

Protocol 2: GC-MS Method
  • Instrumentation: Agilent 8890 GC system coupled to a 5977B Mass Selective Detector (MSD).

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the sample in Dichloromethane to a concentration of 100 µg/mL.

    • To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to form the silyl derivative of the amine and indole nitrogen. Cool to room temperature before injection.

Discussion & Interpretation

The cross-validation data clearly demonstrates that both the HPLC-UV and GC-MS methods are fit for the purpose of quantifying this compound. The performance characteristics for linearity, accuracy, and precision are well within the established acceptance criteria for both techniques. The direct comparison of assay results on three separate batches confirms that the methods produce equivalent data.

Method-Specific Insights:

  • HPLC-UV: This method is straightforward, robust, and does not require a derivatization step, making it ideal for high-throughput environments like routine quality control (QC) testing. The slightly better precision observed may be attributed to the elimination of the variability associated with a derivatization reaction.

  • GC-MS: The primary advantage of the GC-MS method is its superior specificity.[8][9] The mass spectrum provides an orthogonal piece of data that confirms the identity of the analyte and can be invaluable for identifying and characterizing unknown impurities or degradation products. While the derivatization step adds complexity, it is necessary to improve the volatility and chromatographic behavior of the polar amino-indole compound.[10] This method is exceptionally well-suited for reference standard characterization, stability studies, and investigational work where impurity profiling is critical.

The choice between these two validated and cross-referenced methods can therefore be made based on the specific application. For routine release testing where speed and simplicity are key, HPLC-UV is the preferred choice. For in-depth characterization or problem-solving, the confirmatory power of GC-MS is unparalleled.

Conclusion

This guide demonstrates a successful cross-validation of HPLC-UV and GC-MS analytical methods for this compound. By rigorously adhering to ICH guidelines, we have established that both methods are accurate, precise, and specific. The strong correlation in assay results confirms their interchangeability, providing flexibility in laboratory operations and ensuring data consistency throughout the drug development lifecycle. This self-validating system of cross-referenced methods enhances the trustworthiness of all analytical data generated for this critical pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2018, May 24).
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • Szczygłowska, et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • PubMed Central.
  • U.S. Food and Drug Administration. Q2(R2)

Sources

A Researcher's Guide to the Spectroscopic Comparison of Substituted Indole-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The precise positioning of substituents on the indole ring is critical, as positional isomers often exhibit vastly different biological activities, physicochemical properties, and metabolic fates. Consequently, the unambiguous differentiation of these isomers is a cornerstone of quality control, process development, and regulatory compliance in drug development.

This guide provides an in-depth comparison of key spectroscopic techniques for distinguishing between substituted indole-2-carboxylate isomers. We will delve into the causality behind experimental choices and present supporting data to empower researchers to select and implement the most effective analytical strategies. For illustrative purposes, we will frequently refer to the common and challenging task of distinguishing between methyl 5-nitroindole-2-carboxylate and methyl 6-nitroindole-2-carboxylate.

The Analytical Challenge: Positional Isomerism

Positional isomers, such as those with a substituent at the C5 versus the C6 position of the indole ring, share the same molecular weight and elemental composition. This renders many analytical techniques, particularly mass spectrometry under standard conditions, insufficient for definitive identification on their own.[4] Spectroscopic methods that probe the electronic environment and connectivity of atoms within the molecule are therefore essential. The subtle differences in electron distribution and steric environment between isomers lead to unique spectral fingerprints that can be exploited for their differentiation.

G Structural difference between 5- and 6-substituted isomers. cluster_isomer1 Methyl 5-Nitroindole-2-carboxylate cluster_isomer2 Methyl 6-Nitroindole-2-carboxylate I1 Indole Ring I1_C5 C5-NO2 I1->I1_C5 Substitution I1_C2 C2-COOCH3 I1->I1_C2 Substitution I2_C6 C6-NO2 I2_C2 C2-COOCH3 I2 Indole Ring I2->I2_C6 Substitution I2->I2_C2 Substitution

Caption: Structural difference between 5- and 6-substituted isomers.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the indole ring. The position and electron-withdrawing/donating nature of a substituent alters the energy of the π→π* transitions, resulting in shifts in the maximum absorption wavelength (λmax). For nitroindoles, the strong electron-withdrawing nitro group significantly perturbs the electronic structure, making UV-Vis a sensitive preliminary tool.[5]

While most isomers show a broad peak between 300-400 nm, the exact λmax can be diagnostic. For instance, 6-nitroindole exhibits two maxima in this range, a feature that can help distinguish it from other isomers.[5] The choice of solvent is critical; polar solvents can interact with the molecule and shift the absorption bands. For comparative purposes, a consistent, moderately polar solvent like ethanol or 2-propanol is recommended.[5]

Comparative Data: UV-Vis λmax of Nitroindole Isomers

Isomerλmax (nm) in 2-PropanolReference
3-Nitroindole349[5]
5-Nitroindole322[5]
6-Nitroindole315, 375 (two maxima)[5]
4-Nitroindole~390 (extends into visible)[5]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Accurately prepare stock solutions of each isomer (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or 2-propanol).

  • Dilution: Dilute the stock solutions with the same solvent to a final concentration that gives an absorbance reading between 0.5 and 1.5 AU (typically in the low µg/mL range).

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Use the chosen solvent as a blank to zero the instrument.

  • Data Acquisition: Scan the samples over a wavelength range of 200–500 nm.[6]

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer and compare the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[7][8] The position of a substituent creates a unique pattern of chemical shifts and spin-spin coupling constants for the protons on the benzene portion of the indole ring.

For a 5-substituted indole, H-4 is a doublet, H-6 is a doublet of doublets, and H-7 is a doublet. For a 6-substituted indole, H-4 and H-7 appear as doublets, while H-5 appears as a doublet of doublets. The electron-withdrawing nitro group causes a significant downfield shift (to higher ppm values) for adjacent protons.[9] Therefore, in 5-nitroindole, the H-4 proton will be significantly deshielded, whereas in 6-nitroindole, the H-5 and H-7 protons will be most affected.[10][11]

Comparative Data: ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonMethyl 5-nitroindole-2-carboxylate (δ, ppm)Methyl 6-nitroindole-2-carboxylate (δ, ppm)Key Differentiator
H-3 ~7.3~7.2Minor difference
H-4 ~8.2 (d)~7.9 (d)H-4 is significantly downfield in the 5-nitro isomer.
H-6 ~8.1 (dd)-Signal absent due to substitution.
H-5 -~8.0 (dd)Signal absent due to substitution.
H-7 ~7.8 (d)~8.4 (d)H-7 is significantly downfield in the 6-nitro isomer.
NH ~12.5~12.4Minor difference
OCH₃ ~3.9~3.9Identical

(Note: Approximate values are synthesized from literature data on similar structures.[11][12] Exact shifts are instrument and solvent dependent.)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help resolve the NH proton signal.[13]

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[6]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If further confirmation is needed, acquire a ¹³C NMR spectrum and 2D correlation spectra like COSY (to establish H-H coupling) and HSQC/HMBC (to correlate protons to carbons).

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the signals and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to assign the structure.

Mass Spectrometry (MS)

Expertise & Experience: While isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can differ.[4][14] The stability of the resulting fragment ions is influenced by the substituent's position. The primary fragmentation of an indole-2-carboxylate ester often involves the loss of the alkoxy group (e.g., •OCH₃) followed by the loss of carbon monoxide.[15][16]

The key to differentiation lies in the subsequent fragmentation of the indole ring itself. The position of the nitro group will direct the cleavage of the benzene ring, potentially leading to fragment ions with different relative abundances. For example, the loss of NO₂ followed by HCN is a characteristic pathway for indoles.[15] Subtle differences in the relative intensities of these daughter ions can serve as a fingerprint for each isomer. For robust differentiation, coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is the preferred approach, as it combines physical separation with fragmentation analysis.[17][18]

Comparative Data: Key MS Fragments (Illustrative)

m/z ValueProposed Fragment5-Nitro Isomer Abundance6-Nitro Isomer Abundance
220[M]⁺HighHigh
189[M - OCH₃]⁺ModerateModerate
161[M - OCH₃ - CO]⁺HighHigh
115[161 - NO₂]⁺DiagnosticDiagnostic
88[115 - HCN]⁺DiagnosticDiagnostic

(Note: Relative abundances can vary significantly with instrument conditions. The key is to run authentic standards of each isomer to establish a benchmark fragmentation pattern.)

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the isomers in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the isomers if possible, or to introduce a pure sample into the mass spectrometer.[6]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive or negative ion mode.

    • MS1 Scan: Acquire a full scan to confirm the molecular ion (e.g., [M+H]⁺ at m/z 221).

    • MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 221) and fragment it using CID.

  • Data Analysis: Compare the resulting MS/MS spectra. Look for unique fragment ions or significant, reproducible differences in the relative intensities of common fragments.

Integrated Spectroscopic Strategy

No single technique is infallible. A robust analytical strategy leverages the strengths of multiple techniques in a complementary workflow.

G cluster_info Information Gained start Unknown Isomer Sample uv UV-Vis Spectroscopy start->uv Preliminary Check lcms LC-MS/MS uv->lcms Confirm MW & Initial ID uv_info λmax provides initial clue (e.g., 6-nitro) uv->uv_info nmr NMR (1H, 13C, 2D) lcms->nmr Definitive Structure Elucidation lcms_info Molecular Weight confirmed. Fragmentation pattern compared to standards. lcms->lcms_info confirm Confirmed Isomer Identity nmr->confirm Final Confirmation nmr_info Unambiguous assignment based on coupling patterns & chemical shifts. nmr->nmr_info

Caption: Recommended workflow for isomer identification.

Conclusion

The differentiation of substituted indole-2-carboxylate isomers is a critical analytical task that demands a multi-faceted spectroscopic approach. While UV-Vis spectroscopy can provide rapid, preliminary clues, and mass spectrometry offers confirmation of molecular weight and fragmentation fingerprints, NMR spectroscopy remains the gold standard for unambiguous structural elucidation . By understanding the principles behind each technique and establishing a logical, integrated workflow, researchers can confidently and accurately characterize these important molecules, ensuring the integrity and quality of their scientific and drug development endeavors.

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Alternative reagents for the synthesis of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for the Synthesis of Ethyl 7-amino-1H-indole-2-carboxylate

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive amino group on the benzene ring and an ester at the 2-position of the indole core, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, including potential therapeutics. The efficient and safe synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis.

Traditionally, the synthesis involves multi-step sequences, often culminating in the reduction of a nitro-group precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The choice of reagents for this key transformation, as well as for the initial indole ring formation, critically impacts the overall yield, purity, cost, and environmental footprint of the process. This guide provides a comparative analysis of traditional and alternative reagents, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic strategy.

The Classical Approach: Reissert and Fischer Syntheses Followed by Reduction

The most common pathways to the indole-2-carboxylate core are the Reissert and Fischer indole syntheses. The Reissert synthesis typically begins with a substituted 2-nitrotoluene, which undergoes condensation with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[1] The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[2][3]

For the synthesis of the 7-amino derivative, these methods are typically employed to first construct Ethyl 7-nitro-1H-indole-2-carboxylate. The final and often most challenging step is the selective reduction of the aromatic nitro group to the desired amine.

Traditional_Synthesis cluster_0 Indole Ring Formation cluster_1 Nitro Group Reduction 2-Nitrotoluene 2-Nitrotoluene Reductive_Cyclization Reductive_Cyclization 2-Nitrotoluene->Reductive_Cyclization Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Reductive_Cyclization Ethyl_7_nitro Ethyl 7-nitro-1H-indole-2-carboxylate Reductive_Cyclization->Ethyl_7_nitro Reissert Synthesis SnCl2 SnCl₂·2H₂O or Fe/HCl Ethyl_7_nitro->SnCl2 Traditional Method Final_Product This compound SnCl2->Final_Product

Caption: Overview of a traditional synthesis route.

The classical reducing agent for this transformation is Tin(II) chloride (SnCl₂).[4] While effective, this method suffers from significant drawbacks, including the requirement for stoichiometric amounts of the reagent and the generation of large quantities of hazardous tin-based waste, which complicates product isolation and poses environmental concerns.[5] Similarly, using iron or zinc powder in acidic media, while inexpensive, can involve harsh conditions and difficult workups.[5][6] These challenges necessitate the exploration of more efficient, safer, and environmentally benign alternative reagents.

Comparative Guide to Alternative Reducing Agents

The reduction of the nitro group is a pivotal step where significant improvements can be made. The choice of reagent depends on factors like functional group tolerance, scalability, cost, and safety. Below is a comparison of leading alternatives to the classical SnCl₂ or Fe/HCl methods.

Data Summary: Performance of Alternative Reducing Agents
Reagent/SystemTypical ConditionsAvg. TimeTypical YieldFunctional Group Tolerance & Notes
H₂/Pd/C 1-4 atm H₂, RT, EtOH or EtOAc1-12 h>95%High. Reduces many other groups (alkenes, alkynes, benzyl ethers). Not suitable for substrates with sulfur or halogens (can cause catalyst poisoning or dehalogenation).[4][6]
H₂/Raney Ni 1-50 atm H₂, RT-100°C, EtOH2-24 h>90%Good. More selective than Pd/C; less prone to cause dehalogenation of aryl chlorides and bromides.[4][7]
Zn / NH₄Cl Reflux in H₂O/EtOH1-4 h85-95%Excellent. Very mild and neutral conditions. Tolerates esters, ketones, and nitriles well. Environmentally benign and avoids toxic waste.[8]
Sodium Dithionite (Na₂S₂O₄) RT to reflux in H₂O/MeOH or THF2-8 h70-90%Good. Mild conditions. Useful when acidic or catalytic hydrogenation methods are incompatible with the substrate.[8][9]
NaBH₄ / NiCl₂·6H₂O 0°C to RT, MeOH0.5-2 h>90%Very Good. Generates Ni₂B in situ. Fast and efficient, avoids high-pressure hydrogenation. Can sometimes reduce other functional groups.[8][10]
Formic Acid / Fe 80-100°C, neat or in solvent1-5 h85-95%Good. A base-free transfer hydrogenation method that is effective and uses inexpensive reagents.[11]

In-Depth Analysis of Key Alternatives

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a significant advantage by avoiding the need for high-pressure hydrogen gas, making it more accessible and safer for many laboratories.

  • Ammonium Formate with Pd/C: In this system, ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia. The hydrogen is then transferred to the substrate on the palladium catalyst surface. This method is rapid, efficient, and proceeds under mild conditions.[8] It is an excellent choice for small to medium-scale synthesis where handling hydrogen gas is undesirable.

Transfer_Hydrogenation cluster_workflow Catalytic Transfer Hydrogenation Workflow Start Ethyl 7-nitro-1H-indole-2-carboxylate in Methanol Reagents Add Pd/C catalyst and Ammonium Formate (HCOONH₄) Start->Reagents Reaction Reflux gently (In-situ H₂ generation) Reagents->Reaction Workup Filter through Celite to remove Pd/C Reaction->Workup Isolation Evaporate solvent & Purify Workup->Isolation

Caption: Workflow for transfer hydrogenation.

  • Causality Behind Experimental Choices: The choice of a protic solvent like methanol or ethanol is crucial as it facilitates the decomposition of the formate salt and the subsequent protonolysis steps on the catalyst surface. The catalyst (Pd/C) is chosen for its high activity in hydrogenation reactions. Filtering through Celite is a standard and effective procedure to completely remove the heterogeneous catalyst before product isolation.

Neutral Reductions with Zinc Dust

The use of zinc dust with ammonium chloride provides a powerful, yet remarkably mild, reducing environment.

  • Mechanism and Advantages: In this system, zinc acts as the electron donor. The reaction proceeds in an aqueous medium where ammonium chloride serves as a proton source and electrolyte, but maintains a near-neutral pH, preventing the hydrolysis of sensitive functional groups like the ethyl ester on the target molecule. This method is particularly advantageous over acid-based metal reductions (Fe/HCl, Sn/HCl) because it eliminates the need for a final basification step during workup and avoids the generation of toxic metal sludge.[8]

Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and rationale.

Protocol 1: Reduction using Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol is recommended for its high yield, clean reaction profile, and operational simplicity.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 7-nitro-1H-indole-2-carboxylate (5.0 g, 21.3 mmol).

  • Solvent and Catalyst Addition: Add methanol (100 mL) to dissolve the starting material. Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5 wt%).

  • Reagent Addition: In a single portion, add ammonium formate (13.5 g, 213 mmol, 10 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (~65 °C). The reaction is typically exothermic, and effervescence (CO₂ evolution) will be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a pure solid.

Protocol 2: Reduction using Zinc Dust and Ammonium Chloride

This protocol is an excellent choice for its cost-effectiveness, environmental friendliness, and tolerance of sensitive functional groups.

  • Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of Ethyl 7-nitro-1H-indole-2-carboxylate (10.0 g, 42.7 mmol) in ethanol (150 mL).

  • Reagent Suspension: In the flask, create a suspension of zinc dust (28.0 g, 427 mmol, 10 equivalents) and ammonium chloride (22.8 g, 427 mmol, 10 equivalents) in water (50 mL).

  • Reaction: Heat the zinc/ammonium chloride suspension to reflux. Add the ethanolic solution of the nitroindole dropwise from the dropping funnel over 30-45 minutes, maintaining a vigorous reflux.

  • Completion: After the addition is complete, continue to reflux for an additional 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter through a Celite pad to remove the excess zinc and zinc salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the product and some inorganic salts. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Conclusion and Authoritative Recommendations

For the synthesis of this compound, moving beyond traditional reagents like SnCl₂ offers substantial benefits in terms of efficiency, safety, and environmental impact.

  • For high-yield, clean, and rapid synthesis on a laboratory scale, catalytic transfer hydrogenation with Pd/C and ammonium formate is highly recommended. Its primary limitation is the cost of the palladium catalyst.

  • For large-scale, cost-effective, and environmentally friendly production , the Zinc/Ammonium Chloride method is a superior choice.[8] It avoids harsh acidic conditions and toxic byproducts, making it a robust and green alternative.

The selection between these methods will depend on the specific priorities of the research or development team, including scale, budget, and available equipment. Both alternatives, however, represent a significant advancement over classical methodologies.

References

  • National Institutes of Health (NIH). "Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • National Institutes of Health (NIH). "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.
  • BenchChem. "An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applications.
  • MDPI. "Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
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  • Chinese Chemical Society. "Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies." Available at: [Link]

  • MDPI. "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at: [Link]

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  • Royal Society of Chemistry. "A review on indole synthesis from nitroarenes: classical to modern approaches." Available at: [Link]

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  • ResearchGate. "What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?" Available at: [Link]

  • ResearchGate. "Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates." Available at: [Link]

  • Organic Chemistry Portal. "Nitro Reduction - Common Conditions." Available at: [Link]

  • MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Available at: [Link]

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A Comparative Guide to the Efficacy of Ethyl 7-amino-1H-indole-2-carboxylate Derivatives in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for developing therapeutic agents across a wide range of diseases.[1][2] Among its many variations, the Ethyl 7-amino-1H-indole-2-carboxylate framework offers a versatile starting point for synthesizing novel compounds with significant biological activity. This guide provides a comparative analysis of the efficacy of various derivatives stemming from this core structure, with a focus on their performance in anticancer and antimicrobial assays. We will delve into the rationale behind specific structural modifications and present the experimental data that underpins their structure-activity relationships (SAR).

The Rationale for Derivatization: Enhancing Biological Activity

The this compound scaffold presents multiple sites for chemical modification, primarily at the 7-amino group, the indole nitrogen (N1), and the 2-carboxylate group. The strategic goal of derivatization is to enhance the parent molecule's interaction with biological targets, thereby increasing potency and selectivity while improving pharmacokinetic properties.

For instance, converting the 2-carboxylate ester into a carboxamide allows for the introduction of diverse substituents. The carboxamide group is a stable, neutral linker that can participate in hydrogen bonding, a critical interaction for binding affinity and selectivity with protein targets.[2] Similarly, modifications at the 7-amino position can profoundly influence the molecule's electronic and steric properties, dictating its ability to fit into the binding pockets of enzymes like kinases or interact with microbial cell components.

Comparative Efficacy in Anticancer Assays

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell signaling and proliferation.[1][3][4]

Multi-Targeted Kinase Inhibition:

A notable series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives has been synthesized and evaluated for anticancer activity.[1] These compounds were designed to inhibit multiple protein kinases, including EGFR, HER2, VEGFR-2, and CDK2.[1] The rationale behind this multi-target approach is to overcome the resistance mechanisms that often arise with single-target agents.

Compounds 6i and 6v from this series, which feature a dimethylamine group, showed exceptional cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, while exhibiting lower toxicity towards normal WI-38 cells.[1] This selectivity is a crucial attribute for any potential chemotherapeutic agent. The data suggests that the introduction of a thiazole ring coupled with a hydrazide moiety at the 2-position of the indole core creates a unique and potent anticancer scaffold.[1]

Targeting the 14-3-3η Protein in Liver Cancer:

In another study, a series of 1H-indole-2-carboxylic acid derivatives were specifically designed to target the 14-3-3η protein, which is implicated in liver cancer.[5] Through several rounds of structural optimization, compound C11 emerged as a lead candidate. It displayed a strong affinity for 14-3-3η and potent inhibitory activity against a panel of human liver cancer cell lines, including the chemotherapy-resistant Bel-7402/5-Fu cell line.[5] Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells, highlighting its potential as a novel antitumor agent.[5]

Data Summary: Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDModification HighlightsTarget Cell LineIC50 (µM)Reference
6i Thiazole-hydrazide at C2, 4-dimethylamineMCF-76.10 ± 0.4[1]
6v Thiazole-hydrazide at C2, 4-dimethylamineMCF-76.49 ± 0.3[1]
C11 Optimized for 14-3-3η protein bindingBel-7402Not specified[5]
4e Substituted benzyl hydrazine at C2Average (MCF-7, A549, HCT)2[3]
Comparative Efficacy in Antimicrobial Assays

The indole scaffold is also a well-established source of antimicrobial agents.[2][6] Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens.

Pan Anti-Mycobacterial Activity:

A series of indole-2-carboxamides were synthesized and shown to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope.[6] This targeted approach makes these compounds highly selective for mycobacteria, with potent activity against various species including M. abscessus, M. tuberculosis, and M. avium.[6] Importantly, these compounds displayed minimal cytotoxicity against the human THP-1 cell line, indicating a favorable safety profile.[6]

Broad-Spectrum Antibacterial and Antifungal Activity:

In other studies, various 1H-indole-2-carboxamide derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The results have been mixed, with some studies reporting weak bioactivity for carboxylic acid and ester derivatives.[2] However, other research has found that certain indole carboxamide derivatives exhibit minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and ampicillin against Staphylococcus aureus and Escherichia coli.[7] This suggests that the specific substitutions on the carboxamide moiety are critical for potent antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key structure-activity relationships:

  • Amide vs. Ester at C2: Conversion of the ethyl ester at the 2-position to a carboxamide is a common and effective strategy. The amide bond provides a crucial hydrogen bond donor/acceptor site, enhancing interactions with biological targets.[1][2]

  • Substituents on the Amide: For anticancer activity, bulky and electron-donating groups, such as a thiazole-hydrazide moiety with a dimethylamine substituent, have proven effective.[1] For antimicrobial activity, the nature of the substituent is also critical, though a clear trend is less defined across different studies.

  • Modifications at Other Positions: While this guide focuses on derivatives of this compound, it is worth noting that substitutions at other positions of the indole ring (e.g., N1, C3, C5) also significantly impact biological activity.[8][9]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, a detailed protocol for a standard cytotoxicity assay is provided below.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., MCF-7) seed_cells 3. Seed Cells in 96-well plate cell_culture->seed_cells prepare_compounds 2. Prepare Compound Stock Solutions add_compounds 4. Add Serial Dilutions of Compounds prepare_compounds->add_compounds seed_cells->add_compounds incubate 5. Incubate (e.g., 48 hours) add_compounds->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The derivatization of this core, particularly at the 2-position to form various carboxamides, has yielded potent compounds with significant anticancer and antimicrobial activities. The structure-activity relationship studies highlight the importance of specific substitutions for enhancing biological efficacy. Future research should focus on optimizing the pharmacokinetic properties of these promising derivatives to translate their in vitro potency into in vivo efficacy. Further exploration of multi-target inhibitors based on this scaffold could also lead to the development of next-generation therapies that are less susceptible to drug resistance.

References

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A Senior Application Scientist's Guide to Benchmarking Novel 7-Aminoindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Aminoindole Scaffold

In the landscape of kinase inhibitor discovery, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The 7-aminoindole and its close bioisostere, the 7-azaindole, represent one such privileged class.[1][2][3] The 7-azaindole moiety, for instance, is an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region.[2][4] This property has been successfully leveraged in the development of FDA-approved drugs like Vemurafenib, a potent B-RAF kinase inhibitor.[1][2]

This guide provides a comprehensive framework for benchmarking new 7-aminoindole derivatives against established inhibitors. Our focus will be on two therapeutically significant kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis, and p38 Mitogen-Activated Protein Kinase (p38 MAPK), a central node in inflammatory signaling pathways.[5][6][7][8] By rigorously comparing novel compounds to well-characterized inhibitors, we can elucidate their potential, selectivity, and cellular efficacy, thereby guiding further drug development efforts.

The Benchmarking Rationale: A Multi-Pillar Approach

A successful benchmarking strategy does not rely on a single data point but rather on a matrix of evidence. Our approach is built on three pillars: Potency, Selectivity, and Cellular Context.

  • Potency: The fundamental measure of a compound's inhibitory strength against its intended target (IC50).

  • Selectivity: A critical parameter for safety and minimizing off-target effects. An inhibitor's activity is profiled against a panel of related and unrelated kinases.

  • Cellular Context: Translating biochemical potency into a measurable effect within a living cell, confirming cell permeability and engagement with the target in its native environment.

This multi-pillar assessment ensures that a compound is not just potent, but also sufficiently selective and effective in a biological system to warrant advancement.

Below is a logical workflow for this benchmarking process.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Decision & Advancement A Synthesize & Purify New 7-Aminoindole Compounds (7AI-1, 7AI-2) B Primary Screen: In Vitro Kinase Assay (Target: VEGFR-2, p38α) A->B C Determine IC50 Values (Dose-Response) B->C D Kinase Selectivity Profiling (Kinome Panel) C->D H Potent & Selective? D->H E Cellular Potency Assay (e.g., HUVEC Proliferation for VEGFR-2, LPS-induced TNF-α for p38) F Determine Cellular GI50/IC50 E->F G Assess Cytotoxicity (Normal Cell Line) F->G I Cellularly Active & Non-Toxic? G->I H->E Yes K Re-evaluate / Re-design H->K No J Advance to In Vivo Models I->J Yes I->K No

Caption: High-level workflow for benchmarking new kinase inhibitors.

Comparative Data Analysis: A Hypothetical Case Study

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of our hypothetical compounds against the target kinases, VEGFR-2 and p38α. Sunitinib and Sorafenib are multi-targeted kinase inhibitors with known activity against VEGFR-2.[5][9] SB 203580 is a classic, selective inhibitor of p38 MAPK.[10]

CompoundVEGFR-2 (KDR) IC50 (nM)p38α (MAPK14) IC50 (nM)
7AI-1 15 >10,000
7AI-2 2,50045
Sunitinib80Not Primary Target
Sorafenib90Not Primary Target
SB 203580>10,00050
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Selectivity is paramount. A compound's activity is tested at a high concentration (e.g., 1 µM) against a panel of kinases to identify potential off-target interactions.[11]

Kinase Target7AI-1 (% Inh)7AI-2 (% Inh)Sunitinib (% Inh)
VEGFR-2 98% 5%95%
p38α 2%92% 15%
PDGFRβ15%8%99%
c-Kit10%12%97%
EGFR<5%<5%25%
SRC8%11%40%
Table 3: Cellular Activity (GI50 / IC50, µM)
CompoundHUVEC Proliferation GI50 (µM)Inhibition of TNF-α IC50 (µM)
7AI-1 0.25 >50
7AI-2 >500.50
Sunitinib0.10Not Applicable
SB 203580>500.60

Signaling Pathway Context

Understanding the target's role is crucial. The diagrams below illustrate the signaling cascades of VEGFR-2 and p38 MAPK.

G cluster_vegfr VEGFR-2 Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7AI-1 Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

G cluster_p38 p38 MAPK Signaling Stimuli Stress / Cytokines (e.g., LPS) MKK MKK3 / MKK6 Stimuli->MKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Transcription Transcription Factors (ATF2, etc.) p38->Transcription Inflammation Inflammatory Response (TNF-α, IL-6 production) MK2->Inflammation Transcription->Inflammation Inhibitor 7AI-2 Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway.

Experimental Protocols

The trustworthiness of benchmarking data hinges on robust and reproducible experimental design.[12]

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol describes a generic, luminescence-based kinase assay to measure ADP production, which is indicative of kinase activity. The Transcreener® ADP² or ADP-Glo™ assays are common examples.[13]

Causality: We measure ADP formation because it is the direct product of the kinase's phosphotransferase activity. This provides a universal method for assessing the activity of any kinase, irrespective of its substrate.[13]

Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase (e.g., recombinant human VEGFR-2 or p38α) at 2X final concentration in reaction buffer.

    • Prepare a solution of the substrate (e.g., a generic peptide substrate like poly-Glu-Tyr for VEGFR-2, or ATF2 for p38α) and ATP at 2X final concentration. The ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibitors can be compared fairly.[14]

  • Compound Plating:

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C. The linear range of the reaction should be predetermined to ensure data accuracy.[12]

  • Detection:

    • Stop the reaction by adding the detection reagent (e.g., ADP-Glo™ Reagent).

    • Follow the manufacturer's protocol for subsequent reagent additions and incubation times.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (GI50 Determination)

This protocol uses a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability as an indicator of proliferation.

Causality: Inhibition of VEGFR-2 in endothelial cells is expected to block pro-proliferative signaling, leading to cytostasis. This assay directly measures that downstream biological consequence.

Methodology:

  • Cell Plating:

    • Culture HUVEC cells in appropriate endothelial growth medium.

    • Seed the cells into a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Add the resazurin-based reagent (e.g., CellTiter-Blue®) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the fluorescence (560nm Ex / 590nm Em) on a plate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 value.

Conclusion and Future Directions

The logical next steps for these compounds would include:

  • Mechanism of Action Studies: Confirming ATP-competitive binding via kinetic assays.

  • In-Cell Target Engagement: Using techniques like Western blotting to verify the inhibition of downstream substrate phosphorylation (e.g., p-ERK for the VEGFR-2 pathway, p-MK2 for the p38 pathway).

  • Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine drug-likeness.

By adhering to a systematic and logically structured benchmarking process, researchers can confidently identify and advance the most promising candidates from a novel chemical series, accelerating the path from discovery to potential clinical application.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Lee, J. K., & Kim, S. Y. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893-1905. Retrieved from [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Boonthip, C., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Scientific Reports, 4, 4996. Retrieved from [Link]

  • Liu, X., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1195-1206. Retrieved from [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4923-4941. Retrieved from [Link]

  • IRIS UniPA. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8765. Retrieved from [Link]

  • Wodicka, L. M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]

  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(1), 23-40. Retrieved from [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8765. Retrieved from [Link]

  • Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 6223-6253. Retrieved from [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4923-4941. Retrieved from [Link]

  • Lee, S. J., & Lee, K. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7171-7190. Retrieved from [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • Abbadessa, G. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Doctoral dissertation, Università degli Studi di Palermo]. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry, 2022, 5831627. Retrieved from [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. Retrieved from [Link]

  • Sharma, S., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(60), 7351-7368. Retrieved from [Link]

  • Sadybekov, A. A., & Katritch, V. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 693. Retrieved from [Link]

  • Kumar, V., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 16(3), 253-267. Retrieved from [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Retrieved from [Link]

  • Liu, H., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(5), 565-574. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules containing 7-aminoindole scaffold (A) and.... Retrieved from [Link]

  • Husain, A., et al. (2006). Synthesis and pharmacological activities of 7-azaindole derivatives. Bollettino Chimico Farmaceutico, 145(5), 224-228. Retrieved from [Link]

Sources

A Comparative Analysis of CysLT1 Antagonist Activity of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist activity of various indole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory and anti-asthmatic agents. This document will delve into the underlying biology of the CysLT1 receptor, present a comparative assessment of indole-based antagonists, and provide detailed experimental protocols for their evaluation.

The Cysteinyl Leukotriene 1 Receptor: A Key Target in Inflammation

Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid.[1][2] They play a pivotal role in the pathophysiology of various inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[3] CysLTs exert their pro-inflammatory effects by activating two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2.[2] The CysLT1 receptor, in particular, is a well-validated therapeutic target for the management of asthma.[4]

Upon activation by its primary ligand, LTD4, the CysLT1 receptor, which is coupled to Gq/11 and Gi/Go proteins, initiates a signaling cascade that leads to phospholipase C (PLC) stimulation.[5] This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[6] The physiological consequences of CysLT1 receptor activation include bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells.[3] Therefore, the development of potent and selective CysLT1 receptor antagonists is a key strategy in the discovery of novel anti-inflammatory and anti-asthmatic drugs.

CysLT1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CysLT1 receptor.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor G_protein Gq/11 CysLT1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes LTD4 LTD4 LTD4->CysLT1 Binds & Activates Indole_Antagonist Indole Derivative Antagonist Indole_Antagonist->CysLT1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Responses (Bronchoconstriction, Inflammation) Ca2_release->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway.

Comparative Antagonist Activity of Indole Derivatives

The indole scaffold has emerged as a promising pharmacophore for the development of potent and selective CysLT1 receptor antagonists. Several classes of indole derivatives have been synthesized and evaluated for their ability to inhibit CysLT1 receptor-mediated signaling. This section provides a comparative analysis of the antagonist activity of representative indole derivatives, with a focus on their half-maximal inhibitory concentration (IC50) values obtained from in vitro functional assays.

Compound IDIndole Derivative ClassCysLT1 IC50 (µM)Assay TypeReference
17k 3-Substituted 1H-indole-2-carboxylic acid0.0059 ± 0.0011Calcium Mobilization[1]
Montelukast Quinoline (for comparison)0.012 ± 0.002Calcium Mobilization[1]
Zafirlukast Indole-5-carboxamideNot directly compared in the same study[7]
Compound 1 3-Substituted 1H-indole-2-carboxylic acid0.66 ± 0.19Calcium Mobilization[1]

Note: The antagonist activities of different compounds are best compared when evaluated in the same study under identical experimental conditions. The data for Zafirlukast is not from a direct comparative study with compound 17k and should be interpreted with caution.

The 3-substituted 1H-indole-2-carboxylic acid derivative, 17k , has demonstrated remarkably potent CysLT1 antagonist activity, with an IC50 value of 5.9 nM in a calcium mobilization assay.[1] This potency is significantly greater than that of the well-established CysLT1 antagonist, montelukast, which exhibited an IC50 of 12 nM in the same study.[1] The initial hit compound, Compound 1 , from the same series, showed micromolar activity, highlighting the successful optimization of this chemical scaffold.[1] Zafirlukast , another marketed CysLT1 antagonist, is also an indole derivative, specifically an indole-5-carboxamide.[7] While a direct IC50 comparison with compound 17k from the same study is not available, its clinical efficacy underscores the importance of the indole nucleus in CysLT1 receptor antagonism.

Experimental Protocols for Assessing CysLT1 Antagonist Activity

The evaluation of CysLT1 antagonist activity relies on robust and reproducible in vitro assays. The two most common methods are radioligand binding assays and functional assays that measure downstream signaling events, such as calcium mobilization.

Experimental Workflow for CysLT1 Antagonist Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel CysLT1 antagonists.

Antagonist_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Opt->Binding_Assay Functional_Assay Functional Assays (Determine IC50, Mode of Antagonism) Lead_Opt->Functional_Assay In_Vivo In Vivo Efficacy Models (e.g., Asthma Models) Binding_Assay->In_Vivo Selectivity Selectivity Assays (vs. CysLT2, etc.) Functional_Assay->Selectivity Selectivity->In_Vivo

Caption: CysLT1 Antagonist Discovery Workflow.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor. It is a fundamental method for determining the binding affinity (Ki) of a compound.

Principle: A radiolabeled CysLT1 receptor ligand, typically [3H]LTD4, is incubated with a source of CysLT1 receptors (e.g., cell membranes from a cell line overexpressing the receptor).[8][9] The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled ligand (the test compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of [3H]LTD4 (typically at or near its Kd).

      • Varying concentrations of the test compound (indole derivative).

      • For determining non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist (e.g., montelukast).

      • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This is a functional assay that measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist. It is a widely used high-throughput screening method.[10][11]

Principle: Cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12] Upon stimulation with a CysLT1 agonist like LTD4, the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye. An antagonist will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner. This change in fluorescence is typically measured using a Fluorometric Imaging Plate Reader (FLIPR).[11][13]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human CysLT1 receptor in a suitable medium.

    • Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage).[14]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.

  • Compound Incubation (Antagonist Mode):

    • Prepare serial dilutions of the indole derivative test compounds in an appropriate assay buffer.

    • Add the test compounds to the wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Detection:

    • Prepare a solution of the CysLT1 agonist (e.g., LTD4) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The FLIPR will record a baseline fluorescence reading, then automatically add the agonist to the wells, and continue to measure the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

The indole scaffold represents a highly promising starting point for the development of novel and potent CysLT1 receptor antagonists. The exceptional potency of compounds like 17k highlights the potential for discovering next-generation therapeutics for asthma and other inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of such compounds, enabling researchers to make informed decisions in their drug discovery programs. By combining rational drug design with rigorous in vitro testing, the full therapeutic potential of indole-based CysLT1 antagonists can be realized.

References

  • Gusach, A., Luginina, A., Marin, E., Besserer-Offroy, É., Longpré, J. M., Ishchenko, A., ... & Borshchevskiy, V. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. [Link]

  • Nan, F. J., Xie, X., Zhang, M. Q., Zwaagstra, M. E., Fregonese, L., & Ji, R. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 263–268. [Link]

  • Wikipedia contributors. (2023). Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024). What are CysLT1 antagonists and how do they work?. Patsnap Synapse. [Link]

  • Nishide, A., Ohishi, T., & Shimada, J. (2015). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 6(1), 102–106. [Link]

  • Rochdi, M. L., & Parent, J. L. (2003). Inverse agonist activity of selected ligands of the cysteinyl-leukotriene receptor 1. Molecular Pharmacology, 64(5), 1223–1231. [Link]

  • Come, B., & Parent, J. L. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. In G Protein-Coupled Receptor Dimers (pp. 165-176). Humana Press. [Link]

  • Metters, K. M., Sawyer, N., & Nicholson, D. W. (1995). Characterization of specific binding sites for cysteinyl leukotrienes in sheep lung. Molecular Pharmacology, 47(4), 827–836. [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]

  • ChEMBL. (n.d.). Assay: DRUGMATRIX: Cysteinyl leukotriene receptor 1 radioligand binding (ligand: [3H]LTD4) (CHEMBL1909164). [Link]

  • Nan, F. J., Xie, X., Zhang, M. Q., Zwaagstra, M. E., Fregonese, L., & Ji, R. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 263–268. [Link]

  • Lynch, K. R., O'Neill, G. P., Liu, Q., Im, D. S., Sawyer, N., Metters, K. M., ... & Evans, J. F. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789–793. [Link]

  • Parham, K. A., & Ressler, K. J. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (Vol. 2268, pp. 193-205). Humana, New York, NY. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. A molecule's susceptibility to enzymatic breakdown dictates its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and dosing regimen. This guide provides an in-depth, technical comparison of the metabolic stability of various indole-2-carboxamides, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] We will delve into the underlying biochemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in their own investigations.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily in the liver. The Cytochrome P450 (CYP450) superfamily of enzymes is the principal catalyst of Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to introduce or unmask polar functional groups.[4] For indole-containing compounds, oxidation is a major metabolic pathway.[5][6][7] A compound with high metabolic lability will be rapidly cleared from the body, often before it can exert its therapeutic effect. Conversely, a molecule that is too stable may accumulate, leading to potential toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in lead optimization.

Comparative Metabolic Stability of Indole-2-Carboxamide Analogs

The indole-2-carboxamide scaffold, while privileged in terms of biological activity, can be susceptible to metabolic degradation. However, strategic chemical modifications can significantly enhance its stability. The following tables summarize in vitro metabolic stability data from various studies, highlighting the impact of different substitution patterns.

Table 1: Impact of Indole Ring Substitution on Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Analog 1 Unsubstituted IndoleLowHigh[1]
Analog 2 4,6-dichloroSignificantly IncreasedSignificantly Decreased[1]
Analog 3 5-chloroImprovedDecreased[8]
Analog 4 6-fluoroIncreasedDecreased[1]
Analog 5 6-cyanoIncreasedDecreased[1]

Table 2: Influence of Amide and Cyclohexyl Modifications on Metabolic Stability

Compound IDKey Structural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Analog 6 N-cyclohexylModerateModerate[1]
Analog 7 N-(4,4-dimethylcyclohexyl)IncreasedDecreased[1]
Analog 8 Reversed AmideDecreasedIncreased[9]
Analog 9 Amide N-methylationEquipotent-[9]
Structure-Activity Relationship (SAR) Insights

The data reveals clear trends in how structural modifications influence metabolic stability:

  • Electron-Withdrawing Groups on the Indole Ring: The introduction of electron-withdrawing groups such as chloro, fluoro, and cyano at the 4, 5, and 6-positions of the indole ring consistently leads to improved metabolic stability.[1][8] This is because these groups can decrease the electron density of the indole ring system, making it less susceptible to oxidative attack by CYP450 enzymes.[10]

  • Alkyl Substitution on Lipophilic Moieties: The addition of methyl groups to the cyclohexyl ring, as seen in Analog 7, enhances metabolic stability.[1] This is likely due to steric hindrance at or near a potential site of metabolism, which impedes the binding of metabolizing enzymes.

  • Amide Modifications: Reversing the amide bond (Analog 8) resulted in higher metabolic instability, suggesting that the original orientation is more favorable for resisting enzymatic degradation.[9] N-methylation of the amide nitrogen (Analog 9) maintained potency, but its direct impact on stability in this specific case was not fully elucidated, though N-methylation is a common strategy to block metabolism at the amide nitrogen.[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the generation of reliable and reproducible data, a standardized protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.

Materials and Reagents:
  • Test indole-2-carboxamide compounds

  • Pooled human or other species liver microsomes (e.g., from Corning or BioIVT)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Control compounds (one high clearance, one low clearance, e.g., Verapamil and Dextromethorphan)[12]

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • LC-MS/MS system for quantification[12]

Experimental Workflow:

workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Test Compound Stock Solutions (in DMSO) pre_incubate Pre-incubate Microsomes, Buffer, and Test Compound at 37°C prep_stock->pre_incubate prep_micro Thaw Liver Microsomes on Ice prep_micro->pre_incubate prep_buffer Prepare Reaction Buffer (Phosphate Buffer + MgCl2) prep_buffer->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction by Adding NADPH System pre_incubate->initiate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation:

    • Prepare stock solutions of your test indole-2-carboxamides and control compounds in DMSO.[11]

    • On the day of the experiment, thaw the pooled liver microsomes on ice.

    • Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4, with MgCl2).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the incubation buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.[11]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[12]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent indole-2-carboxamide at each time point using a validated LC-MS/MS method.[13][14][15]

Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[10]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[10]

Understanding the Metabolic Pathways of Indoles

The primary route of metabolism for many indole-containing compounds is oxidation, catalyzed by CYP450 enzymes.[6][16] This can lead to a variety of metabolites. A generalized metabolic pathway for indoles is depicted below.

metabolism Indole Indole-2-Carboxamide Hydroxylated Hydroxylated Metabolite (e.g., at C4, C5, C6, or C7) Indole->Hydroxylated CYP450 (Hydroxylation) Epoxide Epoxide Intermediate Indole->Epoxide CYP450 (Epoxidation) Dehydrogenated Dehydrogenated Metabolite Indole->Dehydrogenated CYP450 (Dehydrogenation) Dihydrodiol Dihydrodiol Metabolite Epoxide->Dihydrodiol Epoxide Hydrolase

Caption: Generalized metabolic pathways for indole derivatives.

The indole ring is susceptible to hydroxylation at various positions (C4, C5, C6, C7), as well as epoxidation across the C2-C3 double bond.[5] Dehydrogenation of the indole ring to form an indolenine intermediate can also occur.[17] These metabolic "soft spots" are what medicinal chemists aim to block or shield through chemical modification to enhance metabolic stability.

Conclusion and Future Perspectives

The metabolic stability of indole-2-carboxamides is a multifaceted property that can be rationally modulated through synthetic chemistry. As demonstrated, substitutions on the indole ring and modifications to the carboxamide linker and associated lipophilic groups can have a profound impact on a compound's metabolic fate. The in vitro liver microsomal stability assay remains a robust and high-throughput method for assessing this critical parameter in early drug discovery.

Future work in this area will likely involve the use of more sophisticated in vitro models, such as hepatocytes and liver S9 fractions, to capture a broader range of metabolic enzymes and pathways. Additionally, the application of in silico predictive models will continue to grow, allowing for the pre-screening of virtual libraries and a more targeted synthetic effort. By combining empirical data from well-controlled experiments with a deep understanding of structure-metabolism relationships, researchers can more efficiently design and develop indole-2-carboxamide-based drug candidates with optimized pharmacokinetic profiles.

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A Comparative Guide to the Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and the experimental methodologies used to evaluate these promising compounds.

Introduction: Targeting the Engine of Viral Persistence

The Human Immunodeficiency Virus type 1 (HIV-1), the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), relies on a set of unique viral enzymes to replicate within a host cell.[1] One such enzyme, HIV-1 integrase (IN), is essential for the virus's life cycle. After the viral RNA is reverse-transcribed into DNA, integrase catalyzes its insertion into the host cell's genome.[1][2][3] This integration is a point of no return, establishing a persistent, lifelong infection.[2]

The catalytic process of integrase involves two distinct, sequential reactions:

  • 3'-Processing : Integrase binds to the ends of the viral DNA and endonucleolytically cleaves a dinucleotide from each 3' end. This prepares the viral DNA for insertion.[1][3][4][5]

  • Strand Transfer : The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA in a trans-esterification reaction, completing the integration process.[1][2][3][6]

Given its critical role, HIV-1 integrase is a well-validated target for antiretroviral therapy.[7][8] Drugs that block this enzyme are known as Integrase Strand Transfer Inhibitors (INSTIs). Several INSTIs, including Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir, have been approved for clinical use and are cornerstones of modern HIV treatment.[9][10][11][12][13] These agents effectively halt viral replication by preventing the integration of viral DNA into the host genome.[14][15][16][17][18][19] However, the emergence of drug-resistant viral strains necessitates the continuous development of new inhibitors with novel scaffolds.[20][21]

Recently, indole-2-carboxylic acid derivatives have emerged as a promising new scaffold for the development of potent INSTIs.[20][21][22] This guide will compare the inhibitory properties of these derivatives, detail the experimental protocols for their evaluation, and provide insights into their mechanism of action.

Mechanism of Action: Metal Chelation at the Catalytic Core

The catalytic activity of HIV-1 integrase is dependent on the coordination of two divalent metal ions, typically magnesium (Mg²⁺), within its active site.[1][20] These ions are crucial for correctly positioning the viral DNA ends and the target host DNA for the nucleophilic attack during the strand transfer reaction.[2]

Approved INSTIs and the novel indole-2-carboxylic acid derivatives share a common mechanistic theme: they function as metal chelators. The indole-2-carboxylic acid scaffold, specifically the indole core and the C2 carboxyl group, has been shown to effectively chelate the two Mg²⁺ ions in the integrase active site.[20][21][22][23] By binding to these essential cofactors, the inhibitor occupies the space intended for the host DNA, thereby blocking the strand transfer step.[2]

The following diagram illustrates the HIV-1 integrase catalytic cycle and the point of inhibition by these compounds.

HIV_Integrase_Inhibition cluster_viral_prep Viral Preparation in Cytoplasm cluster_integration Integration in Nucleus cluster_inhibition Mechanism of Inhibition Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) 3_Processing 3'-Processing (Integrase cleaves viral DNA ends) Reverse_Transcription->3_Processing PIC_Formation Pre-integration Complex (PIC) (Viral DNA + Integrase) 3_Processing->PIC_Formation PIC forms and translocates to nucleus Strand_Transfer Strand Transfer (Viral DNA inserted into Host DNA) PIC_Formation->Strand_Transfer Provirus Integrated Provirus (Persistent Infection) Strand_Transfer->Provirus Gap repair by host enzymes Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Strand_Transfer Blocks by chelating Mg²⁺ in integrase active site

Caption: HIV-1 Integrase Catalytic Cycle and Inhibition Point.

Comparative Performance of Indole-2-Carboxylic Acid Derivatives

Structural modifications to the indole-2-carboxylic acid scaffold can significantly impact inhibitory potency. Studies have focused on optimizations at the C2, C3, and C6 positions of the indole core.[20] For instance, introducing a halogenated benzene ring at the C6 position can enhance binding through π-π stacking interactions with viral DNA, while adding a long branch at the C3 position can improve interactions with a nearby hydrophobic pocket in the enzyme.[21][23]

The following table summarizes the biological activity of representative indole-2-carboxylic acid derivatives from recent studies, comparing them to the benchmark INSTI, Raltegravir.

CompoundIntegrase Strand Transfer IC₅₀ (µM)Antiviral Activity EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Derivative 3 2.65N/AN/AN/A[20]
Derivative 20a 0.13N/AN/AN/A[20][22]
Derivative 17a 3.11N/AN/AN/A[21][23]
Raltegravir 0.002 - 0.0070.019 - 0.031> 100> 3225[2]

N/A: Data not available in the cited sources. The table highlights in vitro enzymatic inhibition; cellular antiviral activity and cytotoxicity data were not provided for all derivatives in the referenced publications.

Analysis:

  • Structure-Activity Relationship (SAR): The data demonstrates clear SAR. Derivative 20a , which features structural optimizations, shows a markedly improved integrase inhibitory effect (IC₅₀ = 0.13 µM) compared to the initial hit compound 3 (IC₅₀ = 2.65 µM).[20] This underscores the success of targeted chemical modifications.

  • Potency: While these derivatives show potent inhibition of the integrase enzyme, they are not yet as potent as the clinically approved drug Raltegravir, which has an IC₅₀ in the low nanomolar range.[2] This indicates that further optimization is required to match the efficacy of established INSTIs.

  • Future Direction: The indole-2-carboxylic acid scaffold is a promising starting point.[20][21] Future research will likely focus on improving potency and conducting cell-based assays to determine antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) to establish a selectivity index, a critical parameter for drug development.[24][25]

Experimental Methodologies: A Self-Validating System

The evaluation of novel HIV-1 integrase inhibitors requires a tiered approach, moving from biochemical assays that measure direct enzyme inhibition to cell-based assays that assess antiviral activity in a more biologically relevant context.

Experimental_Workflow Start Compound Synthesis (Indole-2-carboxylic acid derivatives) Biochemical_Assay Biochemical Assays (Direct Enzyme Inhibition) Start->Biochemical_Assay Strand_Transfer Integrase Strand Transfer Assay (Determine IC₅₀) Biochemical_Assay->Strand_Transfer 3P_Assay 3'-Processing Assay (Determine IC₅₀) Biochemical_Assay->3P_Assay Cell_Based_Assay Cell-Based Assays (Biological Context) Strand_Transfer->Cell_Based_Assay 3P_Assay->Cell_Based_Assay Antiviral_Assay HIV-1 Replication Assay (Determine EC₅₀) Cell_Based_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC₅₀) Cell_Based_Assay->Cytotoxicity_Assay SI_Calculation Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Antiviral_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation Lead_Optimization Lead Optimization (SAR Studies) SI_Calculation->Lead_Optimization

Caption: General Experimental Workflow for Inhibitor Evaluation.

In Vitro HIV-1 Integrase Strand Transfer Assay

Principle: This assay quantitatively measures the ability of a compound to inhibit the strand transfer step. A streptavidin-coated plate is used to immobilize a biotin-labeled, double-stranded oligonucleotide that mimics the viral DNA donor substrate (DS). Recombinant HIV-1 integrase is added, followed by the test inhibitor. Finally, a target substrate (TS) DNA with a unique 3'-end modification is introduced. If not inhibited, the integrase will integrate the DS DNA into the TS DNA. The resulting product is detected colorimetrically using an HRP-labeled antibody that recognizes the modification on the TS DNA.[26][27]

Step-by-Step Protocol:

  • Plate Preparation: Add 100 µL of 1X donor substrate (DS) DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow binding.[28]

  • Washing and Blocking: Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.[28]

  • Inhibitor Addition: Aspirate the blocking buffer and wash three times with 200 µL of reaction buffer. Prepare serial dilutions of the indole-2-carboxylic acid derivatives and control inhibitors (e.g., Raltegravir). Add the diluted compounds to the appropriate wells.

  • Enzyme Reaction: Add 100 µL of diluted recombinant HIV-1 integrase solution to each well (except for 'no enzyme' controls). Incubate for 30 minutes at 37°C to allow the enzyme to bind the DS DNA and interact with the inhibitor.[26]

  • Strand Transfer Initiation: Add the target substrate (TS) DNA to each well to initiate the strand transfer reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Detection: Add HRP-conjugated antibody that specifically binds to the integrated TS DNA. After incubation and washing, add a TMB peroxidase substrate.[26] Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.

In Vitro HIV-1 Integrase 3'-Processing Assay

Principle: This assay specifically measures the inhibition of the 3'-processing activity of integrase. Various methods exist, including time-resolved fluorescence and real-time PCR-based assays.[29][30][31] A common approach uses a fluorescently labeled oligonucleotide substrate that mimics one end of the viral LTR. Upon cleavage by integrase, the change in fluorescence is measured.

Step-by-Step Protocol (Time-Resolved Fluorescence-Based):

  • Reaction Setup: In a 96-well plate, combine the reaction buffer (containing buffer salts, DTT, and MnCl₂ or MgCl₂), the test inhibitor at various concentrations, and the fluorescently labeled DNA substrate.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified recombinant HIV-1 integrase.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Stop the reaction and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths. The degree of 3'-processing is proportional to the change in the fluorescence signal.

  • Data Analysis: Calculate the percent inhibition based on controls and determine the IC₅₀ value for 3'-processing inhibition.

Cell-Based Antiviral Activity Assay (EC₅₀ Determination)

Principle: This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% in a cell culture model. T-cell lines (e.g., MT-4) that are susceptible to HIV-1 infection are used. The cytopathic effect of the virus (i.e., virus-induced cell death) is measured. An effective antiviral compound will protect the cells from this effect.[32]

Step-by-Step Protocol (MTT Assay-Based):

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[32]

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a pre-titered stock of HIV-1 (e.g., strain IIIB or NL4-3) at a specific multiplicity of infection (MOI).[32] Include uninfected cell controls and infected, untreated virus controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication and induction of cytopathic effects.[32]

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Living cells will metabolize the yellow MTT into purple formazan crystals.[24]

  • Solubilization and Reading: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[24] Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell protection relative to the virus control. Determine the EC₅₀ (50% effective concentration) by plotting the percentage of protection against the compound concentration.

Cytotoxicity Assay (CC₅₀ Determination)

Principle: This assay is crucial to ensure that the observed antiviral activity is not simply due to the compound killing the host cells. It measures the concentration of the compound that reduces the viability of uninfected host cells by 50%.[24][25][33] The protocol is nearly identical to the antiviral assay but omits the virus.

Step-by-Step Protocol (MTT Assay-Based):

  • Cell Seeding: Seed the same T-cell line (e.g., MT-4) used in the antiviral assay into a 96-well plate.[34]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include untreated cell controls which represent 100% viability.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Perform the MTT assay as described in section 4.3, steps 4 and 5.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.[33] The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value (typically ≥10) is desirable, indicating a favorable therapeutic window.[24][25]

Conclusion and Future Outlook

Indole-2-carboxylic acid derivatives represent a viable and promising scaffold for the development of novel HIV-1 integrase inhibitors.[20][21] Their mechanism of action, centered on chelating the essential magnesium ions within the enzyme's catalytic core, aligns with the proven strategy of clinically approved INSTIs. While the potency of current derivatives does not yet match that of drugs like Raltegravir, structure-activity relationship studies have clearly demonstrated that targeted chemical optimizations can lead to significant improvements in inhibitory activity.[20][22]

The path forward requires a systematic application of the described experimental methodologies. A comprehensive evaluation of antiviral efficacy (EC₅₀) and cellular toxicity (CC₅₀) is paramount to identify lead compounds with a high selectivity index. Furthermore, testing these compounds against a panel of INSTI-resistant HIV-1 strains will be crucial to determine their potential for overcoming existing drug resistance. The indole-2-carboxylic acid framework holds considerable potential for yielding the next generation of therapies in the ongoing fight against HIV/AIDS.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the disposal of Ethyl 7-amino-1H-indole-2-carboxylate, grounding every recommendation in established safety protocols and regulatory standards.

The indole scaffold is a privileged structure in drug discovery, and derivatives like this compound are common intermediates. While specific hazard data for this exact compound is not extensively published, its structure—containing an aromatic amine and an indole ring—necessitates that it be handled and disposed of as hazardous chemical waste. We will proceed based on the known hazards of structurally similar compounds and universal best practices for laboratory chemical waste.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the potential risks is essential. This informs the level of precaution required.

1.1. Hazard Profile

Based on data from analogous indole derivatives and aromatic amines, this compound should be treated as a hazardous substance.[1]

  • Skin and Eye Irritation: Structurally related compounds like Ethyl indole-2-carboxylate are known to cause skin irritation and serious eye irritation.[2]

  • Potential for Sensitization: Aromatic amines as a class can be skin sensitizers.[3]

  • Toxicity: Indole derivatives can be harmful if swallowed.[1]

1.2. Required Personal Protective Equipment (PPE)

Given the hazard profile, stringent adherence to PPE is non-negotiable.

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes of liquid waste or contact with solid dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[2]Prevents direct skin contact, which can cause irritation or sensitization.
Body Protection A laboratory coat and long-sleeved clothing.[2]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Prevents inhalation of dust or aerosols, especially when handling the solid compound.

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[6][7] The following protocol is designed to ensure compliance and safety.

2.1. Waste Segregation: The First Critical Step

Proper segregation is paramount to prevent dangerous reactions and ensure correct disposal routing.[8] Never mix incompatible waste streams.[9]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container if possible.

    • Gather chemically contaminated disposable materials, such as weighing paper, gloves, and absorbent pads, in a designated hazardous solid waste stream.

  • Liquid Waste:

    • If the compound has been used in a solution, collect the waste in a dedicated container for non-halogenated or halogenated solvent waste, depending on the solvent used. Do not mix these two solvent types. [4]

    • Collect all rinsate from cleaning contaminated glassware as hazardous liquid waste.[10]

  • Sharps Waste:

    • Any contaminated sharps (needles, scalpels, Pasteur pipettes) must be placed in a designated, puncture-proof sharps container.[4]

2.2. Waste Containerization: Containment and Compatibility

The integrity of your waste container is your first line of defense against spills and exposure.

  • Select a Compatible Container: Use containers made of materials that do not react with the waste. For most organic solids and solutions, glass or high-density polyethylene (HDPE) bottles are appropriate.[11] Avoid metal containers for potentially corrosive waste.[6]

  • Ensure Good Condition: The container must be in excellent condition, free of cracks or leaks, with a secure, screw-on cap.[9][11]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.

2.3. Labeling: Communicating the Hazard

Accurate and clear labeling is a strict EPA requirement and is crucial for the safety of everyone who handles the waste.[12]

  • Label Before Use: Affix a hazardous waste label to the container before adding any waste.[8]

  • Mandatory Information: The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name(s) of all contents: "this compound" and any solvents, listed by percentage. Avoid abbreviations or formulas.[8]

    • The name and contact information of the responsible researcher or lab.[8]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[12]

2.4. On-Site Storage: The Satellite Accumulation Area (SAA)

Labs must designate a specific area for the temporary storage of hazardous waste.[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Volume Limits: An SAA may hold up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste).[12]

  • Segregation: Store incompatible waste containers in separate secondary containment bins to prevent mixing in case of a leak.[6]

  • Time Limits: Once a container is full, it must be moved to a central accumulation area within three days.[11] Partially filled containers can remain in the SAA for up to one year.[11]

Part 3: Final Disposal and Chemical Treatment Considerations

3.1. Chemical Neutralization: Not Recommended for a Laboratory Setting

While methods exist for the industrial treatment of aromatic amine waste, attempting to neutralize this compound in a laboratory setting is strongly discouraged .[14] Such procedures can be hazardous, require specialized equipment, and may generate byproducts of unknown toxicity.[4] The most prudent and compliant approach is to manage the waste as described above and transfer it to a certified disposal service.

3.2. Arranging for Final Disposal

The ultimate disposal must be handled by a certified entity.

  • Follow Institutional Procedures: Adhere to your institution's specific process for hazardous waste pickup. This is typically managed by an Environmental Health and Safety (EHS) office.[4][7]

  • Documentation: Ensure all paperwork is completed accurately for the waste transfer.

  • Professional Handling: The licensed waste disposal service will transport the material to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.[3][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Workflow for this compound Waste Disposal cluster_0 Generation & Segregation cluster_1 Waste Streams cluster_2 Containerization cluster_3 Labeling, Storage & Disposal start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Contaminated PPE, Powder) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Sharps Waste (Needles, Pipettes) waste_type->sharps Sharps container_solid Use Lined, Compatible Solid Waste Bin solid->container_solid container_liquid Use Compatible, Capped Waste Bottle liquid->container_liquid container_sharps Use Puncture-Proof Sharps Container sharps->container_sharps label_waste Label with 'HAZARDOUS WASTE', Full Chemical Names, Accumulation Date, & PI Info container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Designated SAA (Segregate Incompatibles) label_waste->store pickup Arrange Pickup via Institutional EHS store->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach

The principle of prudent practice requires us to treat chemicals of unknown toxicity as potentially hazardous. Based on its constituent functional groups, Ethyl 7-amino-1H-indole-2-carboxylate should be handled with caution. Indole derivatives are known to cause skin, eye, and respiratory irritation, while aromatic amines as a class can be toxic and may be absorbed through the skin.[1][2][3][4]

Hazard Classification (Presumed)Rationale based on Chemical StructurePotential Effects
Acute Toxicity, Dermal/Oral Aromatic amine functional group.[3]Harmful or toxic if absorbed through the skin or swallowed.
Skin Irritation/Corrosion Indole and aromatic amine moieties.[1][5]May cause skin irritation upon direct contact.
Serious Eye Damage/Irritation Indole and aromatic amine moieties.[3][5][6]May cause serious eye irritation or damage.
Specific Target Organ Toxicity Potential for dust inhalation.[5]May cause respiratory tract irritation.

Core Directive: Recommended Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense against chemical exposure, complementing essential engineering controls like chemical fume hoods.[7] The following PPE is mandatory for all procedures involving this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[3][5]Protects eyes from irritation or serious injury from dust particles or accidental splashes of solutions containing the compound.
Skin and Body Protection Gloves: Chemical-resistant nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.[7][8] Lab Coat: A clean, flame-resistant lab coat with full-length sleeves, buttoned completely.[7][9] Apparel: Long pants and closed-toe shoes are required at all times.[7][10]Nitrile gloves offer good resistance to a range of chemicals, but due to the potential for skin absorption of aromatic amines, gloves should be inspected before each use and changed immediately if contamination is suspected.[9][10] A lab coat and proper apparel prevent incidental skin contact.
Respiratory Protection For handling the solid powder outside of a containment device (e.g., ventilated balance enclosure), a NIOSH-approved N95 particulate respirator is the minimum requirement.[1][11]Protects against inhalation of fine powder, which can cause respiratory irritation.[5] The need for respiratory protection should be determined by a risk assessment of the specific procedure.[7]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your work.

Pre-Handling Safety Checklist
  • Review Documentation: Read this guide and any internal laboratory safety protocols thoroughly.

  • Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.[12]

  • Assemble PPE: Gather all necessary and correctly sized PPE.

  • Inspect PPE: Check gloves for any signs of degradation, and ensure eye protection is clean and undamaged.[3][10]

  • Prepare Workspace: Lay down disposable, plastic-backed absorbent paper to contain spills and facilitate cleanup.[13]

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Properly donning PPE is the first active step in ensuring your safety. The sequence is designed to prevent contamination.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Perform Hand Hygiene Coat 1. Don Lab Coat Prep->Coat Respirator 2. Don Respirator (if required) Coat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves

Figure 1. Sequential workflow for donning PPE.
  • Weighing: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[14] Use a spatula and avoid pouring directly from the bottle to minimize dust generation.[14]

  • Transfers and Reactions: All subsequent handling, including transfers and setting up reactions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[12][15] Keep the sash at the lowest practical height.

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes. Do not eat, drink, or smoke in the laboratory area.[3][10]

The removal sequence is critical to prevent contaminating yourself with any substances that may be on your PPE.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or place it in a laundry bin.

  • Eye Protection: Remove your safety goggles.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5]

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper chemical waste management is a legal and ethical responsibility.

Waste Segregation

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[2][8] Do not mix incompatible waste streams.[12]

Waste TypeCollection Container
Solid Waste A clearly labeled, sealed container for hazardous solid waste. This includes contaminated gloves, weighing paper, and absorbent pads.[7]
Liquid Waste A labeled, sealed, and compatible container for organic chemical waste.[7]
Sharps Any contaminated needles or sharp implements must be placed in a designated sharps container.[8]
Decontamination and Container Management
  • Work Surfaces: At the end of your work, decontaminate the work area by carefully wiping surfaces with an appropriate solvent and cleaning agent.[14]

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.

  • Containers: Ensure all waste containers are kept tightly closed except when adding waste.[3] Label containers clearly with "Hazardous Waste" and the full chemical name of the contents.[2]

Waste_Disposal_Decision_Tree cluster_waste_type Categorize Waste Type cluster_containers Segregate into Designated Containers Start Waste Generated IsSolid Solid? Start->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (e.g., Contaminated Gloves, Paper) IsSolid->SolidWaste Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Liquid Organic Waste (e.g., Solutions, Rinsate) IsLiquid->LiquidWaste Yes SharpWaste Sharps Container IsSharp->SharpWaste Yes

Figure 2. Decision tree for proper waste segregation.

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Spill Alert others in the area. For a small spill, use a chemical spill kit to absorb the material. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[15]

By adhering to these protocols, you build a foundation of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • BenchChem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Angene Chemical. (2024). Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indole.
  • Enamine. (n.d.). SAFETY DATA SHEET - 3-(2-aminoethyl)-1H-indole-5-carboxylic acid hydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indole.
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl indole-2-carboxylate.
  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
  • University of California, Los Angeles - Chemistry & Biochemistry. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Respirators - Respirator Selection.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Taylor & Francis Online. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Pittsburgh Spray Equipment. (2018). Respirators for Powder Coating – A Complete Guide.
  • University of California, San Francisco - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • KPA. (2025). Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.